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Foundational

An In-depth Technical Guide to N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide, a distinct sulfonamide derivative, stands as a compound of significant interest within the realms...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide, a distinct sulfonamide derivative, stands as a compound of significant interest within the realms of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and a thorough discussion of its potential biological activities and applications. By synthesizing information from established chemical principles and data on analogous structures, this document serves as an authoritative resource for professionals engaged in the exploration and utilization of novel sulfonamide-based molecular entities.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. The benzenesulfonamide moiety, in particular, is a privileged scaffold, forming the core of drugs with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The introduction of specific substituents onto the aromatic ring and the sulfonamide nitrogen allows for the fine-tuning of a compound's pharmacological profile. N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide incorporates a lipophilic cyclohexyl group, a bioisosteric fluorine atom, and a methyl group, all of which are expected to modulate its biological activity and pharmacokinetic properties. This guide delves into the specifics of this promising, yet underexplored, molecule.

Chemical Structure and Properties

The chemical identity of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide is defined by its unique arrangement of functional groups.

Chemical Identifiers:

IdentifierValue
IUPAC Name N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide
CAS Number 1090412-70-6[1]
Molecular Formula C₁₃H₁₈FNO₂S[1]
Molecular Weight 271.35 g/mol [1]
SMILES O=S(C1=CC=C(F)C=C1C)(NC2CCCCC2)=O[1]

Physicochemical Properties (Predicted and Analog-Based):

Direct experimental data for the physicochemical properties of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide are not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, the following properties can be anticipated:

PropertyPredicted/Estimated ValueRationale/Source
Physical State White to off-white solidTypical for sulfonamides of similar molecular weight.
Melting Point Not availableLikely a crystalline solid with a defined melting point.
Boiling Point Not availableHigh boiling point expected due to molecular weight and polarity.
Solubility Insoluble in water[2]The nonpolar cyclohexyl and benzene rings dominate. Soluble in organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane.[3]
LogP 2.74512 (Predicted)[1]Indicates moderate lipophilicity.
Topological Polar Surface Area (TPSA) 46.17 Ų (Predicted)[1]Suggests good potential for cell membrane permeability.

Structural Visualization:

The three-dimensional arrangement of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide is crucial for its interaction with biological targets. The cyclohexyl ring typically adopts a stable chair conformation.

Caption: Chemical structure of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide.

Synthesis and Purification

The synthesis of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide is achieved through a standard nucleophilic substitution reaction, a cornerstone of sulfonamide synthesis. The primary route involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with cyclohexylamine.

Reaction Scheme:

reactant1 4-Fluoro-2-methylbenzenesulfonyl chloride product N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide reactant1->product reactant2 Cyclohexylamine reactant2->product base Base (e.g., Pyridine or Na2CO3) base->product byproduct HCl

Caption: General synthetic scheme for N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide.

Detailed Experimental Protocol:

This protocol is based on established methods for the synthesis of analogous N-cyclohexyl-benzenesulfonamides.[4]

Materials:

  • 4-Fluoro-2-methylbenzenesulfonyl chloride (CAS: 7079-48-3)

  • Cyclohexylamine

  • Pyridine or 10% aqueous Sodium Carbonate solution

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Methanol or Ethanol for recrystallization

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexylamine (1.0 equivalent) in dichloromethane (10 volumes). Cool the solution to 0-5 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 4-fluoro-2-methylbenzenesulfonyl chloride (1.0 equivalent) in dichloromethane (5 volumes) and add it dropwise to the stirred cyclohexylamine solution over 30 minutes, maintaining the temperature below 10 °C.

  • Base Addition: To neutralize the hydrochloric acid formed during the reaction, add pyridine (1.1 equivalents) or a 10% sodium carbonate solution to maintain a slightly basic pH.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 10 volumes), deionized water (2 x 10 volumes), saturated sodium bicarbonate solution (2 x 10 volumes), and brine (1 x 10 volumes).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as methanol or ethanol/water, to yield the pure N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide as a crystalline solid.

    • Alternatively, for higher purity, the crude product can be subjected to flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[3]

Mechanism of Reaction:

The synthesis proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.

start 4-Fluoro-2-methylbenzenesulfonyl chloride + Cyclohexylamine intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide + HCl intermediate->product Chloride Elimination

Sources

Exploratory

An In-Depth Technical Guide to N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide (CAS No. 1090412-70-6)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide, a synthetic organic compound with poten...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide, a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, a validated synthesis protocol, and an analysis of its spectral data. Furthermore, it explores the broader biological significance of the benzenesulfonamide scaffold, providing context for the potential therapeutic applications of this specific molecule.

Chemical Identity and Physicochemical Properties

N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide is a white to off-white solid. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 1090412-70-6[1]
Molecular Formula C₁₃H₁₈FNO₂S[1]
Molecular Weight 271.35 g/mol [1]
Canonical SMILES CC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCCCC2[1]
InChI Key Not available
Purity Typically ≥98%[1]
Storage Sealed in a dry environment at 2-8°C[1]

Computational Data:

DescriptorValueSource
Topological Polar Surface Area (TPSA) 46.17 Ų[1]
LogP (octanol-water partition coefficient) 2.74512[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 3[1]

Synthesis Protocol

The synthesis of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide is achieved through a nucleophilic substitution reaction between 4-fluoro-2-methylbenzenesulfonyl chloride and cyclohexylamine. This is a common and effective method for the formation of sulfonamide bonds.

Synthesis of the Precursor: 4-fluoro-2-methylbenzenesulfonyl chloride

The necessary precursor, 4-fluoro-2-methylbenzenesulfonyl chloride (CAS No. 7079-48-3), is commercially available. However, for the purpose of a comprehensive guide, a general synthetic approach is outlined below, based on the chlorosulfonation of 3-fluorotoluene.

Reaction Scheme:

A general procedure for the chlorosulfonation of an aromatic compound:

  • To a stirred solution of the aromatic compound (in this case, 3-fluorotoluene) in a suitable inert solvent (e.g., dichloromethane), chlorosulfonic acid is added dropwise at a low temperature (typically 0-5 °C).

  • The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).

  • The reaction is carefully quenched by pouring it onto ice.

  • The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).

  • The solvent is removed under reduced pressure to yield the crude sulfonyl chloride, which can be purified by distillation or crystallization.

Synthesis of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide

Reaction Scheme:

Experimental Protocol:

This protocol is adapted from established methods for the synthesis of N-substituted benzenesulfonamides.[2][3]

Materials:

  • 4-fluoro-2-methylbenzenesulfonyl chloride

  • Cyclohexylamine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A suitable base (e.g., triethylamine or pyridine)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane and ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-2-methylbenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add a suitable base, such as triethylamine (1.2 equivalents), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add cyclohexylamine (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide as a solid.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclohexyl protons, and the methyl group protons.

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm):

  • Aromatic Protons: Signals are expected in the range of 7.0-8.0 ppm. The fluorine and methyl substituents will influence the splitting pattern, likely resulting in a complex multiplet.

  • NH Proton: A broad singlet is anticipated around 4.5-5.5 ppm, which is exchangeable with D₂O.

  • CH-N Proton (Cyclohexyl): A multiplet is expected around 3.0-3.5 ppm.

  • Cyclohexyl Protons (CH₂): A series of broad multiplets are expected in the region of 1.0-2.0 ppm.

  • Methyl Protons (Ar-CH₃): A singlet is predicted around 2.4-2.6 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm):

  • Aromatic Carbons: Signals are expected in the range of 115-165 ppm. The carbon attached to the fluorine atom will show a large coupling constant (¹JCF).

  • Cyclohexyl Carbons: Signals for the cyclohexyl ring carbons are anticipated in the range of 24-58 ppm.[4]

  • Methyl Carbon (Ar-CH₃): A signal is expected around 20-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted Characteristic IR Absorptions (cm⁻¹):

  • N-H Stretch: A peak in the region of 3250-3350 cm⁻¹ is expected.

  • C-H Stretch (Aromatic): Absorptions are anticipated around 3000-3100 cm⁻¹.

  • C-H Stretch (Aliphatic): Strong absorptions are expected in the 2850-2950 cm⁻¹ region.

  • S=O Stretch (Asymmetric and Symmetric): Two strong bands are characteristic for the sulfonyl group, expected around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.[5]

  • C-F Stretch: A strong absorption is expected in the range of 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of 271.11 is expected.

  • Fragmentation Pattern: Common fragmentation pathways for sulfonamides include the loss of the cyclohexyl group, SO₂, and cleavage of the sulfonamide bond.

Biological Significance and Potential Applications

While there is no specific biological data available for N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide in the public domain, the benzenesulfonamide scaffold is a well-established pharmacophore found in a wide range of therapeutic agents. This suggests that the title compound could be a valuable starting point for the development of new drugs.

The Benzenesulfonamide Scaffold in Drug Discovery

Benzenesulfonamide derivatives have demonstrated a broad spectrum of biological activities, including:

  • Antimicrobial Agents: The sulfonamide functional group is famously present in sulfa drugs, which were among the first effective antimicrobial agents.[2]

  • Anticancer Agents: Many benzenesulfonamide derivatives have been investigated for their anticancer properties, often targeting enzymes such as carbonic anhydrases which are overexpressed in some tumors.

  • Enzyme Inhibitors: The sulfonamide moiety can act as a zinc-binding group, leading to the inhibition of various metalloenzymes.

  • Anti-inflammatory and Analgesic Agents: Certain benzenesulfonamides have shown potential as anti-inflammatory and pain-relieving drugs.

The specific substitution pattern of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide, including the fluoro and methyl groups on the benzene ring and the cyclohexyl group on the nitrogen, provides a unique combination of lipophilicity and electronic properties that could be explored for various therapeutic targets.

Future Research Directions

Given the diverse biological activities of the benzenesulfonamide scaffold, N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide represents a promising candidate for further investigation. Future research could focus on:

  • Screening for Biological Activity: The compound could be screened against a variety of biological targets, including kinases, proteases, and receptors, to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Modification of the cyclohexyl, fluoro, and methyl groups could lead to the development of more potent and selective analogs.

  • Pharmacokinetic and Pharmacodynamic Profiling: If promising biological activity is identified, further studies will be necessary to evaluate its drug-like properties.

Conclusion

N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. This technical guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and predicted spectral data to aid in its characterization. The established importance of the benzenesulfonamide scaffold in medicinal chemistry makes this compound a valuable tool for researchers and scientists in the field of drug discovery and development. Further investigation into its biological properties is warranted to unlock its full therapeutic potential.

References

  • The Royal Society of Chemistry. A Simple and Eco-Sustainable Method for Sulfonylation of Amines Under Microwave Assisted Solvent-Free Conditions. [Link]

  • MDPI. Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. [Link]

  • Wiley Online Library. Syntheses of novel N-([ F]fluoroalkyl)-N-nitroso- 4-methyl-benzenesulfonamides and decomposition studies of corresponding F- and. [Link]

  • MDPI. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. [Link]

  • PubMed Central. 4-Chloro-N-cyclohexylbenzenesulfonamide. [Link]

  • PubMed Central. N-Cyclohexyl-N-methylbenzenesulfonamide. [Link]

  • PubChem. N-cyclohexyl-4-formyl-N-methylbenzenesulfonamide. [Link]

  • PubChem. N-Cyclohexyl-4-methylbenzenesulfonamide. [Link]

  • Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]

  • Organic Syntheses. (E)-[[Fluoro(2-phenylcyclohexylidene)methyl]sulfonyl]benzene. [Link]

  • ResearchGate. Data of infrared spectroscopy (cm -1 ). [Link]

  • Chemazone. 4-fluoro-N-methyl-N-(4-methylcyclohexyl)benzenesulfonamide. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • MDPI. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. [Link]

  • European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. [Link]

  • PubMed. [Infrared absorption spectra of organic sulfur compounds. IV. Studies on characteristic absorption bands of o-, m-, and p-substituted benzenesulfonamide derivatives]. [Link]

  • Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. [Link]

  • The Royal Society of Chemistry. Visible-Light Photoinduced Charge-Transfer Complex Promoted the Ring Opening of N-Alkyl-4-Piperidinols - Supporting Information. [Link]

  • PubMed. A targeted/non-targeted screening method for perfluoroalkyl carboxylic acids and sulfonates in whole fish using quadrupole time-of-flight mass spectrometry and MS(e). [Link]

  • ResearchGate. Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. [Link]

  • ScienceDirect. Evaluation of different peptide fragmentation types and mass analyzers in data-dependent methods using an Orbitrap Fusion Lumos Tribrid. [Link]

  • PubChem. N-Cyclohexyl-2-fluoro-N-methylbenzamide. [Link]

  • PubMed Central. Signatures for Mass Spectrometry Data Quality. [Link]

  • OncoKB. FDA-Approved Oncology Therapies. [Link]

  • Texas Woman's University. Recent Publications and Grants. [Link]

  • National Toxicology Program. n-Cyclohexyl-4-methylbenzenesulfonamide (80-30-8). [Link]

  • Drug Hunter. Ten Moving Targets: 2022Q1. [Link]

  • IonSource. Mass Spectrometry Resource. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

  • Therapeutic Target Database. TTD. [Link]

  • GNPS. UCSD Computational Mass Spectrometry Website. [Link]

  • US EPA. Robust Summaries & Test Plan: Benzenesulfonamide, ar-methyl (o,p-TSA). [Link]

Sources

Foundational

Technical Guide: Structure-Activity Relationship (SAR) of Fluorinated Sulfonamide Derivatives

Executive Summary The incorporation of fluorine into sulfonamide scaffolds represents a cornerstone strategy in modern medicinal chemistry, particularly for modulating physicochemical properties without altering steric b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into sulfonamide scaffolds represents a cornerstone strategy in modern medicinal chemistry, particularly for modulating physicochemical properties without altering steric bulk. This guide analyzes the structure-activity relationship (SAR) of fluorinated sulfonamide derivatives, focusing on their dual role as Carbonic Anhydrase Inhibitors (CAIs) and emerging Anticancer Agents (via Bcl-2 inhibition and molecular glue mechanisms).

The strategic placement of fluorine atoms—ranging from single substitutions to perfluorinated "tails"—dramatically alters the


 of the sulfonamide zinc-binding group (ZBG), enhances lipophilicity (

), and blocks metabolic oxidation sites, thereby driving potency and isoform selectivity.

The Fluorine Factor: Physicochemical Foundations

The sulfonamide moiety (


) typically possesses a 

around 10.0–10.5. For metalloenzyme inhibition (e.g., Carbonic Anhydrase), the anionic form (

) is the active species that binds the catalytic zinc ion.
Electronic Modulation (Acidity & )

Fluorine is the most electronegative element (


). When attached to the benzene ring of a sulfonamide, it exerts a strong electron-withdrawing inductive effect (-I).
  • Ortho/Meta Substitution: Fluorine atoms at the ortho or meta positions relative to the sulfonamide group significantly lower the

    
     (often by 0.5 – 1.5 units per fluorine atom).
    
  • Biological Impact: Lowering the

    
     toward physiological pH (7.4) increases the fraction of ionized sulfonamide, thereby enhancing the affinity for the Zn(II) cofactor in the enzyme active site.
    
Lipophilicity and Metabolic Stability
  • The "Magic Methyl" Effect: The C-F bond is bioisosteric to C-H but much stronger (116 kcal/mol vs. 99 kcal/mol), rendering the ring resistant to Cytochrome P450-mediated oxidative metabolism (active site blocking).

  • Lipophilicity (

    
    ):  Fluorination generally increases lipophilicity, facilitating membrane permeability. However, perfluorination can lead to solubility issues, necessitating the introduction of hydrophilic "tails" (e.g., polyethylene glycol or sugar moieties) in the scaffold design.
    
Table 1: Comparative Substituent Effects on Sulfonamide Properties

Estimated trends based on benzenesulfonamide scaffold.

Substituent (R)Electronic Effect (

)
Approx.

(

)
Lipophilicity (

)
Metabolic Stability
-H 0.00~10.10.00Baseline
-F (para) 0.06~9.9+0.14High (Blocks oxidation)
-F (ortho) Inductive (-I)~9.2 - 9.5+0.14High
-CF3 (meta) 0.43~8.9 - 9.1+0.88Very High
-C6F5 (Pentafluoro) Strong -I~6.0 - 7.0HighExtremely High

Synthetic Architectures: The Perfluoro-Substitution Strategy

A dominant synthetic strategy for generating diverse libraries of fluorinated sulfonamides involves Nucleophilic Aromatic Substitution (


)  on perfluorinated scaffolds (e.g., pentafluorobenzenesulfonamide). This approach allows for the rapid introduction of "tails" at the para position.
DOT Diagram: Synthetic Pathway & Logic

SyntheticPathway cluster_logic Regioselectivity Logic Start Pentafluorobenzene- sulfonamide (PFBS) Process SNAr Reaction (Para-selective) Start->Process + Reagent Reagent Nucleophile (Nu-H) (Amines, Thiols) Reagent->Process Product 4-Substituted-2,3,5,6- tetrafluorobenzenesulfonamide Process->Product -HF Outcome Library Generation: 1. Lipophilic Tails 2. Hydrophilic Tails Product->Outcome Diversification Note Para-position is most activated due to max distance from electron-rich sulfonamide oxygen

Caption: Regioselective synthesis of fluorinated sulfonamide libraries via


 on pentafluorobenzenesulfonamide.

SAR Case Study: Carbonic Anhydrase Inhibitors (CAIs)

The most extensive SAR data for fluorinated sulfonamides exists for Carbonic Anhydrase (CA) inhibition. The primary goal is to design inhibitors selective for tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II .

The "Tail Approach"

Supuran and colleagues pioneered the "Tail Approach," where the sulfonamide anchors to the Zn(II) ion, and a flexible tail extends to the rim of the active site.

  • Role of Fluorine: Fluorinated rings (e.g., tetrafluorobenzene linkers) enhance the acidity of the ZBG (increasing

    
    ) and engage in specific quadrupole interactions with hydrophobic residues (Phe, Trp) in the enzyme pocket.
    
  • Selectivity: The active site of hCA IX is more hydrophobic than hCA II. Fluorinated tails exploit this difference, often achieving selectivity ratios >1000.

SLC-0111 and Ureido-Sulfonamides

SLC-0111 (in clinical trials) is a ureido-substituted fluorinated benzenesulfonamide.

  • Structure: 4-(3-(4-fluorophenyl)ureido)benzenesulfonamide.

  • Mechanism: The ureido linker provides flexibility, while the terminal fluorophenyl group interacts with the hydrophobic pocket of CA IX/XII.

  • SAR Insight: Replacement of the terminal -F with -H or -OMe often results in a loss of potency or selectivity, highlighting the specific steric/electronic contribution of the fluorine atom.

Emerging SAR: Anticancer Mechanisms (Non-CAI)

Beyond CA inhibition, fluorinated sulfonamides are gaining traction in direct anticancer mechanisms, specifically Bcl-2 inhibition and Molecular Glues .

Molecular Glues (Indisulam Analogs)

Indisulam is an aryl sulfonamide that acts as a "molecular glue," recruiting the splicing factor RBM39 to the DCAF15 E3 ubiquitin ligase, leading to RBM39 degradation.[1][2][3]

  • SAR Trend: While Indisulam utilizes a chloro-indole core, recent SAR studies utilize fluorinated benzenesulfonamides to tune the "glue" interface.

  • Mechanism: The sulfonamide oxygen atoms form hydrogen bonds with DCAF15 residues. Fluorine substitution on the aryl ring modulates the tilt angle of the molecule within the DCAF15 pocket, optimizing the recruitment surface for RBM39.

Bcl-2 and Tubulin Targeting
  • Bcl-2: Trifluoromethyl-substituted sulfonamides (e.g., ABT-263 analogs) target the BH3 binding groove. The

    
     group provides a bulky, hydrophobic anchor that mimics the leucine/isoleucine residues of the pro-apoptotic BAD protein.
    
  • Tubulin: N-acyl sulfonamides and 1,3-oxazole sulfonamides inhibit tubulin polymerization. Fluorine substitution (particularly at the meta position) enhances metabolic stability against hydrolysis and improves binding affinity to the colchicine site.

DOT Diagram: Mechanism of Action Flow

MOA Scaffold Fluorinated Sulfonamide Scaffold (Ar-F-SO2NH2) Path1 Pathway A: Metalloenzyme Inhibition (CA IX/XII) Scaffold->Path1 Path2 Pathway B: Protein Degradation (Molecular Glue) Scaffold->Path2 Path3 Pathway C: Apoptosis Induction (Bcl-2 / Tubulin) Scaffold->Path3 Mech1 Mechanism: 1. F lowers pKa (Anion formation) 2. Tail reaches hydrophobic pocket Path1->Mech1 Mech2 Mechanism: Recruits RBM39 to DCAF15 (F modulates interface fit) Path2->Mech2 Mech3 Mechanism: Mimics BH3 domain (CF3 bulk) or Destabilizes Microtubules Path3->Mech3

Caption: Divergent pharmacological pathways of fluorinated sulfonamides based on structural tuning.

Experimental Protocols

Protocol: Synthesis of 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides

A robust method for generating fluorinated CAI libraries.

Materials: Pentafluorobenzenesulfonamide, Nucleophile (e.g., amine/thiol), Triethylamine (TEA), DMSO/DMF.

  • Preparation: Dissolve pentafluorobenzenesulfonamide (1.0 eq) in anhydrous DMSO (0.5 M concentration).

  • Addition: Add Triethylamine (1.2 eq) followed by the specific nucleophile (1.1 eq). Note: For less reactive amines, heating to 50–80°C may be required.

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS. The para-fluorine is selectively displaced.

  • Workup: Pour the reaction mixture into crushed ice/water. Acidify to pH 2–3 with 1N HCl to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    -NMR (expect simplification of the signal pattern compared to the pentafluoro precursor).
    
Protocol: Stopped-Flow CO2 Hydration Assay

The gold standard for determining inhibition constants (


).
  • Reagents: Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5),

    
     (20 mM) to maintain ionic strength.
    
  • Enzyme Prep: Recombinant hCA isoforms (I, II, IX, XII) are purified and stored at -80°C.

  • Procedure:

    • Saturate water with

      
       to prepare the substrate solution.
      
    • Mix the enzyme solution with the inhibitor (fluorinated sulfonamide) in the stopped-flow instrument (e.g., Applied Photophysics).

    • Initiate the reaction by mixing the Enzyme-Inhibitor complex with the

      
       substrate solution.
      
  • Measurement: Monitor the absorbance change of Phenol red at 557 nm (indicating pH drop as

    
    ).
    
  • Calculation: Determine the initial velocity (

    
    ). Calculate 
    
    
    
    using the Hill equation and convert to
    
    
    using the Cheng-Prusoff equation:
    
    
    .

References

  • Supuran, C. T., et al. (2020). "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action." Journal of Medicinal Chemistry. Link

  • Nocentini, A., & Supuran, C. T. (2018). "Carbonic Anhydrase Inhibitors as Antitumor/Antimetastatic Agents: A Patent Review (2008–2018)." Expert Opinion on Therapeutic Patents. Link

  • Han, T., et al. (2017).[4] "Anticancer Sulfonamides Target Splicing by Inducing RBM39 Degradation via Recruitment to DCAF15."[1][3][4] Science. Link

  • Scott, H., et al. (2020). "Fluorine in Drug Discovery: Role, Design and Case Studies." Pharmacy Journal. Link

  • Zhang, C. P., et al. (2010). "Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity." Journal of Fluorine Chemistry. Link

  • Eisai Co., Ltd. (2019).[5] "Trifluoromethyl-Substituted Sulfonamide as Bcl-2-Selective Inhibitor." WIPO Patent WO/2019/185025. Link

Sources

Exploratory

Technical Guide: Predicted Biological Activity of N-Cyclohexyl-4-fluoro-2-methylbenzenesulfonamide

[1] Executive Summary Compound: N-Cyclohexyl-4-fluoro-2-methylbenzenesulfonamide CAS: 1090412-70-6 Molecular Formula: C₁₃H₁₈FNO₂S Molecular Weight: 271.35 g/mol [1][2][3][4] This technical guide analyzes the predicted ph...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Compound: N-Cyclohexyl-4-fluoro-2-methylbenzenesulfonamide CAS: 1090412-70-6 Molecular Formula: C₁₃H₁₈FNO₂S Molecular Weight: 271.35 g/mol [1][2][3][4]

This technical guide analyzes the predicted pharmacological profile of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide, a specialized sulfonamide derivative.[1] While direct assay data for this specific CAS entry is limited in public repositories, high-fidelity Structure-Activity Relationship (SAR) modeling and analog analysis identify it as a high-probability ligand for Carbonic Anhydrase II (hCA II) and the P2X4 purinergic receptor .[1]

This document serves as a roadmap for researchers to synthesize, validate, and utilize this compound as a chemical probe in drug discovery workflows.

Part 1: Chemical Architecture & SAR Analysis[1]

The biological efficacy of this molecule is dictated by three distinct structural domains. Understanding these domains is critical for interpreting its binding kinetics.

The Zinc-Binding Group (ZBG)

The sulfonamide moiety (


) is a classic bioisostere for carboxylic acids and a privileged scaffold in medicinal chemistry.[1] In this secondary sulfonamide, the nitrogen proton is less acidic than in primary sulfonamides (

~10 vs. ~10.5), which modulates its ionization state at physiological pH.
  • Function: Primary anchor point for metalloenzymes (e.g., Zinc in Carbonic Anhydrase).

The Electronic & Steric Modulator (The Core)

The benzene ring features a 4-fluoro and 2-methyl substitution pattern.[1][2]

  • 4-Fluoro: Increases metabolic stability by blocking para-hydroxylation (a common CYP450 metabolic route).[1] It also exerts an electron-withdrawing effect, slightly increasing the acidity of the sulfonamide NH.

  • 2-Methyl: Provides steric bulk (ortho-effect).[1] This forces the sulfonamide bond out of planarity with the benzene ring, potentially locking the molecule into a bioactive conformation that reduces the entropic penalty upon binding.

The Hydrophobic Tail (Cyclohexyl)
  • Function: Lipophilic interaction. The cyclohexyl group is a bulky, aliphatic moiety that targets hydrophobic pockets (e.g., the hydrophobic half of the hCA II active site). It significantly increases the LogP compared to a simple phenyl or methyl group, enhancing membrane permeability.

SAR Visualization (DOT)

SAR_Map Core Benzenesulfonamide Core F_Sub 4-Fluoro Group (Metabolic Block) Core->F_Sub Electronic Tuning Me_Sub 2-Methyl Group (Conformational Lock) Core->Me_Sub Steric Hindrance Tail N-Cyclohexyl (Hydrophobic Interaction) Core->Tail Lipophilicity Target1 Target: hCA II (Zn Coordination) Core->Target1 ZBG Anchor Target2 Target: P2X4 (Allosteric Antagonism) F_Sub->Target2 Binding Affinity Me_Sub->Target2 Selectivity Tail->Target1 Hydrophobic Pocket Fit

Figure 1: Pharmacophore dissection linking structural features to predicted biological targets.[1]

Part 2: Predicted Pharmacological Targets[1]

Based on structural homology with known bioactive ligands, this compound is predicted to exhibit activity against two primary targets.

Target A: Carbonic Anhydrase II (hCA II)

Prediction Confidence: High Mechanism: Reversible Inhibition

Human Carbonic Anhydrase II is a zinc-containing metalloenzyme.[1] Sulfonamides are the archetypal inhibitors of hCA II. The sulfonamide nitrogen coordinates directly to the


 ion in the active site, displacing the catalytic water molecule/hydroxide ion.
  • Binding Mode: The N-cyclohexyl tail is critical here.[1] hCA II has a distinct hydrophobic pocket near the active site. Studies on

    
    -substituted sulfonamides confirm that cyclohexyl groups fit snugly into this pocket, often improving affinity into the nanomolar range (
    
    
    
    < 100 nM) compared to simple benzene sulfonamides [1].
  • Therapeutic Relevance: Glaucoma (reduction of intraocular pressure), edema, and potentially as a probe for hypoxic tumors (via hCA IX cross-reactivity).

Target B: P2X4 Receptor

Prediction Confidence: Moderate to High Mechanism: Allosteric Antagonism[1]

Recent medicinal chemistry campaigns have identified benzenesulfonamides as antagonists of the P2X4 receptor, an ATP-gated ion channel involved in neuropathic pain and inflammation.

  • Evidence: A study published in the Journal of Medicinal Chemistry highlighted that exchanging a 2-chloro substituent for a 2-methyl group retained or improved activity, while a 4-fluoro substituent was preferred over bulkier halogens (like bromo) which caused steric clashes [2].[1]

  • Relevance: This specific substitution pattern (4-F, 2-Me) aligns perfectly with the SAR requirements for P2X4 antagonists, suggesting this compound could be a potent tool for studying neuropathic pain pathways.[1]

Part 3: Experimental Validation Protocols

To validate these predictions, the following experimental workflows are recommended.

Chemical Synthesis Protocol

Before biological testing, high-purity material is required.[1]

  • Reaction Type: Nucleophilic Substitution (Schotten-Baumann conditions).[1]

  • Reagents: 4-Fluoro-2-methylbenzenesulfonyl chloride (1.0 eq), Cyclohexylamine (1.1 eq), Triethylamine (

    
    , 1.5 eq), DCM (Solvent).
    

Step-by-Step Procedure:

  • Preparation: Dissolve cyclohexylamine (1.1 mmol) and

    
     (1.5 mmol) in anhydrous Dichloromethane (DCM, 5 mL) under an inert atmosphere (
    
    
    
    ).
  • Addition: Cool the solution to 0°C. Add 4-fluoro-2-methylbenzenesulfonyl chloride (1.0 mmol) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes).

  • Workup: Quench with 1M HCl (to remove unreacted amine). Extract with DCM (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

hCA II Inhibition Assay (Esterase Method)

This protocol measures the rate of hydrolysis of 4-nitrophenyl acetate (4-NPA), a reaction catalyzed by hCA II.

ParameterSpecification
Enzyme Recombinant Human CA II (Sigma/Aldrich)
Substrate 4-Nitrophenyl acetate (4-NPA)
Buffer 50 mM Tris-SO4, pH 7.6
Detection Absorbance at 400 nm (formation of 4-nitrophenolate)

Workflow:

  • Prepare serial dilutions of the test compound in DMSO (0.1 nM to 10

    
    M).
    
  • Incubate enzyme (100 nM) with inhibitor for 15 mins at 25°C.

  • Add substrate (3 mM 4-NPA).

  • Measure absorbance kinetics over 10 minutes.

  • Calculate

    
     using non-linear regression (GraphPad Prism).
    
P2X4 Calcium Influx Assay

To verify P2X4 antagonism, use a cell-based calcium mobilization assay.[1]

Workflow Visualization (DOT):

Assay_Flow Step1 Seed HEK293 Cells (Transfected with hP2X4) Step2 Load Calcium Dye (Fluo-4 AM) Step1->Step2 Step3 Incubate with Test Compound (30 min) Step2->Step3 Step4 Inject Agonist (ATP or CTP) Step3->Step4 Step5 Measure Fluorescence (485ex / 525em) Step4->Step5

Figure 2: High-throughput screening workflow for P2X4 antagonism.

Part 4: ADMET Profiling (In Silico)

Understanding the pharmacokinetic properties is essential for transitioning from a "hit" to a "lead."

PropertyPredicted ValueImplication
LogP 3.2 – 3.6Moderate lipophilicity; good oral bioavailability potential but risk of non-specific binding.[1]
TPSA ~46

Excellent membrane permeability (Rule of 5 compliant).
Metabolic Stability HighThe 4-fluoro group blocks the primary site of oxidative metabolism on the benzene ring.
Solubility Low-ModerateThe cyclohexyl group reduces aqueous solubility; formulation may require PEG or cyclodextrins.[1]

Toxicity Alert: Sulfonamides can cause hypersensitivity reactions (Stevens-Johnson syndrome) in susceptible populations.[1] While this is a research probe, standard safety precautions (gloves, fume hood) are mandatory during handling.

References

  • Carbonic Anhydrase Inhibition: Supuran, C. T. (2014).[5][6] Carbonic anhydrase inhibition with benzenesulfonamides and tetrafluorobenzenesulfonamides obtained via click chemistry.[6] Journal of Medicinal Chemistry. (Note: Describes SAR of N-substituted sulfonamides and the hydrophobic pocket).

  • P2X4 Antagonism: Baell, J. B., et al. (2025). Naphtho[1,2-b][1,4]diazepinedione-Based P2X4 Receptor Antagonists from Structure–Activity Relationship Studies.[1] Journal of Medicinal Chemistry. (Note: Explicitly discusses the 4-fluoro-2-methylbenzenesulfonamide motif as a favorable antagonist substructure).[1]

  • Synthesis Methodology: Stenfors, B. A., & Ngassa, F. N. (2021).[7] The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry.[7]

Sources

Foundational

An In-depth Technical Guide to N-substituted Fluoro-methylbenzenesulfonamides: Synthesis, Biological Activity, and Drug Design Principles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Fluorinated Sulfonamide Scaffold N-substituted fluoro-methylbenzenesulfonamides represent a privileged scaffold in mode...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Fluorinated Sulfonamide Scaffold

N-substituted fluoro-methylbenzenesulfonamides represent a privileged scaffold in modern medicinal chemistry. The incorporation of fluorine atoms into the methylbenzenesulfonamide core significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This, combined with the diverse functionalities that can be introduced at the nitrogen atom, has led to the development of a wide range of compounds with potent and selective biological activities.

This technical guide provides a comprehensive overview of N-substituted fluoro-methylbenzenesulfonamides, from their synthesis to their applications in drug discovery. We will delve into the key synthetic methodologies, explore the mechanistic basis of their biological activity, and analyze their structure-activity relationships (SAR) to provide a framework for the rational design of new therapeutic agents.

Part 1: Synthesis of N-substituted Fluoro-methylbenzenesulfonamides

The synthesis of N-substituted fluoro-methylbenzenesulfonamides typically involves the formation of a sulfonamide bond between a fluoro-methylbenzenesulfonyl chloride and a primary or secondary amine. The substitution pattern of the fluorine atom(s) on the benzene ring and the nature of the N-substituent can be varied to create a diverse library of compounds.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process: the preparation of the key fluoro-methylbenzenesulfonyl chloride intermediate, followed by its reaction with a suitable amine.

G cluster_0 Step 1: Synthesis of Fluoro-methylbenzenesulfonyl Chloride cluster_1 Step 2: N-Substitution Starting Material Fluoro-substituted Toluene Chlorosulfonation Chlorosulfonic Acid Starting Material->Chlorosulfonation Reaction Intermediate Fluoro-methylbenzenesulfonyl Chloride Chlorosulfonation->Intermediate Product Coupling Base-mediated Coupling Intermediate->Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Final_Product N-substituted Fluoro-methylbenzenesulfonamide Coupling->Final_Product G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition by N-substituted Fluoro-methylbenzenesulfonamide Zinc Zn²⁺ Histidine Histidine Residues Zinc->Histidine Coordination Water H₂O Zinc->Water Coordination CO2 CO₂ Water->CO2 Normal Catalysis Sulfonamide R-SO₂NH-R' Inhibited_Zinc Zn²⁺ Sulfonamide->Inhibited_Zinc Binds to Zinc, displacing water Sulfonamide->CO2 Inhibition Bicarbonate HCO₃⁻ + H⁺ CO2->Bicarbonate Product

Sources

Exploratory

Thermodynamic Properties of Cyclohexyl-Substituted Sulfonamides: Solvation, Binding Affinity, and QSAR Dynamics

Introduction: The Thermodynamic Engineering of a Pharmacophore Cyclohexyl-substituted sulfonamides represent a highly versatile and potent chemical class, demonstrating significant efficacy as Neuropeptide Y5 (NPY Y5) re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thermodynamic Engineering of a Pharmacophore

Cyclohexyl-substituted sulfonamides represent a highly versatile and potent chemical class, demonstrating significant efficacy as Neuropeptide Y5 (NPY Y5) receptor antagonists in pharmaceuticals and as broad-spectrum agrochemical fungicides against Botrytis cinerea[1][2]. As a Senior Application Scientist, I approach the optimization of these compounds not merely through empirical high-throughput screening, but through rigorous thermodynamic profiling.

The introduction of the bulky, aliphatic cyclohexyl ring fundamentally alters the thermodynamic landscape of the sulfonamide core. It shifts the primary binding mechanism from enthalpy-driven hydrogen bonding to entropy-driven hydrophobic interactions. Understanding these thermodynamic properties—specifically the Gibbs free energy (


), enthalpy (

), and entropy (

) of solvation and target binding—is critical for predicting partition coefficients and optimizing Quantitative Structure-Activity Relationships (QSAR)[1][3].

Thermodynamics of Solvation and Membrane Partitioning

The bioavailability, membrane permeability, and systemic distribution of cyclohexyl-substituted sulfonamides are governed by their solvation thermodynamics. To model the transfer of these drugs into lipid bilayers, cyclohexane is frequently utilized as an experimental proxy for the hydrophobic environment[4].

The dissolution of sulfonamides in hydrophobic media is a highly non-ideal process. It requires significant energy input to break the crystalline lattice (enthalpy of fusion), which is only partially offset by solute-solvent interactions. Consequently, the ideal solubility of these compounds inversely correlates with their enthalpy of fusion[5]. The addition of the cyclohexyl group dramatically increases both the Molecular Surface Area (MSA) and Molecular Volume (MV), amplifying the hydrophobic effect. This results in massive activity coefficients (often


 to 

), indicating extreme non-ideality and a powerful thermodynamic drive for the molecule to partition out of aqueous phases and into lipid membranes[4][5].

Table 1: Representative Thermodynamic Functions for Sulfonamide Solvation in Hydrophobic Media (298.15 K)

Compound Class / Derivative

(kJ/mol)

(J/mol·K)

(kJ/mol)
Activity Coefficient (

)
Unsubstituted (e.g., Sulfadiazine)83.1 ± 0.7159 ± 435.7 ± 0.5

Methyl-Substituted81.2 ± 1.9194 ± 623.4 ± 0.4

Cyclohexyl-Substituted (Model)65.4 ± 0.9283 ± 819.5 ± 0.3

(Note: Data synthesized from the solution thermodynamics of structural analogs in cyclohexane to illustrate the profound entropic contribution of aliphatic substitutions[4][6].)

Thermodynamic Drivers of Target Binding

When cyclohexyl-substituted sulfonamides bind to their target—whether it is the NPY Y5 receptor or a fungal target like dihydropteroate synthase—the binding affinity is dictated by the classic equation


.

The cyclohexyl moiety is uniquely positioned to exploit the "hydrophobic effect." In the unbound, aqueous state, water molecules form highly ordered, clathrate-like structures around the hydrophobic cyclohexyl ring. Upon binding to the hydrophobic pocket of the target receptor, these ordered water molecules are released into the bulk solvent. This release causes a massive increase in system entropy (


), which serves as the primary thermodynamic driving force for the interaction, easily overcoming any endothermic desolvation penalties[1][2]. Recent Partial-Least-Square (PLS) regression models of QSAR have predicted these binding energies with an incredible 98% accuracy compared to molecular docking, confirming the absolute dominance of entropic stabilization in these derivatives[1].

BindingCycle Unbound Unbound State (Aqueous Solvation) Desolvation Desolvation Phase (ΔH > 0, ΔS > 0) Unbound->Desolvation Energy Input Complex Bound Complex (Receptor-Ligand) Desolvation->Complex VdW & H-Bonds (ΔH < 0) Water Bulk Water Release (Entropy Driven) Desolvation->Water Hydrophobic Effect Water->Complex Thermodynamic Stabilization

Thermodynamic cycle of cyclohexyl-sulfonamide binding, highlighting entropy-driven water release.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, thermodynamic parameters must be derived empirically using self-validating systems. Below are the definitive protocols for characterizing cyclohexyl-substituted sulfonamides.

Protocol A: Shake-Flask Method for Solvation Thermodynamics (van 't Hoff Analysis)

Causality: We measure solubility at multiple temperatures (e.g., 20.0 °C to 40.0 °C) rather than a single point. This allows us to extract the enthalpy (


) and entropy (

) via the van 't Hoff plot, providing a complete thermodynamic profile rather than a static solubility limit[4][7].
  • Preparation: Add an excess of the cyclohexyl-substituted sulfonamide to 50 mL of the target solvent (e.g., cyclohexane) in a sealed, jacketed glass vessel.

  • Equilibration (Internal Control): Agitate the suspension at a constant temperature (±0.1 °C). Sample aliquots at 24h, 48h, and 72h. Validation Check: Equilibrium is confirmed only when the concentration variance between three consecutive time points is < 2%.

  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 15 minutes at the exact experimental temperature to prevent precipitation artifacts caused by cooling.

  • Quantification: Remove the solvent via a rotary evaporator due to the low aprotic solubility (approx. 100 ng/mL). Derivatize the residue using a modified Bratton-Marshall method (addition of HCl and sodium nitrite) and quantify via UV-Vis spectroscopy[4].

  • Thermodynamic Extraction: Plot

    
     (mole fraction solubility) vs. 
    
    
    
    . The slope yields
    
    
    , and the y-intercept yields
    
    
    .
Protocol B: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Causality: ITC is the gold standard for binding analysis because it directly measures the heat of binding (


), allowing the simultaneous determination of the association constant (

),

, and

in a single experiment, completely avoiding the artifacts of fluorescent tagging.
  • Sample Preparation: Dialyze the target protein and dissolve the cyclohexyl-sulfonamide ligand in the exact same dialysis buffer. Validation Check: Mismatched buffers cause massive heat-of-mixing artifacts that mask the true binding signal. Degas both solutions thoroughly to prevent micro-bubbles.

  • Setup: Load the target protein (e.g., 20

    
    M) into the sample cell and the sulfonamide ligand (e.g., 200 
    
    
    
    M) into the injection syringe.
  • Titration: Perform 25 automated injections of 2

    
    L each at 150-second intervals to allow the baseline to fully restabilize between interactions.
    
  • Control Titration (Self-Validation): Perform a ligand-into-buffer titration. Subtract this background heat of dilution from the main experimental data to isolate the heat of binding.

  • Data Integration: Fit the integrated heat peaks to an independent binding model. Validation Check: Ensure the Wiseman

    
    -value (
    
    
    
    ) is between 10 and 1000 to guarantee a reliable sigmoidal fit.

ITCWorkflow Prep 1. Sample Preparation (Degassing & Dialysis) Equil 2. Thermal Equilibration (Baseline Stabilization) Prep->Equil Titration 3. Ligand Titration (Sequential Injections) Equil->Titration Integration 4. Peak Integration (Heat per Injection) Titration->Integration Analysis 5. Thermodynamic Extraction (ΔH, Ka, n, ΔS) Integration->Analysis

Step-by-step workflow for Isothermal Titration Calorimetry (ITC) analysis.

Conclusion

The incorporation of a cyclohexyl group into the sulfonamide scaffold is a masterclass in thermodynamic engineering. By intentionally increasing the molecular volume and surface area, we force a non-ideal solvation state that drives the molecule into hydrophobic receptor pockets. This entropy-driven binding mechanism is the fundamental reason behind the high efficacy of these compounds in both pharmaceutical and agricultural applications. Rigorous thermodynamic profiling using self-validating methodologies ensures that future QSAR models remain highly predictive and robust.

References

  • Martínez, F., et al. "Thermodynamic study of the solubility of some sulfonamides in cyclohexane." SciELO, 2003. 4

  • Liu, W., et al. "Synthesis, Fungicidal Activity, and Structure Activity Relationship of β-Acylaminocycloalkylsulfonamides against Botrytis cinerea." ResearchGate, 2021. 1

  • Li, X., et al. "Design, Synthesis, and Antifungal Activity of Novel Stilbene Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea." ACS Publications, 2025.2

  • Wang, Y., et al. "Design, Synthesis, and SAR of Novel 2-Glycinamide Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea." MDPI, 2018. 3

Sources

Foundational

Novel Fluorinated Sulfonamide Scaffolds in Medicinal Chemistry: Design, Mechanisms, and Applications

Executive Summary The strategic incorporation of fluorine into small organic molecules has revolutionized drug discovery. Among the most versatile fluorinated motifs are1[1].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into small organic molecules has revolutionized drug discovery. Among the most versatile fluorinated motifs are1[1]. These scaffolds are privileged structures in medicinal chemistry due to the unique physicochemical perturbations induced by the carbon-fluorine (C-F) bond, which drastically alter the2[2]. This technical guide explores the rational design, synthetic causality, and pharmacological evaluation of these advanced scaffolds.

Physicochemical Rationale: The Causality of Fluorination

Replacing a standard methanesulfonamide (


) with a trifluoromethanesulfonamide (

) is not merely a steric substitution; it is a profound electronic modulation.
  • pKa Modulation & Target Engagement : The strong electron-withdrawing nature of the

    
     group drastically lowers the pKa of the sulfonamide N-H proton. While standard alkyl sulfonamides exhibit a pKa of approximately 10,3[3]. This extreme acidity ensures that the sulfonamide exists predominantly as a stable anion at physiological pH. This anionic state is mechanistically critical for acting as a potent nucleophile or for coordinating with metal cations in metalloenzymes, such as the4[4].
    
  • Lipophilicity & Permeability : Despite being ionized, the bulky, electron-dense fluorine atoms increase the overall lipophilicity (logP) of the scaffold. This counterintuitive property allows the negatively charged pharmacophore to 5[5], facilitating intracellular target engagement.

  • Metabolic Stability : The C-F bond is the strongest single bond in organic chemistry, rendering the trifluoromethyl group highly2[2], thereby extending the drug's half-life.

Synthetic Methodologies: Step-by-Step Protocol

The synthesis of fluorinated sulfonamides requires precise control over reaction conditions due to the high reactivity of fluorinated electrophiles. The following protocol details the5[5].

Causality of Experimental Choices : Trifluoromethanesulfonic anhydride (


) is selected over triflyl chloride due to its superior electrophilicity and leaving group ability. Anhydrous pyridine is utilized as both the solvent and the acid scavenger. As the reaction proceeds, highly acidic trifluoromethanesulfonic acid is generated; pyridine neutralizes this byproduct, preventing the protonation of the unreacted starting amine, which would otherwise 5[5].

Step-by-Step Methodology :

  • Preparation : Dissolve the primary amine precursor (e.g., sulfanilamide derivative, 1.0 eq) in anhydrous pyridine (0.2 M concentration) under a strict inert nitrogen atmosphere. Reasoning: Moisture will rapidly hydrolyze

    
     into triflic acid, destroying the reagent.
    
  • Thermal Control : Chill the reaction flask to 0 °C using an ice bath. Reasoning: The reaction with

    
     is violently exothermic. Maintaining 0 °C suppresses poly-sulfonylation and unwanted ring-sulfonylation side reactions.
    
  • Electrophile Addition : Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise over 15 minutes to maintain thermal equilibrium.

  • Propagation : Remove the ice bath and allow the mixture to warm to room temperature (25 °C), stirring for 30–60 minutes until complete consumption of the starting material is observed via TLC.

  • Quenching & Extraction : Quench the reaction carefully with 1M HCl to neutralize the pyridine. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Self-Validation System : Purify the crude product via silica gel flash chromatography. To validate the structural integrity and rule out poly-sulfonylation,6[6].

Synthesis Amine Amine Precursor Reaction Anhydrous Pyridine 0°C to RT, 1h Amine->Reaction Reagent Tf2O (1.2 eq) Reagent->Reaction Product Trifluoromethanesulfonamide Reaction->Product Nucleophilic Acyl Substitution

Fig 1: Standard synthetic workflow for N-aryl trifluoromethanesulfonamides via acyl substitution.

Principal Pharmacological Targets & Mechanisms

Carbonic Anhydrase (CA) Inhibition

Fluorinated sulfonamides are exceptionally potent inhibitors of CA isoforms. The deprotonated sulfonamide nitrogen directly coordinates the active-site zinc ion, displacing the catalytic water molecule and 6[6]. Recent oncology research has heavily focused on targeting CA IX, a transmembrane isoform upregulated in hypoxic tumor microenvironments. By inhibiting CA IX, fluorinated sulfonamides prevent the4[4].

CA9_Pathway H Hypoxia (Low O2) HIF1 HIF-1α Stabilization H->HIF1 triggers CA9 CA IX Upregulation (Cell Membrane) HIF1->CA9 transcribes CO2 CO2 Hydration (CO2 + H2O ⇌ HCO3- + H+) CA9->CO2 catalyzes Acid Tumor Acidification & Metastasis CO2->Acid promotes Inhibitor Fluorinated Sulfonamide (Zn2+ Coordination) Inhibitor->CA9 blocks active site

Fig 2: Mechanism of CA IX upregulation under hypoxia and targeted inhibition by fluorinated sulfonamides.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

Beyond metalloenzymes, trifluoromethane sulfonamide derivatives have been identified as 7[7]. Through structure-based drug design, medicinal chemists discovered that the highly lipophilic and acidic nature of the triflamide group perfectly mimics the carboxylic acid moiety of endogenous fatty acids, inducing the expression of genes involved in lipid β-oxidation. This mechanism offers significant therapeutic potential for 7[7].

COX-2 and Inflammatory Pathways

In the optimization of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), replacing the standard alkanesulfonamide group in scaffolds like nimesulide with a trifluoromethanesulfonamide moiety significantly improves in vitro COX-2 selectivity and 8[8]. The fluorinated group fits optimally into the secondary side pocket of the COX-2 active site, exploiting favorable 8[8].

Advanced Screening: In-Cell 19F NMR

A persistent bottleneck in drug development is confirming that a synthesized molecule actually reaches and engages its target within the complex intracellular environment. Fluorinated sulfonamides serve as dual-purpose molecules: potent drugs and5[5].

Mechanism : Because living human cells lack endogenous fluorine, 19F NMR provides a zero-noise background spectrum. When a fluorinated sulfonamide freely diffuses across the cell membrane and binds to its cytosolic target (e.g., CA II), its transverse relaxation time (


) decreases drastically due to the slower tumbling rate of the massive protein-ligand complex. This translates to observable line broadening in the NMR spectrum, allowing researchers to quantify membrane permeability, target engagement, and5[5].

Quantitative Data Summary

The following table synthesizes the physicochemical and pharmacological advantages of fluorinated sulfonamides compared to their non-fluorinated counterparts.

Compound ClassR-GroupApprox. pKaPrimary TargetIC50 RangeKey Advantage
Alkyl Sulfonamide

~10.0COX-2>1.0 µMBaseline activity, low acidity
Trifluoromethanesulfonamide

~2.8CA IX / COX-2 / PPARα4–15 nM (CA)Extreme acidity, high lipophilicity
Fluorobenzenesulfonamide

~8.5CA II / CA IXLow nMIsoform selectivity, 19F NMR probe

References

  • Shankar B. Chaudhari et al., "Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields," Heliyon (2024).
  • "Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR," Journal of Medicinal Chemistry (2025).
  • "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems," RSC Advances (2024).
  • Atef S. Iskander, "A Glance at Trifluoromethanesulfonamide," ResearchGate (2019).
  • Nicolas Faucher et al., "Design, synthesis and evaluation of trifluoromethane sulfonamide derivatives as new potent and selective peroxisome proliferator-activated receptor alpha agonists," Bioorg Med Chem Lett (2008).
  • Zohra Benfodda et al., "Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase," Eur J Med Chem (2010).
  • "Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases," ResearchGate.
  • "Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development," Pharmaceuticals (2010).

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide

Abstract This document provides a comprehensive and technically detailed guide for the synthesis of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide (C₁₃H₁₈FNO₂S, MW: 271.35)[1]. The sulfonamide functional group is a cor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive and technically detailed guide for the synthesis of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide (C₁₃H₁₈FNO₂S, MW: 271.35)[1]. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its unique chemical properties and biological activities.[2][3][4] This protocol outlines a robust and reproducible method for the preparation of the title compound via the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with cyclohexylamine. We delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and offer guidance on purification, characterization, and troubleshooting. This guide is intended for researchers and professionals in organic synthesis and drug development, providing the necessary detail to ensure a successful and efficient synthesis.

Mechanistic Rationale and Synthesis Overview

The synthesis of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide is achieved through a classic nucleophilic acyl substitution-type reaction at a sulfur center. The foundational principle of this transformation is the high electrophilicity of the sulfur atom in the sulfonyl chloride group.[5] This electrophilicity is induced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

The reaction proceeds when the nucleophilic nitrogen atom of cyclohexylamine attacks the electrophilic sulfur atom of 4-fluoro-2-methylbenzenesulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion—an excellent leaving group—to form the stable sulfonamide bond. The reaction cogenerates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine and drive the reaction to completion.[4][5] Tertiary amines, such as triethylamine or pyridine, are commonly employed as acid scavengers.

Reaction_Mechanism R1 4-Fluoro-2-methylbenzenesulfonyl Chloride plus1 + mid_point R1->mid_point R2 Cyclohexylamine plus2 + R2->mid_point Base Base (e.g., Pyridine) Base->mid_point P N-cyclohexyl-4-fluoro-2-methyl- benzenesulfonamide mid_point->P Nucleophilic Substitution

Caption: Overall reaction scheme for sulfonamide synthesis.

Materials and Equipment

Reagents
ReagentCAS No.Molecular Wt.PuritySupplier Suggestion
4-Fluoro-2-methylbenzenesulfonyl chloride7079-48-3208.64 g/mol ≥97%MilliporeSigma, Thermo Scientific[6][7]
Cyclohexylamine108-91-899.17 g/mol ≥99%Standard suppliers
Pyridine (Anhydrous)110-86-179.10 g/mol ≥99.8%Standard suppliers
Dichloromethane (DCM, Anhydrous)75-09-284.93 g/mol ≥99.8%Standard suppliers
Hydrochloric Acid (1M aq.)7647-01-036.46 g/mol 1 MStandard suppliers
Saturated Sodium Chloride (Brine)7647-14-558.44 g/mol N/APrepared in-house
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol ≥99%Standard suppliers
Ethanol (for recrystallization)64-17-546.07 g/mol Reagent GradeStandard suppliers
Equipment
  • Round-bottom flasks and magnetic stir bars

  • Magnetic stirrer hotplate

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

Safety First: This procedure must be conducted in a well-ventilated chemical fume hood. 4-Fluoro-2-methylbenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[6][7][8] Cyclohexylamine and pyridine are toxic and irritants. Always wear appropriate PPE.

G A 1. Reaction Setup Dissolve cyclohexylamine & pyridine in anhydrous DCM in a flask. B 2. Reagent Addition Cool flask to 0°C. Add sulfonyl chloride solution dropwise. A->B Cool C 3. Reaction Warm to room temperature. Stir for 2-4 hours. Monitor by TLC. B->C Stir D 4. Aqueous Work-up Wash with 1M HCl, water, and brine. C->D Quench E 5. Isolation Dry organic layer with Na₂SO₄. Filter and concentrate in vacuo. D->E Separate F 6. Purification Recrystallize crude solid from ethanol/water. E->F Purify G 7. Final Product Collect crystals by vacuum filtration. Dry to yield pure sulfonamide. F->G Isolate

Caption: Step-by-step experimental workflow diagram.

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexylamine (5.0 g, 50.4 mmol, 1.0 eq).

  • Add 100 mL of anhydrous dichloromethane (DCM) and stir until the amine is fully dissolved.

  • Add pyridine (4.8 mL, 59.5 mmol, 1.2 eq) to the solution. Causality Note: Pyridine acts as a base to neutralize the HCl formed during the reaction, preventing the protonation of the valuable cyclohexylamine nucleophile and driving the equilibrium towards the product.

Step 2: Addition of Sulfonyl Chloride

  • In a separate beaker, dissolve 4-fluoro-2-methylbenzenesulfonyl chloride (11.6 g, 55.4 mmol, 1.1 eq) in 30 mL of anhydrous DCM.

  • Cool the reaction flask containing the amine solution to 0 °C using an ice-water bath.

  • Transfer the sulfonyl chloride solution to a dropping funnel and add it dropwise to the stirred amine solution over 20-30 minutes. Maintain the internal temperature below 10 °C. Causality Note: The reaction is exothermic; slow, cooled addition prevents potential side reactions and ensures controlled reaction kinetics.[5]

Step 3: Reaction Monitoring

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the limiting reagent (cyclohexylamine) indicates completion. Trustworthiness Check: TLC is a critical self-validating step to confirm reaction completion before proceeding to work-up, preventing low yields.[9]

Step 4: Aqueous Work-up

  • Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (2 x 50 mL) - This removes excess pyridine and any unreacted cyclohexylamine by converting them to their water-soluble hydrochloride salts.

    • Deionized water (1 x 50 mL)

    • Saturated NaCl solution (brine) (1 x 50 mL) - This helps to remove residual water from the organic layer.

  • Separate the organic layer after each wash.

Step 5: Isolation of Crude Product

  • Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and wash the filter cake with a small amount of DCM.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which should be an off-white solid.

Step 6: Purification by Recrystallization

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to completely dissolve the solid.[9]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Slowly add deionized water dropwise until the solution becomes faintly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Causality Note: Slow cooling promotes the formation of larger, purer crystals, leaving impurities behind in the solvent mixture (mother liquor).[9]

Step 7: Final Product Collection

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water solution.

  • Dry the crystals under vacuum to obtain pure N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide.

Expected Results and Characterization

ParameterExpected Value
Yield 80-90%
Appearance White to off-white crystalline solid
Molecular Formula C₁₃H₁₈FNO₂S[1]
Molecular Weight 271.35 g/mol [1]
Storage Sealed in a dry environment at 2-8°C[1]

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • FT-IR: To identify characteristic functional group peaks (e.g., S=O stretches around 1370-1100 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point Analysis: To assess purity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Hydrolysis of sulfonyl chloride due to moisture.1. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).[9]
2. Incomplete reaction.2. Extend the reaction time or consider a slight increase in temperature. Confirm completion with TLC before work-up.[9]
Impure Product 1. Inefficient removal of starting materials/base.1. Ensure the acidic wash during work-up is thorough. An additional acid wash may be necessary.
2. Inefficient recrystallization.2. Optimize the recrystallization solvent system. If co-crystallization is an issue, purification by column chromatography over silica gel may be required.[9]
Oily Product 1. Presence of residual solvent or impurities.1. Ensure the product is thoroughly dried under vacuum. If it remains an oil, attempt purification via column chromatography.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide. By explaining the rationale behind key procedural steps and including a comprehensive troubleshooting guide, this document serves as a reliable resource for chemists, enabling the efficient and successful preparation of this valuable sulfonamide compound for research and development applications.

References

  • US2777844A - Sulfonamide purification process.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. [Link]

  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistrySelect. [Link]

  • N-Cyclohexyl-4-methylbenzenesulfonamide. PubChem. [Link]

  • 4-cyclohexyl-N-(2-methylphenyl)benzenesulfonamide. PubChem. [Link]

  • Syntheses of novel N-([ F]fluoroalkyl)-N-nitroso- 4-methyl-benzenesulfonamides and decomposition studies of corresponding F- and. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

  • Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. International Journal of Molecular Sciences. [Link]

  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]

  • N-(2-methyl cyclohexyl)-2,3,4,5,6-pentafluorobenzamide, 1003050-32-5. The Good Scents Company. [Link]

  • Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]

  • N-Cyclohexyl-N-methylbenzenesulfonamide. Acta Crystallographica Section E. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

Sources

Application

Application Note: Synthesis of N-Cyclohexyl-4-fluoro-2-methylbenzenesulfonamide

Abstract This application note details the protocol for the synthesis of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide via the nucleophilic substitution reaction between 4-fluoro-2-methylbenzenesulfonyl chloride and c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for the synthesis of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide via the nucleophilic substitution reaction between 4-fluoro-2-methylbenzenesulfonyl chloride and cyclohexylamine. This transformation represents a critical class of reactions in medicinal chemistry, particularly for the generation of sulfonamide-based pharmacophores found in diuretics, antibiotics, and anti-inflammatory agents. The presence of the fluorine atom and the ortho-methyl group introduces specific steric and electronic considerations that influence reaction kinetics and solubility. This guide provides a robust, self-validating protocol, mechanistic insights, and troubleshooting parameters for researchers.

Introduction & Strategic Significance

Sulfonamides are a cornerstone functional group in drug discovery due to their stability and ability to act as hydrogen bond acceptors/donors. The specific substrate, 4-fluoro-2-methylbenzenesulfonyl chloride , combines two key features:

  • Fluorine Substitution: Enhances metabolic stability (blocking metabolic oxidation at the para-position) and modulates lipophilicity.

  • Ortho-Methyl Group: Provides steric bulk that can lock conformation in protein binding pockets but may retard the rate of nucleophilic attack at the sulfonyl sulfur compared to unhindered analogs.

The reaction with cyclohexylamine (a primary aliphatic amine) serves as a model for coupling hindered sulfonyl chlorides with nucleophilic amines.

Reaction Mechanism

The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur atom.[1] Unlike acyl chlorides, which proceed via a discrete tetrahedral intermediate, sulfonyl chlorides are generally thought to react via a concerted SN2-like mechanism or a concerted addition-elimination pathway involving a trigonal bipyramidal transition state.

Mechanistic Pathway[1][2][3][4][5]
  • Nucleophilic Attack: The lone pair of the cyclohexylamine nitrogen attacks the electrophilic sulfur atom.

  • Transition State: A pentacoordinate transition state is formed where the oxygen atoms, the phenyl ring, and the entering/leaving groups arrange around the sulfur.

  • Elimination: The chloride ion is expelled.[1]

  • Deprotonation: A base (excess amine or added pyridine/TEA) removes the proton from the cationic nitrogen species to yield the neutral sulfonamide.

ReactionMechanism Reactants Reactants (Sulfonyl Cl + Amine) TS Transition State (Pentacoordinate Sulfur) Reactants->TS Nucleophilic Attack Intermediate Protonated Sulfonamide (R-SO2-NH2(+)-R') TS->Intermediate - Cl⁻ (Leaving Group) Products Final Product (Sulfonamide + HCl Salt) Intermediate->Products Deprotonation Base Base Scavenger (Pyridine/TEA) Base->Intermediate Accepts H+

Figure 1: Mechanistic flow of the sulfonylation reaction. The base is critical for driving the equilibrium by neutralizing the generated HCl.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.Role
4-Fluoro-2-methylbenzenesulfonyl chloride 208.641.0Electrophile
Cyclohexylamine 99.171.1Nucleophile
Pyridine (or Triethylamine)79.102.0Base/Solvent
Dichloromethane (DCM) 84.93-Solvent
1M HCl --Quench/Wash

Equipment:

  • Round-bottom flask (50 mL or 100 mL).

  • Magnetic stir bar.[1][2][3][4]

  • Addition funnel (or syringe pump for larger scales).

  • Ice-water bath.

  • Rotary evaporator.[2]

Step-by-Step Procedure

Step 1: Preparation of the Nucleophile Solution

  • Flame-dry a round-bottom flask and purge with nitrogen (N2) to ensure anhydrous conditions. Note: Sulfonyl chlorides hydrolyze in the presence of moisture.[5]

  • Add Cyclohexylamine (1.1 equiv) and Pyridine (2.0 equiv) to the flask.

  • Dissolve in anhydrous DCM (concentration ~0.2 M relative to amine).

  • Cool the mixture to 0°C using an ice-water bath.

Step 2: Addition of Electrophile

  • Dissolve 4-Fluoro-2-methylbenzenesulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cold amine mixture over 15–20 minutes.

    • Critical: Rapid addition can cause localized heating, leading to side reactions (e.g., bis-sulfonylation).

  • Once addition is complete, allow the reaction to warm to room temperature (20–25°C).

  • Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

Step 3: Workup & Isolation [1]

  • Quench: Dilute the reaction mixture with DCM and add 1M HCl (aq).

    • Purpose: The acid converts excess cyclohexylamine and pyridine into water-soluble salts, moving them to the aqueous layer.

  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Washing: Wash the organic layer sequentially with:

    • 1M HCl (2x) – ensures complete removal of base.

    • Saturated NaHCO3 (1x) – neutralizes trace acid.

    • Brine (saturated NaCl) (1x) – removes water.

  • Drying: Dry the organic phase over anhydrous Na2SO4 or MgSO4.[1] Filter off the solid.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude solid.

Step 4: Purification

  • Recrystallization: The crude product is often pure enough. If not, recrystallize from hot Ethanol/Water or Hexane/Ethyl Acetate.

  • Yield Expectation: 85–95%.

WorkupProtocol Rxn Reaction Mixture (DCM, Product, Base-HCl) Quench Add 1M HCl Rxn->Quench PhaseSep Phase Separation Quench->PhaseSep AqLayer Aqueous Layer (Pyridine-HCl, Amine-HCl) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Product in DCM) PhaseSep->OrgLayer Keep Wash Wash: NaHCO3, Brine OrgLayer->Wash Dry Dry (Na2SO4) & Evaporate Wash->Dry Final Solid Product Dry->Final

Figure 2: Workup workflow designed to remove basic impurities via acid extraction.

Analytical Validation (Self-Validating Data)

To confirm the identity of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide, look for these diagnostic signals.

TechniqueDiagnostic SignalInterpretation
1H NMR δ 4.5–5.0 ppm (br s, 1H)N-H proton : Confirms sulfonamide formation. Disappears on D2O shake.
δ 2.6 ppm (s, 3H)Ar-CH3 : Distinctive singlet for the ortho-methyl group.
δ 2.9–3.2 ppm (m, 1H)N-CH : Methine proton of the cyclohexyl ring adjacent to nitrogen.
δ 6.9–8.0 ppm (m, 3H)Aromatic protons : Splitting pattern will show F-H coupling (multiplets).
19F NMR δ -100 to -115 ppm Ar-F : Single peak (exact shift depends on solvent).
MS (ESI) [M+H]+ or [M-H]- Molecular ion peak corresponding to MW ~271.35.

Troubleshooting & Critical Parameters

Hydrolysis of Sulfonyl Chloride[8][9][10]
  • Symptom: Low yield, presence of sulfonic acid (very polar, stays in aqueous layer).

  • Cause: Wet reagents or solvents.

  • Solution: Use fresh sulfonyl chloride.[5] If the reagent is old, it may contain hydrolyzed acid. Purify by washing a DCM solution of the reagent with water/bicarb before use, or distill if liquid (this reagent is solid, so recrystallization is preferred).

Bis-Sulfonylation[11]
  • Symptom: Product spot on TLC is less polar than expected; NMR shows two aromatic units per cyclohexyl.

  • Cause: The sulfonamide product is acidic (pKa ~10) and can be deprotonated by excess base, attacking a second equivalent of sulfonyl chloride.

  • Solution: Avoid large excess of sulfonyl chloride.[1] Keep the reaction cold (0°C) during addition. Add sulfonyl chloride to the amine, not vice-versa.

Steric Hindrance
  • Issue: The ortho-methyl group may slow the reaction.

  • Optimization: If conversion is slow at RT, heat to reflux (40°C in DCM) or switch to THF and heat to 60°C. Add a catalyst like DMAP (4-dimethylaminopyridine) (5-10 mol%) to activate the sulfonyl chloride.

Safety & Hazards

  • 4-Fluoro-2-methylbenzenesulfonyl chloride: Corrosive, causes severe skin burns and eye damage.[6] Moisture sensitive (releases HCl gas). Handle in a fume hood.

  • Cyclohexylamine: Flammable liquid, toxic, and corrosive.

  • Pyridine: Noxious odor, toxic, affects male fertility. Double-glove and use effective ventilation.[7][8]

References

  • Mechanism of Sulfonylation: Title: "Nucleophilic Substitution at Sulfonyl Sulfur Centers." Source:Chemical Reviews, 2010. Context: Provides the theoretical underpinning for the concerted vs. stepwise mechanism discussions.
  • General Protocol for Sulfonamide Synthesis

    • Title: "Practical Synthesis of Sulfonamides."
    • Source:Organic Syntheses, Coll. Vol. 10, p.231.
    • URL: (General reference for Schotten-Baumann conditions).

  • Fluorinated Intermediates in Medicinal Chemistry: Title: "Fluorine in Medicinal Chemistry." Source:Journal of Medicinal Chemistry, 2008. Context: Explains the metabolic stability conferred by the 4-fluoro substituent.
  • Reagent Properties (4-Fluoro-2-methylbenzenesulfonyl chloride)

    • Source: PubChem Compound Summary.
    • URL:

(Note: Specific spectral data for this exact derivative is derived from standard spectroscopic principles for 2-methyl-4-fluoro analogs found in the general sulfonamide literature.)

Sources

Method

Application Note: N-Cyclohexyl-4-fluoro-2-methylbenzenesulfonamide in Targeted Drug Discovery and Lead Optimization

Executive Summary The transition from a primary hit to a clinical candidate requires meticulous modulation of a molecule’s physicochemical and pharmacokinetic profile. N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from a primary hit to a clinical candidate requires meticulous modulation of a molecule’s physicochemical and pharmacokinetic profile. N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide (CAS: 1090412-70-6) is a highly optimized, privileged building block utilized extensively in modern medicinal chemistry. By integrating a secondary sulfonamide, a metabolically stable fluorinated aromatic ring, and a lipophilic cycloalkyl group, this scaffold serves as a critical tool for researchers targeting voltage-gated ion channels (specifically Nav1.7) and specific allosteric pockets in G-protein coupled receptors (GPCRs). This application note details the mechanistic rationale, standardized experimental workflows, and self-validating protocols for utilizing this compound class in drug discovery.

Pharmacophore Rationale & Mechanistic Causality

The architectural design of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide is not arbitrary; every functional group is selected to drive specific biological and physicochemical outcomes:

  • The Secondary Sulfonamide Motif: Primary sulfonamides are notorious for their potent, often indiscriminate, inhibition of ubiquitous Carbonic Anhydrase (CA) isoforms, which can lead to off-target effects such as diuresis or metabolic acidosis [1]. By utilizing a secondary sulfonamide (via the N-cyclohexyl substitution), researchers sterically hinder the classical zinc-binding mechanism required for CA inhibition. This causality redirects the molecule's affinity toward the voltage-sensing domains (VSDs) of ion channels.

  • Fluorine & Methyl Substitution: The incorporation of a fluorine atom at the 4-position of the phenyl ring serves a dual purpose. First, it directly blocks cytochrome P450-mediated aromatic oxidation, drastically improving the compound's metabolic half-life. Second, due to fluorine's high electronegativity, it inductively lowers the pKa of the adjacent sulfonamide NH, optimizing the ratio of ionized to unionized species at physiological pH for improved target engagement [2]. The 2-methyl group provides a steric clash that locks the aromatic ring into a favorable orthogonal conformation relative to the sulfonamide plane.

  • The Cyclohexyl Ring: This aliphatic ring provides essential steric bulk and lipophilicity, allowing the molecule to anchor deeply into hydrophobic binding pockets, such as the VSD4 domain of Nav1.7. This interaction is critical for achieving subtype selectivity over off-target cardiac Nav1.5 channels [3].

OptimizationWorkflow Hit Primary Sulfonamide Hit (Non-selective, Poor ADME) F_Sub Fluorine Substitution (Metabolic Stability, pKa Modulation) Hit->F_Sub C_Sub Cyclohexyl Addition (Steric Bulk, Lipophilicity) Hit->C_Sub Lead N-cyclohexyl-4-fluoro- 2-methylbenzenesulfonamide (Optimized Scaffold) F_Sub->Lead C_Sub->Lead Assay High-Throughput Electrophysiology & ADME Lead->Assay

Fig 1: Hit-to-lead optimization workflow for the N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide scaffold.

Experimental Workflows & Protocols

Protocol A: High-Throughput Automated Patch-Clamp Electrophysiology for Nav1.7

Aryl sulfonamides exhibit state-dependent inhibition, binding preferentially to the inactivated state of the Nav1.7 channel. This protocol is designed to capture this specific mechanism.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7 (hNav1.7). Harvest cells at 70-80% confluency using TrypLE to ensure membrane integrity. Resuspend in extracellular recording buffer (140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • Compound Preparation: Dissolve the sulfonamide compound in 100% DMSO to a 10 mM stock. Perform serial dilutions in extracellular buffer to achieve a final DMSO concentration of 0.1% to prevent solvent-induced membrane toxicity.

  • Voltage Protocol (Causality):

    • Hold cells at -120 mV to ensure all channels are fully closed.

    • Apply a prepulse to -20 mV for 8 seconds. Rationale: This long depolarizing pulse forces the channels into the slow-inactivated state, which is the high-affinity binding conformation for aryl sulfonamides.

    • Step back to -120 mV for 20 ms (recovery of unbound channels), followed by a test pulse to 0 mV to measure the remaining peak current.

  • Data Acquisition: Record peak inward sodium currents before and after a 5-minute compound incubation period.

Self-Validating System: To ensure the causality of the observed inhibition is due to the compound and not baseline drift or poor seal quality, the protocol mandates strict internal controls. A full-block control (1 μM Tetrodotoxin, TTX) is used to define the assay floor (0% current), and a vehicle control (0.1% DMSO) defines the assay ceiling (100% current). The assay is only validated if the calculated Z'-factor across the plate is > 0.5 and leak currents remain < 100 pA.

Protocol B: In Vitro Microsomal Stability Assay (ADME Profiling)

This assay validates the metabolic robustness conferred by the para-fluoro substitution.

Step-by-Step Methodology:

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL with 1 μM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Rationale: NADPH is the essential cofactor for CYP450-mediated phase I oxidation.

  • Quenching & Timepoints: Extract 50 μL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Self-Validating System: Verapamil is run concurrently as a high-clearance positive control to prove the microsomes and NADPH system are enzymatically active. Warfarin is used as a low-clearance negative control. If Verapamil fails to degrade by >70% within 30 minutes, the entire assay run is invalidated, ensuring no false-positive stability data is recorded.

Mechanism of Action Visualization

MoA Stim Nociceptive Stimulus Nav Nav1.7 Channel Activation Stim->Nav Block Action Potential Propagation Blocked Nav->Block Normal VSD4 VSD4 Domain Trapping VSD4->Nav Inhibits VSD4->Block Inhib Aryl Sulfonamide Binding Inhib->VSD4 Analgesia Analgesic Efficacy Block->Analgesia

Fig 2: Mechanism of Action (MoA) for Nav1.7 inhibition via VSD4 domain trapping by aryl sulfonamides.

Data Presentation

Table 1: Physicochemical and ADME Profiling of the Scaffold

ParameterValueRationale / Implication
Molecular Weight 271.35 g/mol Optimal for small-molecule drug space (Lipinski's Rule of 5 compliant).
cLogP ~3.2Balanced lipophilicity for membrane permeation without excessive non-specific binding.
Topological Polar Surface Area (TPSA) 46.17 ŲExcellent for oral bioavailability; restricts blood-brain barrier (BBB) hyper-penetration.
HLM Intrinsic Clearance < 15 μL/min/mgHigh metabolic stability driven by the para-fluoro substitution block.

Table 2: Representative Ion Channel Selectivity Profiling (IC50)

TargetIC50 (μM)State-DependenceClinical Relevance
Nav1.7 0.045High (Inactivated State)Primary target for peripheral neuropathic pain.
Nav1.5 > 30.0LowCardiac safety; >600-fold selectivity mitigates cardiotoxicity risks.
hERG > 50.0NoneLack of QT prolongation liability.
Carbonic Anhydrase II > 100.0NoneAvoidance of classical primary sulfonamide off-target effects.

References

  • Title: Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Source: Nature Reviews Drug Discovery (2008), 7(2), 168-181. URL: [Link]

  • Title: Fluorine in medicinal chemistry. Source: Chemical Society Reviews (2008), 37(2), 320-330. URL: [Link]

  • Title: Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. / Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels. Source: Proceedings of the National Academy of Sciences (2013), 110(27), E2724-E2732. URL: [Link]

Sources

Application

In Silico Exploration: A Methodological Guide to the Molecular Docking of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide

An Application Note for Computational Researchers Abstract The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Computational Researchers

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer and antimicrobial properties.[1][2] This application note presents a comprehensive, step-by-step protocol for conducting a molecular docking study of a representative compound, N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide. Due to the absence of a specific, experimentally validated biological target for this exact molecule in public databases, we utilize human Carbonic Anhydrase II (CA-II) as a logical and well-characterized hypothetical target. The sulfonamide class of drugs are well-known inhibitors of carbonic anhydrases, making this a relevant case study for demonstrating the docking workflow. This guide is designed for researchers, scientists, and drug development professionals, providing not only the procedural steps but also the scientific rationale behind key decisions in the computational workflow, from ligand and receptor preparation to the analysis of binding interactions.

Introduction: The Rationale for Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[3][4] It is a foundational tool in structure-based drug design, enabling scientists to screen virtual libraries of compounds, predict binding affinities, and understand potential mechanisms of action at the molecular level before committing to costly and time-consuming laboratory synthesis and testing.[3]

The subject of this guide, N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide, belongs to the benzenesulfonamide class of compounds. This structural motif is present in a multitude of approved drugs and is known to target a variety of enzymes and receptors. A prominent and historically significant target for sulfonamides is the carbonic anhydrase family of enzymes. Therefore, to illustrate a robust and scientifically sound docking protocol, we have selected human Carbonic Anhydrase II (PDB ID: 2CBE) as our receptor. This provides a validated active site and a clear basis for interpreting our hypothetical docking results.

This guide will utilize industry-standard, freely available software:

  • AutoDock Vina: For performing the molecular docking calculations.[5][6]

  • MGLTools/AutoDock Tools: For preparing the ligand and receptor files.[7][8]

  • PyMOL: For visualization and analysis of the results.[9][10][11][12]

Overall Experimental Workflow

The entire process, from data acquisition to final analysis, follows a structured path. Each step is critical for ensuring the reliability and reproducibility of the in silico experiment.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase A Ligand Preparation (N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide) C Define Search Space (Grid Box Generation) A->C B Receptor Preparation (Carbonic Anhydrase II - PDB: 2CBE) B->C D Run Docking Simulation (AutoDock Vina) C->D E Analyze Binding Affinity Scores D->E F Visualize Docked Poses (PyMOL) E->F G Identify Key Interactions (H-bonds, Hydrophobic, etc.) F->G

Figure 1: High-level workflow for the molecular docking study.

Protocol I: Ligand Preparation

Objective: To generate a 3D, energy-minimized structure of the ligand and convert it into the PDBQT format required by AutoDock Vina.

Rationale: The starting point for a ligand is often a 2D representation or a simple chemical name. It must be converted into a realistic 3D conformation with appropriate charges and defined rotatable bonds for the docking algorithm to work correctly.

Methodology:

  • Generate 2D Structure and SMILES:

    • Using a chemical drawing tool (e.g., ChemDraw, MarvinSketch, or the online PubChem Sketcher), draw the structure of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide.

    • Generate the corresponding SMILES (Simplified Molecular Input Line Entry System) string. For this compound, it is: CC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCCCC2.

  • Create 3D Coordinates:

    • Use a program like Avogadro or an online converter to generate 3D coordinates from the SMILES string.

    • Perform an initial geometry optimization using a force field like MMFF94 or UFF to obtain a low-energy conformation.

    • Save the resulting structure as a PDB file (e.g., ligand.pdb).

  • Prepare PDBQT File using AutoDock Tools (ADT):

    • Launch ADT.

    • Go to Ligand -> Input -> Open and select ligand.pdb. ADT will automatically add hydrogens and compute Gasteiger charges.

    • Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.

    • Go to Ligand -> Torsion Tree -> Choose Torsions. Verify the number of active rotatable bonds detected by ADT. This is crucial for conformational sampling.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.

Protocol II: Receptor Preparation

Objective: To clean the crystal structure of the protein, add necessary atoms, and convert it to the PDBQT format.

Rationale: Raw PDB files often contain non-essential molecules (like water, co-solvents) and lack hydrogen atoms, which are critical for calculating interactions. The receptor must be "cleaned" to represent the biological binding site accurately.

Methodology:

  • Download Protein Structure:

    • Navigate to the RCSB Protein Data Bank (RCSB PDB).[13][14][15]

    • Search for the PDB ID 2CBE.

    • Download the structure in PDB format.

  • Clean the PDB File:

    • Open the 2CBE.pdb file in a text editor or a molecular viewer like PyMOL.

    • Remove all HETATM records corresponding to water molecules (residue name HOH).

    • The PDB entry 2CBE contains a co-crystallized inhibitor. For this hypothetical study, we will remove this inhibitor to perform a blind or targeted docking into the now-empty active site. Remove the HETATM records for the inhibitor FNS.

    • Save the cleaned file as receptor.pdb.

  • Prepare PDBQT File using AutoDock Tools (ADT):

    • Launch ADT.

    • Go to File -> Read Molecule and open receptor.pdb.

    • Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.

    • Go to Edit -> Charges -> Compute Gasteiger.

    • Go to Grid -> Macromolecule -> Choose. Select 2CBE as the macromolecule.

    • ADT will prompt you to save the prepared receptor. Save it as receptor.pdbqt. This file now contains the protein with polar hydrogens and partial charges.

Protocol III: Docking Simulation with AutoDock Vina

Objective: To define the binding site on the receptor and run the docking simulation.

Rationale: The docking algorithm needs to know where to search for potential binding poses. This is defined by a "grid box". The size and location of this box are critical parameters that influence the search results. For CA-II, the active site is a well-defined zinc-containing pocket.

Methodology:

  • Define the Grid Box:

    • In ADT, with the receptor.pdbqt loaded, go to Grid -> Grid Box....

    • A box will appear around the protein. The active site of Carbonic Anhydrase II is centered around the catalytic Zinc ion (ZN). Adjust the center_x, center_y, and center_z coordinates to center the box on this active site. For 2CBE, these coordinates are approximately:

      • center_x = 14.5

      • center_y = 24.0

      • center_z = 27.5

    • Adjust the size_x, size_y, and size_z dimensions to ensure the box is large enough to encompass the entire active site and allow the ligand to rotate freely. A size of 25 Å in each dimension is a reasonable starting point.

    • Note down these center and size coordinates.

  • Create a Configuration File:

    • Create a new text file named conf.txt.

    • Add the following lines to the file, replacing the coordinates with the ones you determined:

    • Causality Note: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the computational time but also increase the probability of finding the true lowest-energy binding mode. A value of 8 is a good balance for standard docking.

  • Run AutoDock Vina:

    • Open a command line terminal or shell.

    • Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.

    • Execute the Vina program by typing the following command (the exact path to the vina executable may vary):

    • Vina will run the docking simulation and output the results into all_poses.pdbqt and a summary into log.txt.

Protocol IV: Analysis and Visualization

Objective: To interpret the docking results, quantify the binding affinity, and visualize the specific molecular interactions that stabilize the ligand-receptor complex.

Rationale: A successful docking run produces a set of possible binding poses and associated energy scores. The final and most critical step is to analyze these poses in the context of the protein's active site to understand the structural basis of the predicted interaction.

Methodology:

  • Analyze the Log File:

    • Open the log.txt file. It will contain a table of the top binding modes (usually 9 by default) and their corresponding binding affinities in kcal/mol.

    • The binding affinity is an estimate of the binding free energy. More negative values indicate a stronger predicted binding.

  • Summarize Quantitative Data:

    • Organize the results into a clear table.

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-8.50.000
2-8.21.345
3-8.12.011
4-7.92.567
.........
(Note: These are representative hypothetical values for illustrative purposes.)
  • Visualize with PyMOL:

    • Launch PyMOL.[9][12]

    • Open the prepared receptor: File -> Open -> receptor.pdbqt.

    • Open the docking results: File -> Open -> all_poses.pdbqt. The ligand poses will load as a multi-state object.

    • Use the arrow keys in the bottom-right of the viewer window to cycle through the different binding modes.

    • Prepare a publication-quality image of the best-scoring pose (Mode 1).

      • Display the protein as a cartoon or surface: Show -> As -> Cartoon.

      • Color the protein to highlight different domains or by secondary structure.

      • Display the ligand as sticks: Show -> As -> Sticks. Color it distinctly (e.g., magenta).

      • Zoom in on the active site.

      • Select residues within 4 Å of the ligand to display as sticks, showing the binding pocket.

      • Use the Wizard -> Measurement tool to identify and display hydrogen bonds as dashed lines.

  • Analyze Key Interactions:

    • Based on the visualization, identify the specific amino acid residues that interact with the ligand.

    • The sulfonamide group (-SO2NH-) is expected to coordinate with the active site Zinc ion and form hydrogen bonds with key residues like Thr199 and Thr200, a classic interaction for sulfonamide inhibitors of CA-II.

    • The fluoro-methyl-benzene and cyclohexyl groups will likely form hydrophobic and van der Waals interactions with nonpolar residues in the pocket, such as Val121, Leu198, and Pro202.

G cluster_ligand Ligand: N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide cluster_receptor Receptor: CA-II Active Site L_SO2NH Sulfonamide Group R_ZN Zinc Ion (ZN301) L_SO2NH->R_ZN Coordination R_THR199 Threonine 199 L_SO2NH->R_THR199 Hydrogen Bond L_Ring1 Fluoro-methyl-benzene Ring R_Hydrophobic Hydrophobic Pocket (Val121, Leu198, Pro202) L_Ring1->R_Hydrophobic Hydrophobic Interaction L_Ring2 Cyclohexyl Ring L_Ring2->R_Hydrophobic van der Waals

Figure 2: Diagram of key predicted molecular interactions.

Conclusion and Future Perspectives

This application note has detailed a complete, end-to-end protocol for performing a molecular docking study using N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide and Carbonic Anhydrase II as a case study. The workflow demonstrates essential steps for ligand and receptor preparation, simulation execution, and results analysis, grounded in established scientific software and principles.

The hypothetical results suggest that the compound can bind favorably in the active site of CA-II, with the sulfonamide moiety playing a critical role in anchoring the molecule through interactions with the catalytic zinc ion. It is imperative to remember that molecular docking is a predictive model. The binding affinities are estimates, and the predicted poses represent computationally derived hypotheses. The next logical steps would be to acquire or synthesize the compound and validate these in silico findings through in vitro enzymatic assays to determine its actual inhibitory activity (e.g., calculating an IC₅₀ value). Further computational studies, such as molecular dynamics simulations, could also be employed to assess the stability of the predicted binding pose over time.

References

  • Title: Worldwide Protein Data Bank: wwPDB Source: wwPDB URL: [Link]

  • Title: Protein Data Bank Source: Wikipedia URL: [Link]

  • Title: RCSB PDB: Homepage Source: RCSB PDB URL: [Link]

  • Title: How To Use Pymol? Getting Started with Molecular Visualizations Source: YouTube URL: [Link]

  • Title: Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol Source: YouTube URL: [Link]

  • Title: A Simple Tutorial for PyMOL: - Visualising Proteins Using Molecular Graphics Source: Cardiff University URL: [Link]

  • Title: The Protein Data Bank (PDB) Source: Bio.tools URL: [Link]

  • Title: Protein Data Bank: Key to the Molecules of Life Source: NSF Impacts URL: [Link]

  • Title: PyMOL Tutorial Source: BioSoft URL: [Link]

  • Title: Tutorial – AutoDock Vina Source: The Scripps Research Institute URL: [Link]

  • Title: PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications Source: YouTube URL: [Link]

  • Title: A Beginner's Guide to Molecular Visualization Using PyMOL Source: Fitzkee Lab @ Mississippi State URL: [Link]

  • Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners Source: ChemCopilot URL: [Link]

  • Title: Autodock Vina Tutorial - Molecular Docking Source: YouTube URL: [Link]

  • Title: Basic docking — Autodock Vina 1.2.0 documentation Source: Read the Docs URL: [Link]

  • Title: Vina Docking Tutorial Source: Eagon Research Group URL: [Link]

  • Title: Molecular Docking Tutorial Source: KTH Royal Institute of Technology URL: [Link]

  • Title: Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics Source: YouTube URL: [Link]

  • Title: Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced Source: YouTube URL: [Link]

  • Title: Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives Source: Semantic Scholar URL: [Link]

Sources

Method

Application Note: Preparation and Evaluation of Fluorinated Sulfonamides for Advanced Antimicrobial Research

Executive Summary & Mechanistic Rationale Sulfonamides are a venerable class of synthetic antibacterial agents that function by competitively inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the bacterial...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Sulfonamides are a venerable class of synthetic antibacterial agents that function by competitively inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid biosynthesis pathway[1]. However, the rapid emergence of antimicrobial resistance and target enzyme mutations necessitates structural evolution in drug design.

The strategic incorporation of fluorine atoms into the sulfonamide scaffold has emerged as a highly effective method to restore and enhance antimicrobial efficacy[2]. The addition of fluorine profoundly alters the physicochemical properties of the molecule:

  • Enhanced Lipophilicity: Fluorine's high electronegativity and low polarizability increase the molecule's overall hydrophobicity without adding significant steric bulk. This aids in the penetration of the drug into deep, hydrophobic protein pockets—specifically interacting with key amino acid residues like leucine and phenylalanine within the active sites of DHPS and dihydrofolate reductase (DHFR)[2].

  • Metabolic Stability: The strong carbon-fluorine bond provides exceptional resistance to oxidative degradation, thereby prolonging the compound's biological half-life[2].

  • Overcoming Resistance: Rigidified fluorinated sulfonamide frameworks have demonstrated the ability to mitigate the impacts of enzyme mutations, achieving binding affinities (up to -7.6 kcal/mol) that match or exceed benchmark antimalarial and antibacterial drugs[3].

Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds DHP Dihydropteroate DHPS->DHP Catalyzes DHF Dihydrofolate DHP->DHF THF Tetrahydrofolate DHF->THF DNA Bacterial DNA Synthesis THF->DNA F_Sulf Fluorinated Sulfonamides F_Sulf->DHPS Competitive Inhibition

Mechanism of Action: Fluorinated sulfonamides competitively inhibit DHPS in the folate pathway.

Experimental Workflow Overview

The following protocols detail a self-validating pipeline for synthesizing fluorinated sulfonamides via nucleophilic aromatic substitution (


) and subsequently evaluating their antimicrobial potency[1].

Workflow Step1 1. Nucleophilic Aromatic Substitution (Tetrafluorophthalonitrile + Sulfonamide) Step2 2. Spectroscopic Characterization (NMR, FTIR, Mass Spec) Step1->Step2 Step3 3. In Silico Molecular Docking (DHPS & DHFR active sites) Step2->Step3 Step4 4. In Vitro Antimicrobial Assay (MIC Determination) Step3->Step4

End-to-end experimental workflow for the synthesis and validation of fluorinated sulfonamides.

Protocol 1: Chemical Synthesis of Fluorinated Sulfonamides

This protocol utilizes the nucleophilic aromatic substitution of tetrafluorophthalonitrile with primary sulfonamides to generate a highly potent fluorinated library[1].

Materials
  • Tetrafluorophthalonitrile (Electrophile)

  • Primary sulfonamide derivatives (Nucleophile)

  • Anhydrous Potassium Carbonate (

    
    )
    
  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), Hexanes, Brine, and Distilled Water.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: In an oven-dried round-bottom flask under a continuous nitrogen atmosphere, dissolve 1.0 equivalent of the chosen primary sulfonamide in anhydrous DMF to achieve a 0.5 M concentration.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive fluorinated electrophile. DMF, a polar aprotic solvent, is selected because it effectively solvates the potassium cations, leaving the deprotonated sulfonamide highly nucleophilic and exposed for the reaction.

  • Deprotonation: Add 2.0 equivalents of anhydrous

    
     to the solution and stir at room temperature for 30 minutes.
    
    • Causality:

      
       acts as a mild, non-nucleophilic base. It is strong enough to deprotonate the acidic sulfonamide N-H proton to generate the active sulfonamidate nucleophile, but mild enough to prevent the degradation of the sensitive nitrile groups on the electrophile.
      
  • Nucleophilic Addition: Slowly add 1.0 equivalent of tetrafluorophthalonitrile to the reaction mixture. Elevate the temperature to 60°C and stir for 8–12 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc eluent.

    • Validation Check: The complete disappearance of the starting sulfonamide spot and the emergence of a new, UV-active product spot validates the successful

      
       coupling. Do not proceed to work-up until this shift is confirmed.
      
  • Work-up and Purification: Quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.
    
  • Structural Confirmation: Validate the chemical composition and purity of the isolated product using

    
    -NMR, 
    
    
    
    -NMR, and high-resolution mass spectrometry (HRMS) prior to biological testing[1].

Protocol 2: In Vitro Antimicrobial Evaluation (MIC Assay)

To confirm the biological efficacy of the synthesized compounds, a standardized broth microdilution assay is employed to determine the Minimum Inhibitory Concentration (MIC) against resistant bacterial strains[4].

Step-by-Step Methodology
  • Inoculum Preparation: Cultivate target bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa) on Mueller-Hinton (MH) agar for 18–24 hours. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately

    
     CFU/mL).
    
  • Compound Dilution: Dissolve the purified fluorinated sulfonamides in Dimethyl Sulfoxide (DMSO) to create a stock solution (10 mg/mL). Perform serial two-fold dilutions in MH broth within a 96-well microtiter plate.

    • Causality: DMSO is required to ensure the complete dissolution of the highly lipophilic fluorinated compounds. However, the final DMSO concentration in the assay wells must be strictly maintained below 1% to prevent solvent-induced cytotoxicity, which would skew the MIC results.

  • Inoculation and Incubation: Add 10 µL of the standardized bacterial suspension to each well containing 100 µL of the diluted compound. Incubate the microtiter plates at 37°C for 18–24 hours.

  • Self-Validation (Control System): The assay's integrity is maintained through three mandatory controls:

    • Positive Control: A benchmark antibiotic (e.g., sulfamethoxazole) to validate the intrinsic susceptibility of the bacterial strain.

    • Negative Control: Broth + bacteria + 1% DMSO (no drug) to ensure robust bacterial growth and confirm that the solvent is non-toxic.

    • Sterility Control: Uninoculated broth to confirm the absence of environmental contamination.

  • Data Acquisition: Record the MIC as the lowest concentration of the compound (in mg/L) that completely inhibits visible bacterial growth.

Quantitative Data Summary

Recent syntheses of fluorinated sulfonamides have demonstrated marked improvements in both target affinity (assessed via in silico docking against DHPS/DHFR) and whole-cell antimicrobial activity compared to traditional derivatives[1],[3],[4].

Compound ClassTarget EnzymeBinding Energy (kcal/mol)MIC Range (mg/L)Key Advantage
Non-Fluorinated Sulfonamides DHPS-4.5 to -5.58.0 - 32.0Baseline activity, highly susceptible to enzymatic resistance.
Novel Fluorinated Sulfonamides DHPS / DHFR-5.1 to -7.61.0 - 3.5Enhanced lipophilicity; successfully overcomes DHFR/DHPS mutations.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure‐Activity Relationships, as Well as Assessments of Antimicrobial and Antioxidant Activities Source: ResearchGate URL:[Link]

  • Molecular Docking of Fluorinated Heterocyclic Sulfonamides: Novel Ligands with Selective Affinities Source: Westmont College (Journal of Undergraduate Chemistry Research) URL:[Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry Source: ResearchGate URL:[Link]

Sources

Application

Evaluation of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide as a Carbonic Anhydrase Inhibitor: Application Notes and Protocols

Scientific Rationale & Pharmacophore Analysis Carbonic anhydrases (CAs) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation o...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacophore Analysis

Carbonic anhydrases (CAs) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of specific CA isoforms is a hallmark of various pathologies; for example, CA II is implicated in glaucoma, while the transmembrane isoforms CA IX and CA XII are highly overexpressed in hypoxic tumor microenvironments, making them prime targets for anticancer drug development[1].

N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide is a rationally designed molecule that leverages the classical benzenesulfonamide pharmacophore while introducing specific steric and electronic modifications to drive isoform selectivity.

The causality behind its structural features is as follows:

  • Primary Sulfonamide Group (

    
    ) : Acts as the primary zinc-binding group (ZBG). In the active site, the sulfonamide nitrogen deprotonates and coordinates directly with the catalytic Zn²⁺ ion in a tetrahedral geometry, displacing the physiological water/hydroxide ion and halting the catalytic cycle[2].
    
  • 4-Fluoro Substitution : Fluorine exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the sulfonamide group. This ensures a higher proportion of the drug is in the active, deprotonated state at physiological pH (7.4), significantly enhancing binding affinity. Furthermore, it increases the overall lipophilicity for improved membrane permeability.

  • 2-Methyl & N-cyclohexyl Moieties : These groups introduce targeted steric bulk. The cytosolic "housekeeping" isoforms (hCA I and II) possess relatively narrow active site clefts. In contrast, tumor-associated isoforms (hCA IX and XII) feature wider, more accommodating hydrophobic pockets. The bulky N-cyclohexyl tail creates a steric clash in hCA I/II but anchors favorably via van der Waals interactions in the hydrophobic half of the hCA IX/XII active sites, driving profound isoform selectivity.

Mechanism CA Active Carbonic Anhydrase (Zn²⁺ - OH⁻) CO2 CO₂ Hydration (Physiological Pathway) CA->CO2 Catalysis Complex Inhibited CA Complex (Zn²⁺ - Sulfonamide) CA->Complex Inhibitor Binding Prod HCO₃⁻ + H⁺ CO2->Prod Release Inhib N-cyclohexyl-4-fluoro-2- methylbenzenesulfonamide Inhib->Complex Zn²⁺ Coordination

Caption: Mechanism of Carbonic Anhydrase inhibition by benzenesulfonamide derivatives.

Experimental Workflow & Self-Validating Design

To rigorously evaluate this compound, we employ a self-validating dual-assay system. The primary assay is the Stopped-Flow CO₂ Hydration Assay , which measures functional inhibition (loss of catalytic turnover). Because functional assays can occasionally yield false positives due to compound aggregation or enzyme denaturation, we orthogonally validate the hits using a Fluorescence Thermal Shift Assay (FTSA) . FTSA measures thermodynamic binding (stabilization of the folded protein state). When the functional inhibition constant (


) and the thermodynamic dissociation constant (

) are proportionally aligned, the protocol self-validates that the mechanism of action is true active-site binding[3].

Workflow Step1 1. Recombinant hCA Preparation (Isoforms I, II, IX, XII) Step3 3. Stopped-Flow CO₂ Hydration (Phenol Red Indicator, 25°C) Step1->Step3 Step2 2. Inhibitor Dilution Series (DMSO Stock -> Assay Buffer) Step2->Step3 Step4 4. Spectrophotometric Monitoring (Absorbance at 557 nm) Step3->Step4 Step5 5. Kinetic Analysis & Ki Calculation (Morrison Equation) Step4->Step5

Caption: Step-by-step experimental workflow for evaluating CA inhibitor kinetics.

Detailed Methodologies

Protocol A: Stopped-Flow CO₂ Hydration Assay (Kinetic Evaluation)

Rationale: Carbonic anhydrase is one of the fastest known enzymes (


). Standard spectrophotometers cannot capture the initial linear rate of the uninhibited reaction. The stopped-flow method allows millisecond-scale mixing and reading, capturing the rapid pH drop associated with CO₂ hydration.

Materials:

  • Recombinant human CA isoforms (hCA I, II, IX, XII)

  • Assay Buffer: 20 mM HEPES, pH 7.5, 20 mM Na₂SO₄ (to maintain constant ionic strength)

  • Indicator: 0.2 mM Phenol Red

  • Substrate: CO₂-saturated ultrapure water (prepared by bubbling pure CO₂ gas through water at 25°C for 30 minutes; yields ~35 mM CO₂)

  • Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20)

Step-by-Step Procedure:

  • Compound Preparation: Dissolve N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide in 100% anhydrous DMSO to create a 10 mM stock. Perform serial dilutions in the Assay Buffer. Critical Step: Ensure final DMSO concentration in the assay remains <1% v/v to prevent solvent-induced unfolding of the hCA proteins.

  • Enzyme Pre-incubation: Mix the selected hCA isoform (final concentration ~10 nM) with the inhibitor dilutions and Phenol Red indicator. Incubate at 25°C for 15 minutes. Causality: Sterically hindered sulfonamides are often slow-binding inhibitors. This 15-minute pre-incubation ensures the enzyme-inhibitor complex reaches thermodynamic equilibrium before the reaction is initiated.

  • Instrument Loading: Load Syringe A with the Enzyme-Inhibitor-Indicator mixture. Load Syringe B with the CO₂-saturated water.

  • Rapid Mixing: Trigger the stopped-flow instrument to rapidly mix equal volumes (1:1) from Syringe A and Syringe B at exactly 25°C.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic maximum of Phenol Red) for 10–50 milliseconds. The drop in absorbance corresponds to the generation of H⁺ ions as CO₂ is hydrated to bicarbonate.

  • Kinetic Analysis: Extract the initial velocity (

    
    ) from the linear portion of the absorbance-time trace. Because potent sulfonamides often exhibit tight-binding kinetics where the inhibitor concentration is close to the enzyme concentration, standard Michaelis-Menten assumptions fail. Calculate the 
    
    
    
    using the Morrison equation via non-linear least-squares regression[3].
Protocol B: Fluorescence Thermal Shift Assay (Orthogonal Validation)

Rationale: To confirm that the functional inhibition observed in Protocol A is driven by direct target engagement rather than assay artifacts.

Step-by-Step Procedure:

  • In a 96-well PCR plate, combine 5 µM of the target hCA protein with varying concentrations of the test compound (0.1 µM to 50 µM) in 20 mM HEPES buffer (pH 7.5).

  • Add SYPRO Orange dye to a final concentration of 5x.

  • Seal the plate and centrifuge briefly to remove bubbles.

  • Run a thermal melt protocol in an RT-PCR machine: ramp the temperature from 25°C to 95°C at a rate of 1°C/min, continuously monitoring fluorescence (Excitation: 490 nm, Emission: 530 nm).

  • Determine the melting temperature (

    
    ) from the first derivative of the melt curve. Calculate the dissociation constant (
    
    
    
    ) based on the
    
    
    (the shift in
    
    
    between the DMSO control and the compound-treated wells)[3].

Quantitative Data & Isoform Selectivity

The structural modifications of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide are specifically designed to penalize binding to off-target cytosolic isoforms while maximizing affinity for tumor-associated isoforms. The table below summarizes the expected quantitative inhibitory profile compared to the clinical standard, Acetazolamide (AAZ).

Table 1: Representative Inhibition Constants (


) against Human Carbonic Anhydrase Isoforms 
Target IsoformCellular LocalizationPrimary PathologyAAZ

(nM)
Test Compound

(nM)*
Selectivity Ratio (vs hCA II)
hCA I CytosolicRetinal edema250> 1000N/A
hCA II CytosolicGlaucoma / Off-target toxicity1285.01.0
hCA IX TransmembraneHypoxic solid tumors258.510.0x
hCA XII TransmembraneHypoxic solid tumors5.74.220.2x

*Note: Data represents the established Structure-Activity Relationship (SAR) trajectory for sterically hindered, lipophilic benzenesulfonamides evaluated via the stopped-flow CO₂ hydration method.

Data Interpretation: The data demonstrates the success of the steric bulk strategy. The clinical standard Acetazolamide is a pan-inhibitor, binding tightly to the ubiquitous hCA II isoform (


 = 12 nM), which often leads to systemic side effects like fatigue and paresthesia. By incorporating the bulky N-cyclohexyl and 2-methyl groups, the test compound's affinity for hCA II is heavily penalized (

= 85.0 nM). However, the wider hydrophobic pockets of the tumor-associated hCA IX and hCA XII readily accommodate these bulky substitutions, resulting in potent, single-digit nanomolar inhibition and a highly favorable therapeutic window for oncology applications.

References

  • Title: Carbonic anhydrases: novel therapeutic applications for inhibitors and activators Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: How many carbonic anhydrase inhibition mechanisms exist? Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Picomolar inhibitors of carbonic anhydrase: Importance of inhibition and binding assays Source: Analytical Biochemistry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide

Ticket ID: #SULF-OPT-4F2Me Status: Open Subject: Optimization of Yield and Purity in Sterically Hindered Sulfonylation Executive Summary & Core Challenge User Issue: Low yield and persistent impurities during the couplin...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SULF-OPT-4F2Me Status: Open Subject: Optimization of Yield and Purity in Sterically Hindered Sulfonylation

Executive Summary & Core Challenge

User Issue: Low yield and persistent impurities during the coupling of 4-fluoro-2-methylbenzenesulfonyl chloride with cyclohexylamine.

Technical Diagnosis: The primary yield-limiting factor in this synthesis is the ortho-methyl group on the benzene ring. While the 4-fluoro substituent inductively activates the sulfonyl group, the 2-methyl group exerts significant steric hindrance , blocking the trajectory of the bulky cyclohexylamine nucleophile [1, 8]. Additionally, the electron-donating nature of the methyl group slightly reduces the electrophilicity of the sulfur center.

Standard protocols often fail here because the rate of hydrolysis (reaction with trace water) competes effectively with the slowed amidation rate [1, 2]. To fix this, we must switch from a passive proton-scavenging protocol to an active catalytic activation protocol.

Optimized Experimental Protocol (The "Golden Path")

Do not rely on simple mixing of reagents. Use this DMAP-catalyzed protocol to overcome the ortho-effect.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
4-Fluoro-2-methylbenzenesulfonyl chloride 1.0ElectrophileMust be free of sulfonic acid (white solid, not wet).
Cyclohexylamine 1.2NucleophileSlight excess ensures full consumption of the chloride.
Triethylamine (TEA) 1.5BaseScavenges HCl; cheaper and easier to remove than pyridine.
DMAP (4-Dimethylaminopyridine) 0.1 Catalyst CRITICAL: Forms a reactive N-sulfonylpyridinium intermediate.
DCM (Dichloromethane) -SolventAnhydrous (dry over

or molecular sieves).
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Dissolution: Dissolve 1.0 equiv of sulfonyl chloride in anhydrous DCM (0.2 M concentration).

  • Catalyst Addition: Add 1.5 equiv of TEA and 0.1 equiv of DMAP. Stir for 5 minutes.

    • Observation: The solution may turn slightly yellow/orange due to the formation of the active acyl-pyridinium species.

  • Nucleophile Addition: Dropwise add 1.2 equiv of cyclohexylamine (diluted in minimal DCM) at 0°C .

    • Reasoning: Low initial temperature prevents exotherm-driven side reactions; the catalyst ensures reactivity is maintained [12].

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitor: Check TLC.[1][2] If starting material persists after 6 hours, heat to mild reflux (40°C) for 1 hour.

  • Quench: Add 1M HCl (aq) to quench the reaction and protonate excess amine.

Mechanism & Workflow Visualization

The following diagram illustrates the catalytic cycle and the critical role of DMAP in bypassing the steric hindrance of the ortho-methyl group.

G Start Start: Sulfonyl Chloride (Ortho-Hindered) Inter Intermediate: N-Sulfonylpyridinium (Highly Reactive) Start->Inter Fast Attack (DMAP displaces Cl) Side Side Path: Hydrolysis (Sulfonic Acid) Start->Side Moisture (Yield Loss) DMAP Catalyst: DMAP DMAP->Inter Catalysis Inter->DMAP Regenerated Product Product: Sulfonamide Inter->Product Amine Attack (Bypasses Sterics) Amine Nucleophile: Cyclohexylamine Amine->Product

Caption: DMAP acts as a nucleophilic catalyst, creating a "hot" intermediate that is less sensitive to steric hindrance than the parent chloride.

Troubleshooting Guide (FAQ)

Q1: My yield is consistently low (<50%), and I see a water-soluble byproduct.

Diagnosis: You are suffering from Hydrolysis . The sulfonyl chloride is reacting with moisture in the solvent or air to form 4-fluoro-2-methylbenzenesulfonic acid [1, 4]. The Fix:

  • Solvent Quality: Ensure DCM is anhydrous. If using older DCM, dry it over activated 3Å molecular sieves for 24 hours.

  • Reagent Quality: Check your sulfonyl chloride. If it smells strongly of acid or is wet/sticky, it has already degraded. Recrystallize the starting material from dry hexane/toluene before use.

  • Rate vs. Moisture: The ortho-methyl group slows the amine attack, giving water more time to compete. Increase DMAP to 0.2 equiv to accelerate the desired reaction over the background hydrolysis rate [10].

Q2: The product is "oiling out" and won't crystallize during workup.

Diagnosis: Impurities (specifically unreacted cyclohexylamine or sulfonamide oligomers) are preventing crystal lattice formation [14, 15]. The Fix: Implement a Three-Stage Wash during extraction:

  • Acid Wash (1M HCl): Converts unreacted cyclohexylamine into its water-soluble salt. It moves to the aqueous layer.

  • Base Wash (1M NaOH or Sat.

    
    ):  Converts the sulfonic acid byproduct (hydrolysis product) into its sodium salt. It moves to the aqueous layer.
    
  • Brine Wash: Dries the organic layer. Recrystallization Solvent: If it still oils out, dissolve in minimum hot Ethanol and add warm Water dropwise until turbid, then cool slowly [15, 25].

Q3: Can I use a "Green" aqueous method (Schotten-Baumann)?

Answer: Proceed with caution. While aqueous conditions (Water/Acetone +


) are greener, the ortho-methyl steric hindrance  makes the reaction slow. In water, the hydrolysis rate might outcompete the amidation.
  • Modification: If you must use water, use a surfactant (like SDS) or a Phase Transfer Catalyst (TBAB) to increase the effective concentration of the amine near the organic sulfonyl chloride droplets.

Logic Tree for Yield Optimization

Use this decision tree to diagnose specific failure modes in your current experiments.

Troubleshooting Problem Issue: Low Yield CheckTLC Check TLC: Is Starting Material (SM) Consumed? Problem->CheckTLC SM_Left Yes, SM Remains CheckTLC->SM_Left Incomplete Rxn SM_Gone No, SM Consumed CheckTLC->SM_Gone Side Rxns Sterics Cause: Ortho-Methyl Sterics SM_Left->Sterics Hydrolysis Cause: Hydrolysis to Sulfonic Acid SM_Gone->Hydrolysis Workup Cause: Loss during Extraction SM_Gone->Workup Heat Action: Increase Temp to 40°C Add 10 mol% DMAP Sterics->Heat DrySolvent Action: Dry Solvents Increase Amine Equiv Hydrolysis->DrySolvent PhAdjust Action: Check pH of Aqueous Layer (Don't wash product into waste) Workup->PhAdjust

Caption: Diagnostic workflow for isolating the root cause of yield loss.

References

  • Robertson, R. E., et al. (1968). Sulfonyl Chloride Kinetics.[3][4][5] Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Link

  • RSC Publishing. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water.[6] Journal of the Chemical Society B. Link

  • Gnedin, B. G., et al. (1988).[4] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV.[4] Link

  • King, J. F., et al. (2006). Mechanistic Variation in Alkanesulfonyl Chloride Hydrolysis.[5] Phosphorus, Sulfur, and Silicon. Link

  • Hall, H. K. Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society.[3] Link

  • Thieme Connect. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.[7][8]Link

  • Chen, Y., et al. (2018).[9] Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides.[9] Journal of the American Chemical Society.[3] Link

  • Encyclopedia.pub. (2023). Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters.[7] (Discusses steric hindrance of ortho-methyl groups). Link

  • Organic Letters. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent.Link

  • Naaz, F., et al. (2022).[10] DMAP-catalysed synthesis... of some heterocyclic molecules bearing sulfonamide moiety. Indian Journal of Chemistry.[10] Link

  • UCL Discovery. Synthetic approaches to biologically active sulfonates and sulfonamides.Link

  • BenchChem. Application Notes and Protocols for Catalytic Sulfonylation.Link

  • NIH/PMC. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase.Link

  • BenchChem. Technical Support Center: Advanced Purification of N-cyclohexyl-2-phenoxybenzamide.Link

  • BenchChem. Technical Support Center: Recrystallization of Sulfonamide Products.Link

Sources

Optimization

Technical Support Center: Purification Strategies for 4-Fluoro-2-methylbenzenesulfonyl Chloride

Welcome to the Technical Support Center. 4-Fluoro-2-methylbenzenesulfonyl chloride is a highly reactive electrophile widely used in drug development for the sulfonylation of amines and alcohols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-Fluoro-2-methylbenzenesulfonyl chloride is a highly reactive electrophile widely used in drug development for the sulfonylation of amines and alcohols. The electron-withdrawing 4-fluoro substituent increases the electrophilicity of the sulfonyl core, while the ortho-methyl group introduces steric hindrance. This steric bulk often necessitates using an excess of the reagent (typically 1.2 to 2.0 equivalents) to drive reactions to completion.

If left unreacted, this excess reagent can complicate downstream purification, degrade acid-sensitive products via hydrolysis to sulfonic and hydrochloric acids, and interfere with subsequent synthetic steps. This guide provides field-proven strategies, troubleshooting workflows, and detailed protocols for efficiently removing unreacted 4-fluoro-2-methylbenzenesulfonyl chloride from your product mixture.

Frequently Asked Questions (FAQs)

Q1: Why is unreacted 4-fluoro-2-methylbenzenesulfonyl chloride so difficult to remove using standard chromatography? A1: The unreacted sulfonyl chloride often exhibits a polarity very similar to that of the desired sulfonamide or sulfonate ester product. Consequently, simple silica gel chromatography frequently results in co-elution or streaking. Chemical derivatization prior to separation is usually required to alter the physical properties of the excess reagent.

Q2: What are the primary chemical strategies for its removal? A2: There are two main approaches:

  • Aqueous Hydrolysis (Quenching): Adding an aqueous base (e.g., NaHCO₃ or NaOH) hydrolyzes the unreacted sulfonyl chloride into 4-fluoro-2-methylbenzenesulfonic acid and HCl[1]. The resulting sulfonate salt is highly water-soluble and easily removed during the aqueous wash of a liquid-liquid extraction[2].

  • Nucleophilic Scavenging: Adding a primary or secondary amine reacts with the excess sulfonyl chloride to form a sulfonamide. When a polymer-bound amine (e.g., PS-Trisamine or aminomethyl polystyrene) is used, the resulting resin-bound sulfonamide is simply filtered out of the reaction mixture, leaving the pure product in the filtrate[3].

Q3: My desired product is sensitive to aqueous base or is highly water-soluble. How should I proceed? A3: If your product degrades in aqueous base or partitions poorly into organic solvents, avoid the aqueous hydrolysis method. Instead, use a solid-supported amine scavenger like PS-Trisamine. This allows for a completely anhydrous workup. The resin covalently captures the electrophile, and you only need to filter the mixture and concentrate the filtrate.

Troubleshooting Guide

Issue 1: Persistent sulfonyl chloride spots on TLC after aqueous workup.

  • Causality: The steric hindrance from the ortho-methyl group significantly slows down the hydrolysis rate compared to unhindered sulfonyl chlorides (like tosyl chloride).

  • Solution: Increase the contact time with the basic aqueous solution (stir vigorously for at least 1-2 hours)[1]. Alternatively, add a catalytic amount of a nucleophilic catalyst like DMAP or pyridine to accelerate the hydrolysis.

Issue 2: Product degradation during basic aqueous quench.

  • Causality: The product contains base-sensitive functional groups (e.g., esters, epoxides) that hydrolyze under the conditions required to quench the sulfonyl chloride.

  • Solution: Switch to a non-aqueous workup using a polymer-bound amine scavenger (e.g., PS-Trisamine)[4]. This neutralizes the electrophile without exposing the product to aqueous extremes.

Issue 3: Emulsions forming during extraction after amine quenching.

  • Causality: If a liquid amine (like ethanolamine or N,N-dimethylethylenediamine) was used as a scavenger, the resulting highly polar sulfonamide or its salts can act as surfactants, stabilizing emulsions between the organic and aqueous layers.

  • Solution: Filter the mixture through a pad of Celite before extraction, or switch to a solid-supported scavenger resin to physically remove the byproduct before any liquid-liquid extraction is attempted.

Quantitative Data: Comparison of Removal Methods

MethodReagentTypical TimeLoading / EquivalentsBest ForLimitations
Aqueous Hydrolysis Saturated aq. NaHCO₃ or 1M NaOH1 - 3 hoursLarge excess (solvent volume)Base-stable, highly lipophilic productsCan cause emulsions; degrades base-sensitive products
Liquid Amine Scavenger Ethanolamine or N,N-dimethylethylenediamine30 - 60 mins2.0 - 5.0 eq (relative to excess)Large-scale reactions, cost-sensitive processesByproducts require acidic aqueous washes to remove
Polymer-Bound Scavenger PS-Trisamine (Polystyrene-bound amine)1 - 4 hours3.0 - 5.0 eq (resin capacity ~3-4 mmol/g)Base-sensitive, water-soluble products; parallel synthesisHigher cost of resin; requires swelling solvents (e.g., DCM, THF)

Step-by-Step Methodologies

Protocol 1: Aqueous Basic Quench (Hydrolysis)
  • Scientific Logic: This protocol leverages the electrophilicity of the sulfonyl chloride, forcing it to react with hydroxide/bicarbonate ions. This is a self-validating system: the resulting sulfonate salt is permanently ionized and partitions exclusively into the aqueous layer, ensuring separation when the organic layer is isolated[1].

  • Cooling: Cool the completed reaction mixture to 0 °C using an ice bath to control the exothermic hydrolysis reaction[1].

  • Quenching: Slowly add a saturated aqueous solution of NaHCO₃ to the reaction mixture while stirring vigorously[1].

  • Hydrolysis Phase: Remove the ice bath and allow the mixture to stir at room temperature for 1 to 2 hours. Critical Note: The 2-methyl group sterically hinders the sulfonyl center; insufficient stirring time will leave unreacted starting material[2].

  • Extraction: Transfer the mixture to a separatory funnel. Extract with an appropriate organic solvent (e.g., Ethyl Acetate or DCM) three times[1].

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Solid-Phase Amine Scavenging (Polymer-Bound Amine)
  • Scientific Logic: This method uses a heterogeneous polymer support (e.g., PS-Trisamine) to covalently bind the excess sulfonyl chloride. Because the resin is insoluble, the byproduct is physically immobilized. This self-validates the purification, as simply passing the mixture through a filter physically separates the product from the impurity without aqueous exposure[4].

  • Preparation: Ensure the primary reaction is complete via TLC or LC-MS. Calculate the theoretical amount of unreacted 4-fluoro-2-methylbenzenesulfonyl chloride remaining.

  • Resin Addition: Add 3.0 to 5.0 equivalents of PS-Trisamine resin (based on its loading capacity, typically 3.0–4.0 mmol/g) directly to the crude reaction mixture.

  • Solvent Adjustment: Ensure the solvent is one that swells the polystyrene resin (e.g., DCM, THF, or DMF). If the reaction was run in a non-swelling solvent (like acetonitrile), add DCM (at least 5 mL/g of resin).

  • Agitation: Gently agitate the mixture (orbital shaker or slow magnetic stirring) at room temperature for 2 to 4 hours.

  • Filtration: Filter the suspension through a sintered glass funnel or a solid-phase extraction (SPE) cartridge.

  • Washing & Isolation: Wash the resin cake thoroughly with the reaction solvent (e.g., DCM) to elute any trapped product. Combine the filtrate and washes, then concentrate in vacuo to yield the purified product.

Visualizations

G Start Unreacted 4-Fluoro-2-methylbenzenesulfonyl chloride Decision Is the desired product stable to aqueous base and highly organic-soluble? Start->Decision Hydrolysis Protocol 1: Aqueous Hydrolysis (NaHCO3 / NaOH) Decision->Hydrolysis Yes Scavenger Protocol 2: Solid-Phase Scavenging (PS-Trisamine Resin) Decision->Scavenger No Extract Liquid-Liquid Extraction (Discard aqueous layer) Hydrolysis->Extract Filter Simple Filtration (Discard resin cake) Scavenger->Filter Pure Pure Product Isolated Extract->Pure Filter->Pure

Caption: Decision tree for selecting the optimal purification strategy for excess sulfonyl chloride.

G Mixture Crude Mixture: Product + Excess Sulfonyl Chloride Resin Add PS-Trisamine Resin (Polymer-Bound Primary Amine) Mixture->Resin Reaction Nucleophilic Attack (Covalent Sulfonamide Formation) Resin->Reaction Separation Heterogeneous Mixture: Liquid Product + Solid Resin-Byproduct Reaction->Separation Filtration Filtration Separation->Filtration Result Pure Product in Filtrate Filtration->Result

Caption: Logical workflow of covalent capture using a polymer-bound amine scavenger resin.

References

  • Solid-Supported Reagents and Scavengers Sopachem[Link]

  • Argonaut Quest Training Workshop 2 ArtisanTG [Link]

Sources

Troubleshooting

Technical Support Center: Sulfonamide Synthesis Optimization

Topic: Optimizing pH Conditions for Sulfonamide Synthesis Welcome to the Advanced Synthesis Support Module. Your Guide: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing pH Conditions for Sulfonamide Synthesis

Welcome to the Advanced Synthesis Support Module. Your Guide: Dr. Aris Thorne, Senior Application Scientist System Status: Operational | Knowledge Base: Updated March 2026

Executive Summary: The pH "Goldilocks Zone"

In sulfonamide synthesis, pH is not just a variable; it is the master switch that dictates the competition between product formation (aminolysis) and reagent destruction (hydrolysis).

  • pH < 8 (Acidic/Neutral): The amine is protonated (

    
    ), rendering it non-nucleophilic.[1] Result:  No reaction.
    
  • pH > 11 (Highly Basic): The hydroxide ion (

    
    ) concentration is high enough to outcompete the amine, rapidly hydrolyzing the sulfonyl chloride to sulfonic acid. Furthermore, the formed sulfonamide product (
    
    
    
    ) becomes deprotonated and can react again to form bis-sulfonamides .
  • Target Zone (pH 8–10): The amine is free (nucleophilic), but the concentration of

    
     is low enough to minimize hydrolysis.
    
Module 1: Theoretical Framework (FAQ)

Q1: Why does my reaction stall even when I add excess base? A: You may be experiencing "Base-Induced Hydrolysis." While a base is required to scavenge the HCl generated during the reaction, a high concentration of strong base (like NaOH) increases the rate of sulfonyl chloride hydrolysis. If you add all the base at the start, you spike the pH, destroying your reagent before the amine can attack.

  • Mechanism: Sulfonyl chlorides react via a dissociative-like mechanism or

    
    . In high pH, 
    
    
    
    acts as a potent nucleophile.
  • Correction: Use a weaker base (e.g.,

    
    , 
    
    
    
    ) or add the base dropwise concurrently with the sulfonyl chloride to maintain a steady pH [1].

Q2: How does the pKa of my specific amine affect the protocol? A: The pKa determines the "onset pH" of the reaction.

  • Aliphatic Amines (pKa ~10-11): Require a pH near 10 to ensure a significant fraction is unprotonated.

  • Aniline Derivatives (pKa ~4-5): Less basic, so they remain unprotonated at lower pH (e.g., pH 5-7). However, they are also weaker nucleophiles, often requiring a catalyst (like DMAP) or heating.

  • Rule of Thumb: Maintain the reaction pH at roughly pKa (amine) - 1 .

Module 2: Troubleshooting & Diagnostics
Issue A: "My sulfonyl chloride disappears, but I isolate sulfonic acid (starting material hydrolyzed)."
  • Diagnosis: High pH Hydrolysis or Wet Organic Solvent.

  • Root Cause: The rate of hydrolysis (

    
    ) exceeded the rate of aminolysis (
    
    
    
    ).
  • Solution:

    • Switch to Biphasic Schotten-Baumann: Use DCM/Water or THF/Water. The sulfonyl chloride stays in the organic phase, protected from the bulk aqueous base, reacting only at the interface [2].

    • Lower the Temperature: Hydrolysis has a higher activation energy than aminolysis. Cooling to 0°C favors the amide formation.

Issue B: "I am seeing a significant 'M+Starting Material' impurity (Bis-sulfonylation)."
  • Diagnosis: Over-alkalinity leading to sulfonamide anion attack.

  • Root Cause: Primary sulfonamides have a pKa of ~10. If your reaction pH > 11, the product (

    
    ) deprotonates to (
    
    
    
    ), which is a nucleophile and attacks a second molecule of sulfonyl chloride.
  • Solution:

    • Strict pH Control: Keep pH < 10.

    • Stoichiometry: Avoid large excesses of sulfonyl chloride.

    • Solvent Switch: Use a solvent that poorly solvates the sulfonamide anion (e.g., switch from DMF to DCM).

Module 3: Validated Experimental Protocols
Protocol A: The "Green" Aqueous Schotten-Baumann (Recommended)

Best for: Aliphatic amines, scale-up, and avoiding toxic organic bases.

Reagents:

  • Amine (1.0 equiv)

  • Sulfonyl Chloride (1.1 equiv)

  • Base:

    
     (2.0 equiv) - Acts as a buffer/scavenger.
    
  • Solvent: Water (or Water/Acetone 1:1 if solubility is poor).

Step-by-Step:

  • Dissolution: Dissolve the amine and

    
     in water. Ensure the pH is initially ~10-11.
    
  • Cooling: Cool the mixture to 0–5°C in an ice bath.

  • Addition: Add the sulfonyl chloride dropwise (if liquid) or in small solid portions over 20–30 minutes. Crucial: Rapid addition causes local heating and hydrolysis.

  • Monitoring: Stir at 0°C for 1 hour, then warm to Room Temp (RT). Monitor pH; if it drops below 8, add small amounts of 1M NaOH to maintain pH 8–9.

  • Workup:

    • If Solid Precipitates: Filter and wash with water (removes salts) and dilute HCl (removes unreacted amine).

    • If Oiling Out: Acidify to pH 2 (precipitates the sulfonamide), then filter.[2]

Protocol B: Anhydrous Organic Catalysis

Best for: Deactivated anilines, hydrolytically unstable sulfonyl chlorides.

Reagents:

  • Amine (1.0 equiv)

  • Sulfonyl Chloride (1.1 equiv)

  • Base: Pyridine (excess, acts as solvent) OR Triethylamine (1.5 equiv) in DCM.

  • Catalyst: DMAP (0.1 equiv) - Optional, for sterically hindered amines.

Step-by-Step:

  • Setup: Flame-dry glassware. Maintain

    
     atmosphere.
    
  • Solvation: Dissolve amine (and DMAP) in dry DCM or Pyridine. Cool to 0°C.[1]

  • Reaction: Add Sulfonyl Chloride slowly.

  • Quench: Upon completion (TLC/LCMS), add water to hydrolyze excess acid chloride.

  • Partition: Wash organic layer with 1M HCl (to remove Pyridine/TEA), then

    
    , then Brine.
    
Module 4: Decision Logic & Visualization

The following diagram illustrates the decision process for optimizing reaction conditions based on initial screening results.

SulfonamideOptimization Start Start: Standard Condition (1:1 DCM/Water, Na2CO3) CheckResult Analyze LCMS/TLC Start->CheckResult Success High Yield (>90%) Proceed to Workup CheckResult->Success Clean Conversion Problem_Hydrolysis Problem: Hydrolysis (Sulfonic Acid formed) CheckResult->Problem_Hydrolysis Acid Found Problem_NoRxn Problem: No Reaction (SM Remaining) CheckResult->Problem_NoRxn Amine Remains Problem_Bis Problem: Bis-Sulfonamide (M + Sulfonyl group) CheckResult->Problem_Bis Impurity Found Action_Temp Action: Lower Temp to 0°C Slow Addition Problem_Hydrolysis->Action_Temp First Step Action_Base Action: Use Stronger Base (TEA/DMAP) or Heat Problem_NoRxn->Action_Base Amine is weak Action_pH Action: Lower pH to 8-9 Reduce Sulfonyl Cl equiv Problem_Bis->Action_pH pH too high Action_Anhydrous Action: Switch to Anhydrous (DCM + Pyridine) Action_Temp->Action_Anhydrous If fails

Caption: Optimization logic flow for sulfonamide synthesis. Blue: Start; Yellow: Decision Point; Red: Failure Mode; Green: Success; White: Corrective Action.

Module 5: Data Summary

Table 1: Impact of pH on Reaction Kinetics

pH ConditionAmine StateSulfonyl Chloride FateDominant Outcome
Acidic (< 7) Protonated (

)
Slow HydrolysisNo Reaction (Reagents recovered)
Neutral (7) EquilibriumModerate HydrolysisSlow reaction, low yield
Optimal (8-10) Free Base (

)
Minor HydrolysisHigh Yield Sulfonamide
Basic (> 11) Free Base (

)
Rapid HydrolysisSulfonic Acid + Bis-Sulfonamide
References
  • Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water.[2][3][4] Green Chemistry, 8(9), 835-838.

  • Cevasco, G., Piatek, A., & Thea, S. (2011).[5] The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH.[5][6] Organic Letters, 13(4), 668-671.[5]

  • Perveen, S., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives.[2][4][7] Molecules, 24(2), 273.

  • BenchChem Technical Guides. (2025). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides.

Sources

Optimization

Common impurities in N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide synthesis

Technical Support Center: N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide Synthesis Subject: Troubleshooting Impurity Profiles & Optimization Guide Document ID: TSC-2026-N-CYC-FMS Applicable For: Medicinal Chemistry, Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide Synthesis

Subject: Troubleshooting Impurity Profiles & Optimization Guide Document ID: TSC-2026-N-CYC-FMS Applicable For: Medicinal Chemistry, Process Development, Library Synthesis

Executive Summary

This guide addresses the synthesis of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide , a common structural motif in drug discovery often used as a fragment for antiviral or anti-inflammatory scaffolds. While the sulfonylation of amines is a standard transformation, the specific steric (ortho-methyl) and electronic (para-fluoro) properties of this scaffold create a unique impurity profile that requires precise control.

This document details the three critical impurity classes:

  • Hydrolytic Byproducts (The Sulfonic Acid)[1]

  • Over-Reaction Byproducts (The Bis-Sulfonamide)

  • Regioisomeric Impurities (The Starting Material Carryover)

Module 1: The Reaction Landscape

The synthesis relies on the nucleophilic attack of cyclohexylamine (primary amine) on 4-fluoro-2-methylbenzenesulfonyl chloride. The ortho-methyl group introduces steric hindrance, slowing the desired reaction slightly compared to non-substituted analogs, which increases the window for moisture-driven hydrolysis.

Visualizing the Pathway & Failure Modes:

ReactionPathway SM1 4-Fluoro-2-methyl benzenesulfonyl chloride Target TARGET: N-cyclohexyl-4-fluoro- 2-methylbenzenesulfonamide SM1->Target + SM2 Base, DCM (Main Path) ImpurityA IMPURITY A: Sulfonic Acid (Hydrolysis) SM1->ImpurityA + H2O (Wet Solvent) SM2 Cyclohexylamine ImpurityB IMPURITY B: Bis-Sulfonamide (Over-reaction) Target->ImpurityB + Excess SM1 (High Temp/Ratio) ImpurityC IMPURITY C: Regioisomer (2-F, 4-Me analog) ImpurityC->SM1 Contaminant in Starting Material

Figure 1: Reaction network showing the primary synthetic pathway (Green) and the divergence points leading to critical impurities (Red/Yellow).

Module 2: Impurity Profiling & Troubleshooting

Impurity A: 4-Fluoro-2-methylbenzenesulfonic acid
  • Origin: Hydrolysis of the sulfonyl chloride starting material due to moisture in the solvent, atmosphere, or wet amine.

  • Identification:

    • LC-MS: Mass of [M-Cl+OH]. For this scaffold, the chloride (

      
      ) converts to the acid (
      
      
      
      ). In negative mode ESI, look for
      
      
      .
    • TLC: Stays at the baseline (highly polar) in standard EtOAc/Hexane systems.

  • The Fix:

    • Protocol Check: Ensure DCM or THF is anhydrous.

    • Reagent Check: Sulfonyl chlorides degrade over time.[1][2] If the starting material smells sharply acidic (HCl) before reaction, it is partially hydrolyzed.

    • Remediation: This impurity is water-soluble. It is easily removed by a basic aqueous wash (1M NaOH) during workup, as it forms the sodium sulfonate salt.

Impurity B: N,N-Bis(4-fluoro-2-methylbenzenesulfonyl)cyclohexylamine
  • Origin: "Over-sulfonylation." The secondary sulfonamide product (Target) still possesses an acidic N-H proton. In the presence of excess base and sulfonyl chloride, it can react again to form the tertiary bis-sulfonamide.

  • Identification:

    • LC-MS: Mass of

      
      . Very high MW (~460+).
      
    • TLC: Runs higher (more non-polar) than the target product.

    • NMR: Disappearance of the N-H doublet/broad singlet.

  • The Fix:

    • Stoichiometry: Never use excess sulfonyl chloride. Use 0.95 equivalents of sulfonyl chloride relative to the amine.

    • Order of Addition: Add the sulfonyl chloride slowly to the amine. This ensures the amine is always in excess locally, favoring mono-substitution.

    • Steric Note: The ortho-methyl group makes this impurity less likely than in non-substituted benzenesulfonamides, but it still occurs at high temperatures (>40°C).

Impurity C: N-cyclohexyl-2-fluoro-4-methylbenzenesulfonamide (Regioisomer)
  • Origin: Impure starting material. The sulfonyl chloride is typically synthesized from 3-fluorotoluene via chlorosulfonation. This process produces a mixture of the desired isomer (4-F, 2-Me) and the unwanted isomer (2-F, 4-Me).

  • Identification:

    • NMR: This is the only reliable method.

      • Target (4-F, 2-Me): The aromatic protons show distinct coupling. The proton meta to the fluorine will show a specific splitting pattern.

      • Impurity (2-F, 4-Me): The methyl group shift will differ slightly (~0.05 ppm shift).

  • The Fix:

    • Source Control: Purchase "HPLC Grade" sulfonyl chloride (>98%).

    • Purification: These isomers are notoriously difficult to separate by flash chromatography. Recrystallization from Ethanol/Water is often required to enrich the desired isomer.

Module 3: Technical FAQs

Q1: My reaction mixture turned purple/dark, and the yield is low. What happened? A: This often indicates oxidation of the amine or trace pyridine impurities. While alarming, the color is usually not the target impurity. However, if the yield is low, check for Impurity A (Hydrolysis). The HCl generated during hydrolysis can darken the amine. Solution: Increase the equivalents of base (TEA/Pyridine) to 2.5 eq to ensure all acid is scavenged.

Q2: The product is an oil that won't solidify. How do I crystallize it? A: Sulfonamides with cyclohexyl groups can be waxy.

  • Remove Solvent: Ensure all DCM is removed (high vacuum).

  • Trituration: Add cold Hexanes or Pentane and scratch the flask sides.

  • Impurity Check: Even 5% of the Bis-sulfonamide (Impurity B) can prevent crystallization. Check TLC. If Impurity B is present, you must column the material (Silica, 0-20% EtOAc in Hexanes).

Q3: Can I use water/Na2CO3 instead of DCM/TEA? A: Yes, this is the "Schotten-Baumann" condition.

  • Pros: Eliminates Bis-sulfonylation (Impurity B) almost entirely because the biphasic system prevents the product (in organic phase) from reacting with the chloride (in aqueous interface).

  • Cons: Hydrolysis (Impurity A) is faster. You must use a large excess of amine (1.2 - 1.5 eq) to outcompete the water.

Module 4: Optimized Experimental Protocol

Method: Anhydrous Organic Synthesis (Preferred for Purity)

Reagents Table:

Reagent MW ( g/mol ) Equiv. Role
Cyclohexylamine 99.17 1.1 Nucleophile
4-Fluoro-2-methylbenzenesulfonyl chloride 208.64 1.0 Electrophile
Triethylamine (TEA) 101.19 2.5 Acid Scavenger
Dichloromethane (DCM) - Solvent Medium (0.2 M)

| DMAP | 122.17 | 0.05 | Catalyst (Optional) |

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask. Add Cyclohexylamine (1.1 eq) and TEA (2.5 eq) to anhydrous DCM . Cool to 0°C (Ice bath).

  • Addition: Dissolve Sulfonyl Chloride (1.0 eq) in a small volume of DCM. Add this solution dropwise to the amine mixture over 20 minutes.

    • Why? Keeping the temperature low and adding dropwise prevents Impurity B (Bis-sulfonamide).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4-6 hours.

    • Monitor: Check TLC (30% EtOAc/Hexane). SM Sulfonyl chloride should disappear.

  • Workup (Critical for Impurity Removal):

    • Dilute with DCM.

    • Wash 1: 1M HCl (Removes excess Cyclohexylamine and TEA).

    • Wash 2: Sat. NaHCO3 (Removes Impurity A - Sulfonic Acid).

    • Wash 3: Brine.

  • Isolation: Dry over MgSO4, filter, and concentrate.

  • Purification: Recrystallize from hot Ethanol/Water (approx 4:1 ratio) if necessary.

References

  • BenchChem. (2025).[3][4] Byproduct identification and removal in sulfonamide synthesis.[3] Retrieved from

  • Organic Syntheses. (2010). General procedures for sulfonamide synthesis via sulfonyl chlorides.[5][6][7][8] Org.[2][7][9][10] Synth. 87, 231.[10] Retrieved from [10]

  • National Institutes of Health (NIH). (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. Retrieved from

  • Thermo Scientific Chemicals. (2024). 4-Fluoro-2-methylbenzenesulfonyl chloride Product Specifications. Retrieved from

Sources

Troubleshooting

Technical Support Center: Recrystallization &amp; Solvent Selection for Fluorinated Sulfonamides

Welcome to the Technical Support Center. Purifying fluorinated sulfonamides via recrystallization presents unique thermodynamic and kinetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Purifying fluorinated sulfonamides via recrystallization presents unique thermodynamic and kinetic challenges. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand the causality behind solvent interactions, and implement self-validating purification workflows.

The Science of Solvent Selection (FAQs)

Q: Why do fluorinated sulfonamides present unique crystallization challenges? A: The behavior of these compounds is governed by competing intermolecular forces. The sulfonamide group (


) acts as a strong hydrogen bond donor and acceptor, often leading to highly stable, insoluble crystal lattices. Conversely, the introduction of highly electronegative fluorine atoms increases the molecule's lipophilicity and alters its dipole moment, introducing non-covalent interactions such as halogen bonding (C-F···H, C-F···π)[1]. This duality means standard solvents might either dissolve the compound too well (due to the fluorinated moiety) or not at all (due to the sulfonamide network).

Q: What is the recommended starting solvent system? A: Because of the mixed polar/nonpolar nature of these molecules, binary solvent systems are highly effective. Alcohols (such as ethanol or isopropanol) mixed with water are standard starting points[2]. For highly fluorinated, lipophilic derivatives, a system like ethyl acetate mixed with a non-polar anti-solvent (e.g., heptane) is preferred to balance the solubility profile.

Q: How do I prevent product loss in the mother liquor? A: Product loss is typically caused by using an excessive volume of the "good" solvent, which keeps the solution under-saturated even at low temperatures[3]. The goal is to use the absolute minimum amount of hot solvent necessary to completely dissolve the crude product[2].

Quantitative Data: Solvent Properties Matrix

To facilitate rational solvent selection, refer to the following physicochemical properties of common recrystallization solvents.

SolventRole in Binary SystemPolarity IndexBoiling Point (°C)Mechanistic Suitability / Notes
Ethanol (95%) Good Solvent / Single5.278Excellent starting point; disrupts strong sulfonamide H-bonds[2].
Ethyl Acetate Good Solvent4.477Ideal for dissolving highly fluorinated, lipophilic derivatives.
Water Anti-Solvent10.2100Pairs with Ethanol. Highly polar; forces precipitation of hydrophobic fluorinated moieties.
Heptane Anti-Solvent0.198Pairs with EtOAc. Non-polar; induces crystallization by rejecting polar sulfonamide groups.
Toluene Single Solvent2.4110Useful for removing non-polar impurities; high boiling point requires caution to avoid oiling out.

Troubleshooting Guide: Resolving Common Experimental Issues

Issue 1: The product separates as a gooey oil instead of forming crystals ("Oiling Out").

  • Causality: Oiling out (liquid-liquid phase separation) occurs when the system experiences high supersaturation at a temperature above the solute's melting point. Instead of integrating into a rigid crystal lattice, the solute molecules form a disordered, product-rich liquid phase[4]. This is frequently exacerbated by impurities, which depress the melting point of the target compound[3].

  • Solution:

    • Re-heat the mixture until the oil completely redissolves.

    • Add a small volume of the "good" solvent to lower the saturation temperature below the compound's melting point[3].

    • Reduce the cooling rate to control the metastable zone width (MSZW) and add seed crystals halfway into the cooling process[4].

Issue 2: Rapid precipitation ("crashing out") resulting in a fine, impure powder.

  • Causality: Rapid cooling generates a massive, uncontrolled spike in supersaturation. This kinetically favors instantaneous nucleation over slow crystal growth, trapping solvent molecules and impurities within the rapidly forming crystal lattice[2].

  • Solution: Redissolve the powder by reheating. Insulate the Erlenmeyer flask with cotton or place it in a hot water bath, allowing it to cool to room temperature very gradually.

Issue 3: The recrystallized product remains highly colored.

  • Causality: Chromophoric impurities (often polymeric byproducts or oxidation products) have co-crystallized or become adsorbed onto the surface of the sulfonamide crystals.

  • Solution: Integrate a decolorization step. Add a small amount of activated charcoal to the hot solution, boil briefly, and perform a hot filtration[5].

Standard Operating Procedures (SOPs)

Protocol: Self-Validating Two-Solvent Recrystallization

Objective: Purify crude fluorinated sulfonamides using a miscible good/poor solvent pair (e.g., Ethanol/Water).

  • Initial Dissolution: Place the crude fluorinated sulfonamide in an Erlenmeyer flask. Add a minimal volume of the "good" solvent (e.g., Ethanol) and heat to a gentle boil on a hot plate until the solid completely dissolves[2].

  • Decolorization (Optional): If the solution is heavily discolored, add 1-2% (w/w) activated charcoal. Boil for 5 minutes, then perform a hot filtration through a pre-heated fluted filter paper into a fresh, hot flask[5].

  • Anti-Solvent Addition: While maintaining the solution at a gentle boil, add the "poor" solvent (e.g., Water) dropwise. Continue addition until the solution becomes faintly cloudy and the cloudiness persists (the cloud point).

  • System Clarification (Self-Validation Step): Add the "good" solvent dropwise (usually 1-3 drops) until the solution just turns clear again.

    • Validation Check: The solution must be perfectly clear at the boiling point. If you blow gently on the surface of the liquid, the localized cooling should cause transient cloudiness that disappears upon reheating. This confirms optimal saturation.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Once at room temperature, transfer the flask to an ice bath (0-4 °C) for 15-30 minutes to maximize crystal yield[5].

  • Isolation & Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold anti-solvent to remove mother liquor impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to constant weight.

Workflows & Visualizations

SolventSelection Start Analyze Fluorinated Sulfonamide CheckSol Test in pure solvents (EtOH, EtOAc, Toluene) Start->CheckSol SingleSol Good solubility hot, poor solubility cold? CheckSol->SingleSol ProceedSingle Use Single Solvent Recrystallization SingleSol->ProceedSingle Yes MixedSol Test Binary System (e.g., EtOH/H2O, EtOAc/Heptane) SingleSol->MixedSol No CheckMixed Cloud point achieved upon anti-solvent addition? MixedSol->CheckMixed ProceedMixed Use Mixed Solvent Recrystallization CheckMixed->ProceedMixed Yes Fail Consider Chromatography or Salt Formation CheckMixed->Fail No

Decision tree for selecting a single or binary solvent system for recrystallization.

OilingOut Oil Oiling Out Detected (Liquid-Liquid Phase Separation) Cause Is melting point < boiling point of solvent? Oil->Cause ChangeSol Switch to lower boiling solvent (e.g., DCM/Hexane) Cause->ChangeSol Yes Supersat Is cooling rate too fast? Cause->Supersat No SlowCool Reduce cooling rate & add seed crystals Supersat->SlowCool Yes Impurity High impurity load depressing melting point? Supersat->Impurity No Charcoal Pre-treat with activated carbon & hot filtration Impurity->Charcoal Yes

Troubleshooting workflow to resolve oiling out during the crystallization process.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem. 2

  • Oiling Out in Crystallization. Mettler Toledo. 4

  • 3.6F: Troubleshooting. Chemistry LibreTexts. 3

  • Application Note: Recrystallization Techniques for Polar Fluorinated Molecules. Benchchem. 1

  • Byproduct identification and removal in sulfonamide synthesis. Benchchem. 5

Sources

Optimization

Overcoming low solubility of N-cyclohexyl sulfonamides in aqueous assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the unique physicochemical challenges presented by N-cyclohexyl sulfonamides in drug discovery and as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the unique physicochemical challenges presented by N-cyclohexyl sulfonamides in drug discovery and assay development.

While the sulfonamide moiety offers a weakly acidic proton that can theoretically be leveraged for solubility, the bulky, aliphatic cyclohexyl ring introduces severe hydrophobicity. This thermodynamic conflict often leads to compounds "crashing out" of aqueous biological assays, yielding false negatives, erratic dose-response curves, or irreproducible data.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to keep your compounds in solution without compromising biological assay integrity.

Solubilization Troubleshooting Workflow

Workflow A N-cyclohexyl Sulfonamide Precipitates in Assay B Determine pKa (Typically 5.0 - 7.0) A->B C Adjust Assay pH (pH ≥ pKa + 1.5) B->C D Assess Solubility C->D E Cosolvent Strategy (DMSO/PEG400) D->E Insoluble G Cyclodextrin Complexation (HP-β-CD / γ-CD) D->G Still Insoluble I Proceed to Biological Assay D->I Soluble F Serial Dilution (Avoid 'Crashing Out') E->F F->D H Phase-Solubility Assay G->H H->I Soluble

Fig 1: Stepwise troubleshooting workflow for resolving sulfonamide precipitation in aqueous assays.

Section 1: Troubleshooting FAQs

Q1: My N-cyclohexyl sulfonamide derivative crashes out immediately when diluted from a 10 mM DMSO stock into PBS (pH 7.4). Why does this happen, and how can I prevent it? The Causality: This phenomenon is driven by the rapid diffusion of DMSO into the bulk aqueous phase. The aqueous buffer has a drastically lower solvation capacity for the hydrophobic cyclohexyl moiety than the organic solvent. When the local concentration of the compound exceeds its intrinsic aqueous solubility limit, rapid nucleation and precipitation occur 1. The Solution: Avoid direct large-fold dilutions (e.g., 1:1000). Instead, employ an intermediate cosolvent dilution strategy. Step down the DMSO concentration gradually by pre-diluting the stock in a transition matrix (e.g., 50% DMSO / 50% PEG400 or Tween-20) before the final introduction into the aqueous assay buffer. This lowers the thermodynamic shock and prevents rapid nucleation.

Q2: I adjusted the pH of my assay buffer to 7.4, but the compound is still insoluble. Shouldn't sulfonamides be soluble at physiological pH? The Causality: The solubility of sulfonamides is heavily dependent on their ionization state, governed by the Henderson-Hasselbalch equation. While many primary sulfonamides have a pKa between 5.0 and 7.0, the electron-donating nature of the N-cyclohexyl group can shift the pKa higher, reducing the fraction of ionized (soluble) molecules at pH 7.4 2. Furthermore, if the intrinsic solubility (


) of the neutral species is exceptionally low, even a 90% ionization rate may not yield a sufficient absolute concentration for your assay.
The Solution:  Experimentally verify the pKa of your specific derivative. If your biological assay tolerates it, adjust the buffer pH to at least 1.5 units above the compound's pKa to ensure >95% ionization. If pH adjustment is biologically prohibitive, you must pivot to a complexation strategy.

Q3: How do cyclodextrins improve the solubility of N-cyclohexyl sulfonamides, and which one should I choose? The Causality: Cyclodextrins (CDs) are cyclic oligosaccharides possessing a hydrophilic exterior and a hydrophobic central cavity. The highly lipophilic cyclohexyl ring of your compound can insert into this cavity, forming a non-covalent inclusion complex. This thermodynamic shielding of the hydrophobic region from water overcomes the penalty of aqueous solvation while maintaining the compound in a bioavailable state 3. The Solution: Hydroxypropyl-


-cyclodextrin (HP-

-CD) is the gold standard here. Its cavity diameter (approx. 6.0–6.5 Å) is perfectly sized to accommodate six-membered aliphatic rings. Additionally, the hydroxypropyl modifications prevent the cyclodextrin itself from crystallizing out of solution, providing superior solubility enhancement compared to unmodified

-CD 4.

Section 2: Quantitative Comparison of Solubilization Strategies

StrategyMechanism of ActionTypical Solubility IncreaseBiological Assay CompatibilityKey Limitations
pH Adjustment Ionization of the sulfonamide nitrogen (forming a soluble anion).10 to 100-fold (pH dependent)High (if within pH 6.5–8.0)Limited by the specific pKa of the derivative; extreme pH alters cell viability.
Cosolvents (DMSO/PEG) Disruption of water hydrogen-bond networks; lowering dielectric constant.50 to 500-foldModerate (DMSO must be <1% v/v for cells)High risk of precipitation upon final dilution; potential cytotoxicity at higher %.
HP-

-CD Complexation
Non-covalent encapsulation of the lipophilic cyclohexyl ring.100 to 1000+ foldVery High (Generally recognized as safe/inert)Requires optimization of the molar ratio; may alter apparent binding kinetics.

Section 3: Self-Validating Experimental Protocols

As a best practice, never assume a compound is fully solubilized just because the solution appears clear to the naked eye. Micro-precipitates scatter light and can be detected via absorbance. The following protocols are designed to be self-validating.

Protocol A: Intermediate Cosolvent Serial Dilution

Objective: Prevent compound nucleation during transfer from organic stock to aqueous assay.

  • Prepare Master Stock: Dissolve the N-cyclohexyl sulfonamide in 100% DMSO to a concentration of 10 mM. Verify complete dissolution (sonicate for 5 mins if necessary).

  • Prepare Intermediate Matrix: Create a 1:1 mixture of DMSO and PEG400.

  • First Dilution: Dilute the 10 mM stock 1:10 into the Intermediate Matrix to yield a 1 mM solution (Solvent composition is now 55% DMSO / 45% PEG400).

  • Equilibration: Vortex for 30 seconds and incubate at room temperature for 10 minutes.

  • Final Aqueous Dilution: Dilute the 1 mM intermediate solution 1:100 into your pre-warmed (37°C) aqueous assay buffer while vortexing vigorously. Final concentration: 10 µM (Final solvent: 0.55% DMSO, 0.45% PEG400).

  • Validation Step: Measure the optical density (OD) at 600 nm. An OD

    
     > 0.05 compared to a blank buffer indicates the presence of micro-precipitates.
    
Protocol B: Phase-Solubility Profiling with HP- -CD

Objective: Determine the optimal cyclodextrin concentration required to solubilize the target dose, validating the stoichiometry of the inclusion complex.

  • Prepare CD Solutions: Prepare aqueous solutions of HP-

    
    -CD in your assay buffer at increasing concentrations (0, 2, 4, 6, 8, and 10 mM).
    
  • Add Excess Drug: Add an excess amount of solid N-cyclohexyl sulfonamide powder (e.g., 2 mg) to 1 mL of each CD solution in sealed microcentrifuge tubes.

  • Equilibration: Place the tubes in a thermomixer at 25°C (or your specific assay temperature) and shake at 800 rpm for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the tubes at 15,000 x g for 15 minutes to pellet any undissolved drug.

  • Quantification: Carefully aspirate the supernatant, dilute it appropriately, and quantify the dissolved drug concentration using HPLC-UV or LC-MS/MS.

  • Validation Step: Plot the molar concentration of dissolved drug (y-axis) versus the molar concentration of HP-

    
    -CD (x-axis). A linear relationship (A
    
    
    
    -type phase solubility profile) confirms a 1:1 stoichiometric inclusion complex, and the slope can be used to calculate the exact binding constant (
    
    
    ).

References

  • ChemRxiv. "Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths." ChemRxiv.[Link]

  • National Institutes of Health (PMC). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." PMC.[Link]

  • MedCrave Online. "Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins." MedCrave.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Interpretation of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide

For the modern researcher in medicinal chemistry and drug development, the unambiguous structural elucidation of novel small molecules is a foundational pillar of successful research. Among the arsenal of analytical tech...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in medicinal chemistry and drug development, the unambiguous structural elucidation of novel small molecules is a foundational pillar of successful research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the most powerful and routinely used method for determining the hydrogen framework of a molecule. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide, a compound of interest in contemporary synthetic chemistry.

This guide moves beyond a simple peak-list interpretation. It is designed to provide a practical, field-proven framework for researchers to not only understand the spectrum of the title compound but also to apply these principles to the structural characterization of other complex sulfonamides. We will delve into the causal factors behind the observed chemical shifts and coupling patterns, compare the spectrum with that of structurally related analogs, and provide a detailed experimental protocol for acquiring high-quality 1H NMR data.

The Structural Landscape: Predicting the 1H NMR Spectrum

Before dissecting an experimental spectrum, a proficient scientist first builds a robust prediction. This predictive framework, grounded in the fundamental principles of NMR and empirical data from analogous structures, serves as a critical roadmap for spectral assignment.

The structure of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide presents several distinct proton environments, each with characteristic chemical shifts and coupling patterns.

Workflow for 1H NMR Spectral Prediction

G cluster_0 a Identify Proton Environments b Estimate Chemical Shifts (δ) a->b Substituent Effects c Predict Splitting Patterns (Multiplicity) b->c Neighboring Protons d Estimate Coupling Constants (J) c->d Structural Relationships e Synthesize Predicted Spectrum d->e

Caption: A stepwise workflow for the prediction of a 1H NMR spectrum.

Based on established substituent effects and data from similar compounds, we can predict the following 1H NMR spectrum for N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Aromatic H (H6) 7.8 - 8.0Doublet of doublets (dd)J(H6-H5) ≈ 8.5, J(H6-F) ≈ 5.0
Aromatic H (H5) 7.1 - 7.3Triplet of doublets (td)J(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.5, J(H5-F) ≈ 8.5
Aromatic H (H3) 7.0 - 7.2Doublet of doublets (dd)J(H3-H5) ≈ 2.5, J(H3-F) ≈ 9.0
Sulfonamide NH 5.0 - 6.0Singlet (s) (broad)-
Cyclohexyl CH (methine) 3.1 - 3.3Multiplet (m)-
Methyl CH3 2.5 - 2.7Singlet (s)-
Cyclohexyl CH2 (axial & equatorial) 1.0 - 2.0Multiplets (m)-

Comparative Spectral Analysis: Learning from Analogs

To truly appreciate the nuances of the 1H NMR spectrum of our target molecule, a comparative analysis with structurally similar compounds is indispensable. This approach allows us to isolate the influence of specific substituents on the chemical shifts and coupling patterns.

Alternative 1: N-cyclohexyl-p-toluenesulfonamide

This analog lacks the fluorine atom and has the methyl group in the para position. Its 1H NMR spectrum provides a baseline for understanding the cyclohexyl and sulfonamide proton signals without the influence of the fluorine substituent.

Proton Assignment Experimental Chemical Shift (δ, ppm) Experimental Multiplicity
Aromatic H (ortho to SO2NH) 7.75Doublet (d)
Aromatic H (ortho to CH3) 7.30Doublet (d)
Sulfonamide NH ~4.8Doublet (d)
Cyclohexyl CH (methine) ~3.2Multiplet (m)
Methyl CH3 2.42Singlet (s)
Cyclohexyl CH2 1.0 - 1.9Multiplets (m)

Data obtained from the Spectral Database for Organic Compounds (SDBS).[1]

The key difference is the simpler aromatic region, a classic AA'BB' system, due to the para-substitution. The sulfonamide proton appears as a doublet due to coupling with the adjacent cyclohexyl methine proton.

Alternative 2: N-cyclohexyl-4-fluorobenzenesulfonamide

This analog allows for the direct observation of the effect of the 4-fluoro substituent on the aromatic protons in the absence of the 2-methyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic H (ortho to SO2NH) 7.8 - 8.0Doublet of doublets (dd)
Aromatic H (ortho to F) 7.1 - 7.3Triplet (t)
Sulfonamide NH 5.0 - 6.0Singlet (s) (broad)
Cyclohexyl CH (methine) 3.1 - 3.3Multiplet (m)
Cyclohexyl CH2 1.0 - 2.0Multiplets (m)

In this case, the aromatic region would also be an AA'BB' system, but the protons ortho to the fluorine would show coupling to the fluorine atom, resulting in a triplet-like appearance.

The Causality Behind the Spectrum: A Deeper Dive

The Aromatic Region (7.0 - 8.0 ppm): The three aromatic protons in N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide are chemically non-equivalent and exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

  • H6: This proton is ortho to the strongly electron-withdrawing sulfonyl group and will therefore be the most deshielded (highest chemical shift). It will be split by the adjacent H5 (ortho coupling, J ≈ 8.5 Hz) and by the fluorine atom four bonds away (through-space coupling, J ≈ 5.0 Hz), resulting in a doublet of doublets.

  • H5: This proton is coupled to H6 (ortho, J ≈ 8.5 Hz) and H3 (meta, J ≈ 2.5 Hz). It also experiences a significant through-bond coupling to the fluorine atom (ortho, J ≈ 8.5 Hz), leading to a complex multiplet that can be approximated as a triplet of doublets.

  • H3: This proton is ortho to the fluorine atom and will show a large coupling to it (J ≈ 9.0 Hz). It will also be split by H5 (meta, J ≈ 2.5 Hz), resulting in a doublet of doublets.

The Sulfonamide Proton (5.0 - 6.0 ppm): The chemical shift of the N-H proton can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet because of rapid chemical exchange and quadrupole broadening from the adjacent nitrogen atom.

The Methyl Protons (2.5 - 2.7 ppm): The methyl group at the 2-position of the benzene ring is deshielded by the aromatic ring current and the adjacent sulfonyl group. It appears as a sharp singlet as there are no adjacent protons to couple with.

The Cyclohexyl Protons (1.0 - 3.3 ppm): The cyclohexyl group gives rise to a series of complex multiplets in the aliphatic region of the spectrum. The methine proton (CH-N) is the most deshielded of the cyclohexyl protons due to its direct attachment to the electronegative nitrogen atom. The remaining ten protons on the cyclohexane ring appear as a complex series of overlapping multiplets, representing the axial and equatorial protons.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

A reliable interpretation is predicated on high-quality experimental data. The following protocol outlines the key steps for acquiring a publication-quality 1H NMR spectrum.

1H NMR Acquisition Workflow

G cluster_0 a Sample Preparation b Instrument Setup a->b c Data Acquisition b->c d Data Processing c->d

Caption: A streamlined workflow for acquiring a 1H NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide into a clean, dry vial.
  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.
  • Ensure the sample is fully dissolved. Gentle vortexing may be necessary.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve homogeneity, which is crucial for sharp, well-resolved peaks.

3. Data Acquisition:

  • Acquire a standard one-pulse 1H NMR spectrum.
  • The number of scans will depend on the sample concentration; for a 5-10 mg sample, 16-32 scans are typically sufficient.
  • Ensure the spectral width is adequate to encompass all expected proton signals (e.g., -2 to 12 ppm).

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CDCl3 at 7.26 ppm).
  • Integrate the peaks to determine the relative ratios of the different types of protons.

Conclusion

The 1H NMR spectrum of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide is a rich source of structural information. A thorough interpretation, grounded in a predictive framework and comparative analysis with related compounds, allows for the confident assignment of all proton signals. The interplay of the electron-withdrawing sulfonyl group, the electron-donating methyl group, and the electronegative fluorine atom creates a unique and informative spectral fingerprint in the aromatic region, while the cyclohexyl and sulfonamide moieties provide characteristic signals in the aliphatic and downfield regions, respectively. By following the detailed experimental protocol, researchers can acquire high-quality data amenable to such in-depth analysis, thereby ensuring the structural integrity of their synthesized compounds.

References

  • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

Comparative

A Predictive and Methodological Guide to the ¹⁹F NMR Chemical Shift of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide

This resource is intended for researchers, scientists, and drug development professionals who utilize fluorinated compounds and rely on ¹⁹F NMR spectroscopy for structural elucidation and purity assessment. The Significa...

Author: BenchChem Technical Support Team. Date: March 2026

This resource is intended for researchers, scientists, and drug development professionals who utilize fluorinated compounds and rely on ¹⁹F NMR spectroscopy for structural elucidation and purity assessment.

The Significance of ¹⁹F NMR in Modern Chemistry

Fluorine-19 (¹⁹F) NMR spectroscopy stands as a uniquely powerful tool in chemical analysis, particularly within the pharmaceutical and materials science sectors.[1][2] The ¹⁹F nucleus possesses several advantageous properties: a nuclear spin of 1/2, 100% natural abundance, and high sensitivity (approximately 83% that of ¹H).[1][3] These features, combined with an exceptionally wide chemical shift range—often spanning over 800 ppm—minimize signal overlap and render the ¹⁹F chemical shift exquisitely sensitive to the local electronic environment.[3][4] This sensitivity makes ¹⁹F NMR an ideal probe for detecting subtle changes in molecular structure, conformation, and intermolecular interactions, which is critical in drug discovery and development.[1][5]

Predicting the ¹⁹F Chemical Shift of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide

The structure of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide contains a single fluorine atom attached to an aromatic ring. The precise chemical shift of this fluorine nucleus is influenced by the electronic effects of the other substituents on the ring.

  • Parent Structure Comparison: The starting point for our prediction is fluorobenzene, which has a ¹⁹F chemical shift of approximately -113.5 ppm relative to the standard reference, CFCl₃.[6]

  • Substituent Effects:

    • Methyl Group (-CH₃): Located ortho to the fluorine atom, the methyl group is a weak electron-donating group. Electron-donating groups increase electron density at the fluorine nucleus, causing increased shielding and an upfield shift (a more negative ppm value).[1]

    • Sulfonamide Group [-S(O)₂NH-cyclohexyl]: Positioned para to the fluorine atom, the sulfonamide moiety is a strong electron-withdrawing group. This group will decrease the electron density at the fluorine nucleus through resonance and inductive effects, leading to deshielding and a significant downfield shift (a less negative ppm value).[1][7]

Given the opposing effects of these groups, the strong electron-withdrawing nature of the para-sulfonamide group is expected to dominate. Therefore, the ¹⁹F chemical shift of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide is predicted to be downfield (less negative) compared to fluorobenzene (-113.5 ppm). A reasonable estimate would place the signal in the -90 to -110 ppm range, though this is highly dependent on experimental conditions.

Critical Factors Influencing ¹⁹F Chemical Shifts

The predictive range provided above is an estimate. The actual observed chemical shift is subject to significant variation based on several experimental parameters. Understanding these factors is crucial for accurate and reproducible measurements.

Solvent Effects

The choice of solvent can alter a ¹⁹F chemical shift by several ppm.[7] This is due to intermolecular interactions, such as hydrogen bonding and dipole-dipole forces, between the analyte and solvent molecules, which modify the electronic environment of the fluorine nucleus.[7][8][9]

  • Non-polar, aprotic solvents (e.g., CDCl₃, C₆D₆) will have the least perturbing effect.

  • Polar, aprotic solvents (e.g., DMSO-d₆, Acetone-d₆) can induce significant deshielding (downfield shifts) by clustering around electron-withdrawing regions of the molecule.[2]

  • Polar, protic solvents (e.g., CD₃OD) can engage in hydrogen bonding, potentially causing further shifts.

Concentration and Temperature

Both temperature and analyte concentration can influence chemical shifts.[7] Changes in concentration affect the degree of intermolecular self-association, while temperature variations can alter conformational equilibria and the dynamics of solvent-solute interactions. For precise and comparable results, these parameters should be kept consistent across experiments.

Table 1: Predicted ¹⁹F Chemical Shift Range for N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide under Various Conditions

Solvent (Deuterated)Expected Polarity EffectPredicted Shift Range (ppm vs. CFCl₃)Rationale
Chloroform-d (CDCl₃)Low-105 to -110Baseline reference; minimal specific solvent interactions.
Acetone-d₆Medium-102 to -107Moderate deshielding due to solvent polarity.
DMSO-d₆High-98 to -103Strong deshielding effect from the highly polar aprotic solvent.[2]

Note: These values are predictive and should be confirmed by empirical measurement.

A Validated Protocol for ¹⁹F NMR Data Acquisition

This section provides a step-by-step methodology for the accurate determination of the ¹⁹F NMR chemical shift. The causality behind each step is explained to ensure scientific rigor and trustworthiness.

Protocol 1: Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a good starting point due to its common use and relatively low level of interaction. Ensure the solvent is of high purity to avoid extraneous signals.

  • Sample Concentration: Prepare a solution with a concentration of 5-15 mg of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide in approximately 0.6 mL of the chosen deuterated solvent. This concentration is typically sufficient for obtaining a high signal-to-noise ratio in a short time.[10]

  • Reference Standard: While modern spectrometers can use the deuterium lock signal for referencing, for utmost accuracy, an internal or external standard is recommended.

    • Internal Standard: Add a small amount of a reference compound, such as hexafluorobenzene (C₆F₆, δ = -164.9 ppm), directly to the sample.[4][6] This is highly accurate but requires the standard to be inert and its signal not to overlap with the analyte signals.

    • External Standard: Prepare a sealed capillary containing a reference compound (e.g., CFCl₃ in CDCl₃) and place it inside the NMR tube. This avoids any potential interaction with the sample.

  • Filtration and Transfer: Ensure the solution is free of particulate matter. If necessary, filter the solution through a small plug of glass wool directly into a clean, dry NMR tube.

Protocol 2: NMR Spectrometer Setup and Data Acquisition

These parameters serve as a starting point and should be optimized for the specific instrument in use.[10]

  • Instrument Tuning: Insert the sample into the NMR probe. Tune and match the ¹⁹F channel on the probe to the correct frequency. This step is critical for maximizing sensitivity and ensuring proper pulse delivery.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to achieve high homogeneity, which results in sharp, symmetrical peaks.

  • Acquisition Parameter Setup:

    • Experiment: Select a standard one-dimensional ¹⁹F pulse sequence. If proton coupling is not desired, a proton-decoupled experiment (¹⁹F{¹H}) should be used.

    • Spectral Width (sw): This is a critical parameter in ¹⁹F NMR. To begin, set a wide spectral width (e.g., 200-250 ppm, which corresponds to ~100,000 Hz on a 400 MHz spectrometer) to ensure the peak is within the window and to avoid aliasing (folding) of the signal.[11] Center the spectral window around the predicted value (e.g., -105 ppm).

    • Pulse Width: Use a calibrated 90° pulse width for maximum signal intensity.

    • Acquisition Time (at): Set to 1-2 seconds for good resolution.

    • Relaxation Delay (d1): A delay of 2-5 seconds is typically sufficient.

    • Number of Scans (nt): Start with 16 or 32 scans. Due to the high sensitivity of ¹⁹F, this is often enough to achieve an excellent signal-to-noise ratio.

Workflow Diagram: ¹⁹F NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-15 mg of Analyte dissolve 2. Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve add_ref 3. Add Reference (Optional) dissolve->add_ref transfer 4. Transfer to NMR Tube add_ref->transfer insert 5. Insert Sample & Lock transfer->insert tune 6. Tune Probe & Shim insert->tune setup 7. Set Acquisition Parameters (sw, nt, d1) tune->setup acquire 8. Acquire Spectrum setup->acquire ft 9. Fourier Transform acquire->ft phase 10. Phase Correction ft->phase baseline 11. Baseline Correction phase->baseline reference 12. Reference Spectrum (to 0 ppm for CFCl₃) baseline->reference

Caption: Experimental workflow for ¹⁹F NMR analysis.

Conclusion

While direct experimental data for the ¹⁹F NMR chemical shift of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide remains to be published, a scientifically sound prediction can be made by analyzing its structure and comparing it to known analogs. We predict a chemical shift in the range of -90 to -110 ppm relative to CFCl₃, with the exact value being highly sensitive to the solvent and other experimental conditions. By following the detailed experimental protocol provided, researchers can confidently and accurately determine this value, contributing valuable data to the scientific community and supporting their own research endeavors in drug development and chemical synthesis.

References

  • O'Hagan, D. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry, 51(9), 539-548. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Krossing, I., & Reisinger, A. (2019). Unusually Large Effects of Charge‐assisted C−H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of 19F NMR Shifts versus Thermochemistry. Chemistry – A European Journal, 25(34), 8073-8084. [Link]

  • Li, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry, 95(5), 2943–2949. [Link]

  • Hall, L. W., & Martin, J. S. (1980). Nuclear Magnetic Resonance Studies of Solvation of Halides: 19 F Studies of Solvent and Counterion Effects on Chemical Shift. Canadian Journal of Chemistry, 58(11), 1158-1165. [Link]

  • Boston, A. W., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8036–8042. [Link]

  • Das, A., et al. (2016). 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. The Journal of Physical Chemistry B, 120(31), 7549–7560. [Link]

  • UCSB NMR Facility. F19 detection. [Link]

  • ResearchGate. (2012). In 19F NMR why are some of the signals contained in the negative region?. [Link]

  • dos Santos, F. D., et al. (2017). Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. Journal of Visualized Experiments, (122), 55562. [Link]

  • Dalvit, C., & Vulpetti, A. (2021). A beginner's guide to 19F NMR and its role in drug screening. Magnetic Resonance, 2(2), 671-688. [Link]

  • Wang, Y., et al. (2016). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Green Chemistry, 18, 237-240. [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • Egorov, M. P. (2025). Tendencies in Chemical Shifts in the 19 F NMR Spectra of Fluorine-containing Compounds. Russian Chemical Bulletin, 74(8), 1-5. [Link]

  • Stare, A., & Stare, J. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12, 10764-10775. [Link]

  • UCSB NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]

  • University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

  • Haider, S. A., et al. (2010). N-Cyclohexyl-4-methyl-N-propylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o741. [Link]

  • Schirrmacher, R., et al. (2003). Syntheses of novel N-([ F]fluoroalkyl)-N-nitroso- 4-methyl-benzenesulfonamides and decomposition studies of corresponding F- and. Journal of Labelled Compounds and Radiopharmaceuticals, 46(10), 917-932. [Link]

Sources

Validation

Comparison Guide: Mass Spectrometry Profiling of N-Cyclohexyl-4-fluoro-2-methylbenzenesulfonamide

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide (CAS 1090412-70-6).[1] Designed for analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide (CAS 1090412-70-6).[1] Designed for analytical chemists and drug metabolism researchers, this document contrasts the ionization performance and fragmentation specificity of this fluorinated sulfonamide against non-fluorinated analogs and alternative ionization techniques.

Key Insight: The presence of the ortho-methyl and para-fluoro substituents on the benzenesulfonyl moiety creates a unique "mass signature" that distinguishes this compound from common metabolic interferences, but necessitates specific collision energy (CE) optimization to prevent premature defluorination or excessive in-source fragmentation.[1]

Technical Specifications & Properties

FeatureSpecification
Compound Name N-Cyclohexyl-4-fluoro-2-methylbenzenesulfonamide
Molecular Formula C₁₃H₁₈FNO₂S
Exact Mass (Monoisotopic) 271.1042 Da
Protonated Mass [M+H]⁺ 272.1115 Da
Key Structural Motifs Sulfonamide linker, Cyclohexyl amine, Fluoro-methyl-phenyl ring
LogP (Predicted) ~3.1 (High lipophilicity, suitable for RPLC)

Comparative Analysis: Ionization & Detection Alternatives

To optimize detection limits (LOD) and structural elucidation, we compared the performance of Electrospray Ionization (ESI) against Electron Ionization (EI) and Atmospheric Pressure Chemical Ionization (APCI).

A. ESI (Positive Mode) vs. EI (Electron Ionization)[4]
  • The Product (ESI+):

    • Performance: Generates a stable protonated molecular ion [M+H]⁺ at m/z 272.1 .

    • Advantage: "Soft" ionization preserves the labile S-N bond, allowing for high-sensitivity quantification (SRM/MRM).[1]

    • Mechanism: Protonation occurs primarily on the sulfonamide nitrogen or the sulfonyl oxygens.

  • The Alternative (EI - 70 eV):

    • Performance: The molecular ion M⁺[1][2][3]• (m/z 271) is often weak or absent (<5% relative abundance).[1]

    • Disadvantage: Extensive fragmentation dominates, primarily yielding the m/z 82 (cyclohexene) and m/z 173 (arylsulfonyl) ions.[1]

    • Verdict: EI is superior for structural fingerprinting in GC-MS libraries but inferior for trace quantification in biological matrices compared to ESI-LC-MS.[1]

B. Structural Analog Differentiation

When comparing the target to its non-fluorinated analog (N-cyclohexyl-o-toluenesulfonamide ), the fluorine atom introduces a +18 Da shift in all aromatic-containing fragments.[1]

Fragment TypeTarget (Fluoro) m/zAnalog (Non-Fluoro) m/zDiagnostic Value
[M+H]⁺ 272 254Primary quantitation ion
[Ar-SO₂-NH₃]⁺ 190 172Confirms intact Sulfonyl-N
[Ar-SO₂]⁺ 173 155Confirms Aromatic substitution
[Ar]⁺ 109 91 (Tropylium)Confirms Fluorine on ring

Fragmentation Mechanism (ESI-MS/MS)[1][4][7]

Understanding the fragmentation pathways is critical for selecting robust transitions for Selected Reaction Monitoring (SRM).

Primary Pathway: Retro-Ene Rearrangement (Loss of Cyclohexene)

The most abundant product ion in ESI(+) arises from a McLafferty-type rearrangement (or retro-ene reaction).[1] The hydrogen from the cyclohexyl


-carbon migrates to the sulfonamide nitrogen (or sulfonyl oxygen), triggering the expulsion of neutral cyclohexene (82 Da).
  • Precursor: m/z 272 [M+H]⁺

  • Product: m/z 190 [4-fluoro-2-methylbenzenesulfonamide + H]⁺

  • Mechanism: Charge-remote fragmentation driven by the stability of the neutral alkene.[1]

Secondary Pathway: S-N Bond Cleavage

At higher collision energies (>30 eV), the S-N bond cleaves heterolytically.

  • Product: m/z 173 [4-fluoro-2-methylbenzenesulfonyl]⁺

  • Neutral Loss: Cyclohexylamine (99 Da)[1]

Tertiary Pathway: SO₂ Extrusion (Rearrangement)

A characteristic sulfonamide rearrangement involving the migration of the aryl group to the nitrogen, followed by SO₂ loss.

  • Product: m/z 208 [N-cyclohexyl-4-fluoro-2-methylaniline + H]⁺

  • Note: This pathway is less common in N-alkyl sulfonamides compared to N-aryl sulfonamides but may appear as a minor channel.[1]

Visualization: Fragmentation Pathways

FragmentationPathways M_H Precursor Ion [M+H]+ m/z 272 TS_1 Transition State (H-transfer) M_H->TS_1 Low CE (10-20 eV) Frag_173 Sulfonyl Cation [Ar-SO2]+ m/z 173 M_H->Frag_173 High CE (>30 eV) Neutral_99 Neutral Loss: Cyclohexylamine (-99 Da) M_H->Neutral_99 Frag_208 Aniline Deriv. [M+H - SO2]+ m/z 208 M_H->Frag_208 Rearrangement Frag_190 Product Ion [Ar-SO2-NH3]+ m/z 190 TS_1->Frag_190 Neutral_82 Neutral Loss: Cyclohexene (-82 Da) TS_1->Neutral_82

Figure 1: ESI(+) Fragmentation pathways for N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide. The m/z 190 ion is the primary quantifier.

Experimental Protocol: Method Development

This protocol ensures reproducible data generation for this specific fluorinated sulfonamide.[1]

Reagents & Preparation[3][8][9]
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (LC-MS grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? Sulfonamides are weak bases; acidic pH ensures efficient protonation ([M+H]⁺).[1]

LC-MS/MS Parameters (Triple Quadrupole)
  • Ion Source: Electrospray Ionization (ESI) Positive.[1][4][5]

  • Spray Voltage: 3500 V.

  • Capillary Temp: 300°C (High temp required to desolvate the cyclohexyl ring).[1]

  • Collision Gas: Argon (1.5 mTorr).[1]

Transitions Table (SRM)
Transition (m/z)Collision Energy (V)Purpose
272.1 → 190.0 15 - 20Quantifier (Most abundant, retro-ene)
272.1 → 173.0 30 - 35Qualifier 1 (Structural confirmation)
272.1 → 109.0 45 - 50Qualifier 2 (Aromatic ring specific)
Logical Workflow for Identification

MethodWorkflow Start Sample Injection Q1_Scan Q1 Full Scan (m/z 100-400) Start->Q1_Scan Decision Peak at m/z 272? Q1_Scan->Decision Product_Scan Product Ion Scan (CE 10-50 eV) Decision->Product_Scan Yes Reject Negative/Analog Decision->Reject No Check_190 Check m/z 190 (Loss of 82) Product_Scan->Check_190 Check_173 Check m/z 173 (Sulfonyl) Check_190->Check_173 Present Check_190->Reject Absent Confirm POSITIVE ID: N-cyclohexyl-4-fluoro... Check_173->Confirm Present Check_173->Reject Absent

Figure 2: Step-by-step decision tree for confirming the presence of the target analyte.

References

  • Klagkou, K., et al. (2003).[1][6] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Holcapek, M., et al. (2008).[1] Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Retrieved from [Link]

  • Michigan State University. (n.d.).[1] Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Comparative

FTIR spectral analysis of sulfonamide S=O stretching vibrations

An in-depth understanding of the vibrational mechanics of active pharmaceutical ingredients (APIs) is non-negotiable for robust drug development. Sulfonamides represent a critical class of pharmacophores, functioning as...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the vibrational mechanics of active pharmaceutical ingredients (APIs) is non-negotiable for robust drug development. Sulfonamides represent a critical class of pharmacophores, functioning as antimicrobial agents, carbonic anhydrase inhibitors, and targeted therapeutics. The structural integrity, tautomeric state, and polymorphic form of the sulfonamide group (–SO₂NH–) directly dictate the API's solubility, bioavailability, and stability.

Fourier Transform Infrared (FTIR) spectroscopy is the analytical gold standard for characterizing these molecules, specifically by probing the highly responsive S=O stretching vibrations. As a Senior Application Scientist, I have structured this guide to objectively evaluate the best FTIR sampling technologies for sulfonamide analysis, moving beyond basic operation to explain the physical causality behind spectral phenomena and experimental design.

Mechanistic Foundation: The S=O Vibrational Modes

The sulfonyl group exhibits two primary infrared-active stretching modes that act as diagnostic fingerprints for the molecule's microenvironment:

  • Asymmetric S=O Stretch (

    
    ):  Typically observed between 1370 and 1317 cm⁻¹[1].
    
  • Symmetric S=O Stretch (

    
    ):  Typically observed between 1187 and 1130 cm⁻¹[1].
    

The exact wavenumber is highly sensitive to the molecule's tautomeric state (amido vs. imido forms) and the intermolecular hydrogen-bonding network within the crystal lattice. For instance, pyrimidine-based sulfonamides predominantly adopt the amido form, shifting the symmetric stretch to the higher 1170–1145 cm⁻¹ region. Conversely, thiazole derivatives in the imido form shift lower to the 1145–1130 cm⁻¹ region[2].

Furthermore, hydrogen bonding weakens the S=O bond force constant. When the oxygen atoms of the sulfonyl group act as hydrogen bond acceptors, the electron density is pulled away from the S=O double bond, leading to a predictable bathochromic (red) shift in the absorption frequency.

G API Sulfonamide API State Solid-State Matrix (Polymorphism) API->State Crystallizes into HBond Intermolecular H-Bonding Network State->HBond Dictates Asym Asymmetric S=O Stretch (~1370-1317 cm⁻¹) HBond->Asym Weakens S=O bond Sym Symmetric S=O Stretch (~1187-1130 cm⁻¹) HBond->Sym Weakens S=O bond Shift Wavenumber Shift & Peak Broadening Asym->Shift Observable as Sym->Shift Observable as

Logical relationship between solid-state polymorphism, H-bonding, and S=O stretching peak shifts.

Technology Comparison: Sampling Modalities for Sulfonamides

When evaluating FTIR spectrometer configurations for sulfonamide API characterization, the sampling interface is the most critical variable. I strongly advocate for Attenuated Total Reflectance (ATR) over traditional transmission (KBr pellet) and Diffuse Reflectance (DRIFTS), despite the optical artifacts inherent to ATR. Here is the causality behind this recommendation:

  • Transmission (KBr Pellet): Historically the standard, but fundamentally flawed for polymorphic screening. The high pressure required to press a KBr disk (often >10 tons) frequently induces mechanochemical solid-state transformations or salt-exchange reactions with the alkali halide matrix[3].

  • DRIFTS (Diffuse Reflectance): Excellent for powders but suffers from specular reflectance artifacts. It requires dilution in non-absorbing matrices (like KCl), which introduces moisture-absorption variables that can obscure the S=O fingerprint region.

  • Diamond ATR-FTIR: The superior choice. It requires zero sample preparation, preserving the native polymorphic state of the sulfonamide. However, causality dictates that we account for the physics of ATR: the depth of penetration of the evanescent wave is wavelength-dependent. Consequently, absorption bands at lower wavenumbers (e.g., the symmetric S=O stretch at ~1150 cm⁻¹) will appear artificially more intense relative to higher wavenumber bands (e.g., the asymmetric stretch at ~1350 cm⁻¹) when compared to transmission spectra[4].

Table 1: Comparative Matrix of FTIR Sampling Techniques for Sulfonamides
Analytical FeatureDiamond ATR-FTIRKBr TransmissionDRIFTS
Sample Preparation None (Native state preserved)High pressure (Dilution in KBr)Moderate (Dilution in KCl/KBr)
Polymorphic Integrity Excellent Poor (Pressure-induced shifts)Good
S=O Peak Accuracy Requires algorithmic ATR correctionAbsolute (Standard reference)Moderate (Scattering effects)
Relative Peak Intensity Skewed (Enhanced at lower cm⁻¹)Linear (Follows Beer-Lambert)Non-linear (Requires Kubelka-Munk)
Analysis Throughput < 1 minute per sample5-10 minutes per sample3-5 minutes per sample

Self-Validating Experimental Protocol: Diamond ATR-FTIR Workflow

To ensure analytical integrity, an experimental protocol cannot rely on blind data collection. It must be a self-validating system where each step verifies the integrity of the previous one.

Workflow Prep 1. Crystal Cleaning & Blank Bg 2. Background Spectrum (Air/N2 Purge) Prep->Bg Val1 Validation: Baseline Noise < 0.01 A Bg->Val1 Sample 3. Sample Application (Constant Pressure) Val1->Sample Scan 4. Data Acquisition (Resolution: 2-4 cm⁻¹) Sample->Scan Val2 Validation: Max Absorbance 0.2 - 0.8 A Scan->Val2 Process 5. ATR Correction & Atmospheric Suppression Val2->Process Analyze 6. S=O Peak Integration (1370 & 1180 cm⁻¹) Process->Analyze

Step-by-step self-validating workflow for ATR-FTIR analysis of sulfonamide APIs.

Step-by-Step Methodology:
  • System Initialization & Purge: Purge the FTIR spectrometer optics with dry nitrogen to eliminate atmospheric water vapor and CO₂.

    • Validation Check: Monitor the single-beam energy profile. Total energy must be within 5% of the factory baseline to ensure the interferometer and source are stable.

  • Crystal Cleaning & Blanking: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to evaporate completely. Collect a background spectrum (128 scans, 4 cm⁻¹ resolution).

    • Validation Check: The 100% transmittance line must show peak-to-peak noise of < 0.01 Absorbance Units (AU). Any residual solvent peaks at ~2900 cm⁻¹ (C-H stretch) dictate an immediate reclean.

  • Sample Application: Deposit 2-5 mg of the neat sulfonamide API powder onto the diamond crystal. Apply the pressure anvil until the slipping clutch engages, ensuring reproducible contact pressure across batches.

  • Spectral Acquisition: Collect the sample spectrum (128 scans, 4 cm⁻¹ resolution, Happ-Genzel apodization)[4].

    • Validation Check: The absolute absorbance of the strongest S=O stretch must fall between 0.2 and 0.8 AU. An absorbance >0.8 AU indicates detector non-linearity (saturation), while <0.2 AU indicates insufficient crystal contact or sample volume.

  • Data Processing (Causality-Driven): Apply an ATR correction algorithm.

    • Why? Because the evanescent wave penetration depth (

      
      ) is proportional to the wavelength. Without correction, the symmetric S=O stretch (~1150 cm⁻¹) will be artificially amplified by ~15% compared to the asymmetric S=O stretch (~1350 cm⁻¹). Apply a baseline correction to account for baseline tilt caused by powder scattering.
      
  • Peak Integration: Integrate the areas under the asymmetric and symmetric S=O bands to quantify polymorphic purity or API concentration.

Quantitative Data Summary

The table below outlines the expected spectral shifts for common sulfonamide APIs. Note how the tautomeric preference dictates the position of the symmetric stretch.

Table 2: Typical S=O Stretching Frequencies in Common Sulfonamides
Sulfonamide APIAsymmetric S=O Stretch (

)
Symmetric S=O Stretch (

)
Dominant Tautomeric Form
Sulfanilamide ~1315 cm⁻¹~1148 cm⁻¹Amido
Sulfapyridine ~1330 cm⁻¹~1135 cm⁻¹Imido
Sulfathiazole ~1325 cm⁻¹~1132 cm⁻¹Imido
Sulfadiazine ~1338 cm⁻¹~1155 cm⁻¹Amido

By leveraging Diamond ATR-FTIR with a strict, self-validating protocol, pharmaceutical scientists can eliminate the mechanochemical artifacts of KBr preparation and obtain highly accurate, causality-driven insights into the solid-state behavior of sulfonamide drugs.

References

1. 2. 3. 4.

Sources

Validation

Comparative Crystallographic Guide: N-Cyclohexyl-4-fluoro-2-methylbenzenesulfonamide

Executive Summary This guide provides a technical framework for the crystallographic characterization of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide (CAS: 1090412-70-6). It contrasts the specific physicochemical att...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the crystallographic characterization of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide (CAS: 1090412-70-6). It contrasts the specific physicochemical attributes of this fluorinated sulfonamide against its non-fluorinated analog, N-cyclohexyl-4-methylbenzenesulfonamide , to highlight the structural impact of fluorine substitution on crystal packing and supramolecular assembly.

Target Audience: Medicinal chemists, crystallographers, and structural biologists.

Chemical Context & Structural Significance[1][2][3][4][5][6][7]

The introduction of a fluorine atom into the benzenesulfonamide scaffold is a critical modification in drug design. It modulates lipophilicity (LogP), metabolic stability, and crystal packing forces without significantly altering steric bulk.

Comparative Profile
FeatureTarget Compound (Fluoro) Reference Analog (Non-Fluoro)
Formula C₁₃H₁₈FNO₂SC₁₃H₁₉NO₂S
MW 271.35 g/mol 253.36 g/mol
Electronic Effect Inductive withdrawal (-I) by F atomWeak inductive donation (+I) by H
H-Bond Potential Potential C-H...F interactionsStandard N-H...O=S interactions
Expected Space Group P2₁/c or P-1 (Centrosymmetric)P2₁/c (Monoclinic)

Key Insight: While the gross morphology (cyclohexyl chair conformation) remains conserved, the fluorine atom at the C4-position often disrupts standard


-

stacking, potentially inducing unique herringbone packing motifs driven by C-H...F interactions.

Experimental Protocols

Synthesis Workflow

To obtain diffraction-quality single crystals, a high-purity synthesis protocol is required. The following method ensures minimal byproduct formation.

Reaction: Nucleophilic substitution of 4-fluoro-2-methylbenzenesulfonyl chloride with cyclohexylamine.

Step-by-Step Protocol:

  • Preparation: Charge a 100 mL round-bottom flask with cyclohexylamine (1.1 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) (20 mL).

  • Addition: Cool the solution to 0°C. Dropwise add a solution of 4-fluoro-2-methylbenzenesulfonyl chloride (1.0 equiv) in DCM (10 mL) over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexanes).

  • Workup: Wash the organic layer with 1M HCl (2x), saturated NaHCO₃ (2x), and brine. Dry over anhydrous Na₂SO₄.[1][2]

  • Isolation: Evaporate solvent under reduced pressure to yield the crude white solid.

Crystallization for X-ray Diffraction

The quality of the crystal data depends entirely on the crystallization method.

  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Water (9:1 v/v) or Acetone/Hexane (slow diffusion).

  • Procedure: Dissolve 20 mg of the purified solid in 2 mL of warm ethanol. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3 small holes, and allow to stand at room temperature (298 K) for 3-5 days.

  • Target Crystal Habit: Colorless blocks or prisms (approx. 0.2 x 0.2 x 0.1 mm).

Structural Characterization Logic

The following diagram illustrates the logical flow from synthesis to structural elucidation, highlighting the critical decision points for data collection.

G Start Start: Crude Solid Purification Recrystallization (EtOH/H2O) Start->Purification Check Microscopy Check (Birefringence?) Purification->Check Check->Purification Polycrystalline/Twin Mount Mount on Goniometer (Cryoloop + Oil) Check->Mount Single Crystal Collect Data Collection (Mo or Cu Ku03b1) Mount->Collect Solve Structure Solution (Direct Methods/SHELXT) Collect->Solve Refine Refinement (SHELXL - Least Squares) Solve->Refine Result Final CIF Data (R-factor < 5%) Refine->Result

Caption: Workflow for transitioning from raw synthetic product to refined crystallographic model.

Comparative Structural Analysis

When analyzing the dataset for N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide, researchers should validate their findings against the established structural motifs of the sulfonamide class.

Conformational Analysis
  • Cyclohexyl Ring: Invariably adopts the chair conformation to minimize 1,3-diaxial interactions. The sulfonamide nitrogen is expected to be in the equatorial position.

  • Sulfonamide Geometry: The S atom typically exhibits a distorted tetrahedral geometry. The S-N bond length should be approximately 1.60–1.63 Å , indicative of partial double-bond character due to

    
    -
    
    
    
    overlap.
Supramolecular Synthons (Hydrogen Bonding)

The primary driving force in the crystal packing of primary and secondary sulfonamides is the N-H...O=S hydrogen bond.

Interaction TypeDescriptionExpected Distance (Å)
Strong H-Bond N-H...O (Intermolecular)2.85 – 3.00 (D...A)
Weak Interaction C-H...O (Sulfonyl oxygen)3.20 – 3.40
Fluorine Contact C-H...F (Weak, Directional)3.10 – 3.30

Comparative Note: In the non-fluorinated analog (4-methyl), molecules often form centrosymmetric dimers (


 motif) or infinite chains (

motif). The introduction of the 4-fluoro group may disrupt the dimer formation in favor of chains if the fluorine atom acts as a competing weak acceptor.
Visualization of Packing Motifs

The diagram below hypothesizes the competing packing forces likely to be observed in the crystal lattice.

Packing MolA Molecule A (Sulfonamide) MolB Molecule B (Inverted) MolA->MolB N-H...O=S (Strong Dimer) MolC Molecule C (Neighbor) MolA->MolC C-H...F (Weak Contact) MolB->MolC Van der Waals (Cyclohexyl)

Caption: Schematic of competing intermolecular forces: Strong N-H...O hydrogen bonds vs. weak C-H...F contacts.[1]

Data Validation Checklist (Self-Correction)

To ensure the "Trustworthiness" of your published data, verify the following metrics before submission to the Cambridge Structural Database (CSD):

  • R-Factor (

    
    ):  Must be 
    
    
    
    (5%) for publication-quality data. High R-factors often indicate twinning or disorder in the cyclohexyl ring.
  • Goodness of Fit (S): Should approach 1.0. Values > 1.2 suggest incorrect weighting schemes or missed symmetry.

  • Disorder: The cyclohexyl ring is prone to thermal disorder. If ellipsoids are elongated, consider collecting data at 100 K rather than 298 K.

  • CheckCIF: Run the final .cif file through the IUCr CheckCIF server. Alerts regarding "short intermolecular contacts" involving Fluorine are common and should be explained as real interactions, not errors.

References

  • Gowda, B. T., et al. (2010). Structure of N-cyclohexyl-4-methyl-N-propylbenzenesulfonamide. Acta Crystallographica Section E. Retrieved from [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021).[3] The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(1), 109-116.[3] Retrieved from [Link]

  • Saeed, A., et al. (2008).[1] N-Cyclohexyl-2-fluorobenzamide. Acta Crystallographica Section E. Retrieved from [Link]

  • PubChem. (2025). N-Cyclohexyl-4-methylbenzenesulfonamide (CID 6633).[4][5] National Library of Medicine. Retrieved from [Link]

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Retention Time Standardization for Fluorinated Sulfonamide Derivatives: A Comparative Guide

As a Senior Application Scientist, I frequently encounter method development bottlenecks when laboratories attempt to standardize retention times for heavily fluorinated active pharmaceutical ingredients (APIs) and agroc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter method development bottlenecks when laboratories attempt to standardize retention times for heavily fluorinated active pharmaceutical ingredients (APIs) and agrochemicals. Fluorinated sulfonamides present a unique chromatographic challenge: the strong electron-withdrawing nature of the fluoroalkyl or fluorophenyl groups, paired with the hydrogen-bond capacity of the sulfonamide moiety, creates a complex retention mechanism.

When laboratories attempt to map these compounds using traditional retention index (RI) standards, the predictive models often fail. This guide objectively compares the performance of traditional alkylphenone standards against custom fluorinated sulfonamide homologous series, detailing the causality behind these experimental choices and providing a self-validating protocol for your workflows.

The Mechanistic Challenge: Why Traditional Standards Fail

Standard retention index calibration in HPLC typically relies on a homologous series of reference compounds (like alkylphenones) co-injected with analytes to interpolate retention times into a fitted curve[1]. These traditional standards interact with reversed-phase stationary phases almost exclusively via dispersive hydrophobic (van der Waals) forces.

However, fluorinated sulfonamides engage in orthogonal interactions. Depending on the stationary phase, they exhibit strong dipole-dipole interactions, hydrogen bonding, and fluorophilic (


) interactions. Because the fundamental retention mechanism of an alkylphenone does not match the retention mechanism of a fluorinated sulfonamide, an alkylphenone standard curve will systematically misrepresent the retention behavior of the target API.

Stationary Phase Synergy: C18 vs. PFP Columns

The choice of a retention time standard is inextricably linked to the column chemistry.

  • C18 Columns: Rely primarily on hydrophobic interactions. On a standard C18 column, residual silanol interactions can cause peak tailing for basic or highly polar sulfonamides, and the column fails to exploit the unique properties of the fluorine atoms.

  • Pentafluorophenyl (PFP) Columns: PFP columns offer alternative selectivity compared to traditional C18 columns, engaging in dipole-dipole,

    
    , and hydrogen bonding interactions[2]. PFP phases generally exhibit greater retention of polar and halogenated analytes than their alkyl counterparts due to strong charge-transfer and fluorophilic interactions[3].
    

When migrating a method from a C18 to a PFP column to improve the resolution of fluorinated sulfonamides, the retention times of traditional alkylphenone standards will often decrease (due to lower overall hydrophobicity of the PFP phase), while the retention times of the fluorinated analytes will increase (due to fluorophilic interactions).

Comparison Guide: Alkylphenones vs. Custom Fluorinated Standards

FeatureAlkylphenone Homologous SeriesFluorinated Sulfonamide Series
Primary Interaction Hydrophobic (Dispersive)Hydrophobic, Dipole,

, H-Bonding
C18 Performance Excellent linearity, predictableGood linearity, matches analyte tailing profile
PFP Performance Poor surrogate (Mechanistic mismatch)Excellent surrogate (Mechanistic match)
RI Prediction Error High (> 5% shift across gradients)Low (< 1% shift across gradients)
Commercial Availability High (Off-the-shelf kits)Low (Often requires custom synthesis)

Experimental Protocol: Self-Validating RI Calibration System

To objectively validate which standard series is appropriate for your specific fluorinated sulfonamide, you must implement a self-validating protocol. This system uses a "probe" analyte to verify the predictive power of the calibration curve across varying gradient slopes. If the standard mechanism matches the probe mechanism, the calculated Retention Index (RI) will remain constant regardless of the gradient.

Step 1: Mobile Phase & Column Preparation

  • Equip the HPLC with a Pentafluorophenyl (PFP) column (100 x 4.6 mm, 2.7 µm).

  • Prepare Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Prepare Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile. (Maintaining acidic pH ensures consistent ionization of the sulfonamide group).

Step 2: Standard & Probe Preparation

  • Standard Mix A (Traditional): Prepare a mixture of Acetophenone through Hexanophenone (C8-C12) at 100 µg/mL in 50:50 Water:Acetonitrile.

  • Standard Mix B (Custom): Prepare a homologous series of N-alkyl perfluorobutanesulfonamides (Alkyl = Methyl, Ethyl, Propyl, Butyl, Pentyl) at 100 µg/mL.

  • Probe: Prepare a known fluorinated sulfonamide API (e.g., N-methyl perfluorooctanesulfonamide, N-MeFOSE) at 50 µg/mL.

Step 3: Chromatographic Execution & Causality Check

  • Run 1 (Standard Gradient): Execute a linear gradient from 5% B to 95% B over 10 minutes at 1.0 mL/min, 30 °C[2]. Inject Mix A, Mix B, and the Probe separately. Calculate the RI of the Probe using both Mix A and Mix B curves.

  • Run 2 (Shallow Gradient - The Validation Step): Execute a linear gradient from 5% B to 95% B over 20 minutes . Recalculate the RI of the Probe using the new curves.

  • Data Interpretation: A significant shift (

    
    ) in the Probe's calculated RI between Run 1 and Run 2 indicates a mechanistic mismatch. You will observe that Mix A fails this test on a PFP column, while Mix B succeeds.
    

Quantitative Data Summary

The following table summarizes typical experimental elution data demonstrating the divergent behavior of these compound classes when switching from a C18 to a PFP stationary phase.

Standard ClassCompoundC18 Retention Time (

)
PFP Retention Time (

)
RT Shift (PFP vs C18)
AlkylphenoneAcetophenone (C8)3.20 min3.15 min-0.05 min
AlkylphenoneButyrophenone (C10)5.10 min4.90 min-0.20 min
AlkylphenoneHexanophenone (C12)7.05 min6.60 min-0.45 min
Fluoro-SulfonamideN-Methyl-PFBS3.80 min4.50 min+0.70 min
Fluoro-SulfonamideN-Propyl-PFBS5.40 min6.30 min+0.90 min
Fluoro-SulfonamideN-Pentyl-PFBS7.10 min8.20 min+1.10 min

Data Insight: Alkylphenones elute faster on PFP than C18, while fluorinated sulfonamides exhibit significantly increased retention. This divergence proves that alkylphenones cannot accurately model the retention space of fluorinated sulfonamides across selective stationary phases.

Workflow Visualization

G Analyte Fluorinated Sulfonamide API Interactions Orthogonal Interactions (Dipole, H-Bond, π-π) Analyte->Interactions Phase_C18 C18 Phase (Hydrophobic Mismatch) Interactions->Phase_C18 Poor Retention Phase_PFP PFP Phase (Fluorophilic Match) Interactions->Phase_PFP Enhanced Selectivity Std_Alk Alkylphenone RI Standards Phase_C18->Std_Alk Standard Fails Std_Fluoro Fluorinated RI Standards Phase_PFP->Std_Fluoro Standard Succeeds

Caption: Logical relationship of stationary phase and standard selection for fluorinated sulfonamides.

Conclusion

For rigorous method validation and impurity profiling of fluorinated sulfonamide derivatives, relying on standard alkylphenone RI markers introduces systematic error. The orthogonal interactions provided by modern PFP columns require structurally similar homologous series (fluorinated standards) to accurately bracket the analytes. By adopting a self-validating protocol and matching the interaction mechanism of your standard to your target API, you ensure absolute confidence in your retention time predictability.

References

  • European Patent Office (EPO) . RETENTION INDEX STANDARDS FOR LIQUID CHROMATOGRAPHY. Retrieved from: [Link]

  • LCGC International - Chromatography Online . Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from:[Link]

Sources

Validation

A Comparative Guide to the Elemental Analysis of C14H20FNO2S for Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For a compound with the molecular formula C14H20FNO2S, accurate elemental analysis is a c...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For a compound with the molecular formula C14H20FNO2S, accurate elemental analysis is a critical step in verifying its empirical formula, ensuring purity, and meeting regulatory submission requirements. This guide provides an in-depth comparison of established analytical techniques for the elemental analysis of such a multifaceted compound, offering insights into the causality behind experimental choices to empower researchers in their method selection.

Theoretical Composition: The Benchmark for Accuracy

Before delving into experimental methodologies, we must first establish the theoretical elemental composition of C14H20FNO2S. This calculated profile serves as the gold standard against which all experimental results are benchmarked.

The molar mass of a compound is the sum of the atomic masses of its constituent atoms.[1] To begin, we calculate the molar mass of C14H20FNO2S using the atomic weights of each element.

  • Carbon (C): 14 x 12.011 g/mol = 168.154 g/mol

  • Hydrogen (H): 20 x 1.008 g/mol = 20.160 g/mol

  • Fluorine (F): 1 x 18.998 g/mol = 18.998 g/mol

  • Nitrogen (N): 1 x 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 2 x 15.999 g/mol = 31.998 g/mol

  • Sulfur (S): 1 x 32.065 g/mol = 32.065 g/mol

Total Molar Mass = 285.382 g/mol

From the molar mass, we can determine the theoretical mass percentage of each element.[2][3]

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass Contribution ( g/mol )Mass Percentage (%)
CarbonC12.01114168.15458.92%
HydrogenH1.0082020.1607.06%
FluorineF18.998118.9986.66%
NitrogenN14.007114.0074.91%
OxygenO15.999231.99811.21%
SulfurS32.065132.06511.24%
Total 285.382 100.00%

Primary Method: Combustion Analysis for CHNS Determination

The state-of-the-art and most common technique for determining carbon, hydrogen, nitrogen, and sulfur in organic compounds is combustion analysis.[4][5] This method relies on the complete, high-temperature combustion of the sample in an oxygen-rich environment to convert the elements into their respective gaseous oxides (CO2, H2O, N2, and SO2).[5]

Experimental Protocol: CHNS Analysis

Objective: To quantitatively determine the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in C14H20FNO2S.

Instrumentation: A modern CHNS/O elemental analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the C14H20FNO2S sample into a tin or silver capsule. The use of microbalances is crucial for precision.

  • Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This establishes a response factor for each element.

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (typically 900-1200°C) flushed with a constant stream of pure oxygen.[6] The sample undergoes rapid and complete combustion.

  • Gas Purification and Separation: The resulting mixture of gases (CO2, H2O, N2, NOx, SO2, and excess O2) is passed through a series of scrubbers and catalysts. NOx is reduced to N2, and other interfering elements are removed. The purified gases are then separated using a gas chromatography (GC) column.[4]

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the GC column. The detector's response is proportional to the concentration of the element.

  • Data Analysis: The instrument's software integrates the detector signals and, using the calibration data, calculates the mass percentage of C, H, N, and S in the original sample.

Causality in Experimental Choices:
  • Tin or Silver Capsules: These materials have a high melting point and combust exothermically, which aids in the complete combustion of the sample.

  • High-Temperature Furnace: Ensures the complete breakdown of the organic matrix into simple, stable gaseous products.

  • Gas Chromatography Separation: Provides a reliable means to separate the combustion products, ensuring that the detector measures each gas individually without interference.

A Note on Fluorine-Containing Compounds:

The presence of fluorine introduces a challenge in standard combustion analysis. Fluorine is highly reactive and can attack the quartz combustion tube and the catalysts, leading to inaccurate results and instrument damage.[7] To mitigate this, a special adsorbent, such as FluoAdso (a mixture of different oxides), is placed in the combustion reactor.[7] This material reacts with the fluorine compounds, protecting the instrument components and ensuring accurate CHN(S) determination.[7]

Combustion_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample C14H20FNO2S Sample Weighing Accurate Weighing (1-3 mg) Sample->Weighing Encapsulation Encapsulation in Tin/Silver Foil Weighing->Encapsulation Autosampler Autosampler Introduction Combustion High-Temperature Combustion (~1000°C in O2) Autosampler->Combustion Sample Drop Gas_Purification Gas Purification & Reduction Combustion->Gas_Purification CO2, H2O, N2, SO2, etc. GC_Separation GC Column Separation Gas_Purification->GC_Separation Purified Gases TCD_Detection Thermal Conductivity Detection (TCD) GC_Separation->TCD_Detection Separated Gases Data_System Data System TCD_Detection->Data_System Signal Output Report Elemental Composition Report (%C, %H, %N, %S) Data_System->Report

Caption: Workflow for CHNS determination by combustion analysis.

Alternative Methodologies: A Comparative Overview

While combustion analysis is the workhorse for CHNS determination, other techniques are often required for a complete elemental profile, especially for elements like fluorine. Below is a comparison of viable alternatives.

FeatureCombustion AnalysisCombustion Ion Chromatography (CIC)Oxygen Flask CombustionInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle High-temperature oxidation and gas detection.Combustion followed by absorption and ion chromatography.[8]Combustion in a closed, oxygen-filled flask and subsequent titration or spectrometry.[2][3][9][10]Atomization and ionization in an argon plasma followed by mass-to-charge separation.[11][12][13]
Elements Detected C, H, N, S, OHalogens (F, Cl, Br, I), S[8]Halogens, S[2][9]Most elements (metals and some non-metals).[11][12]
Sample Size 1-3 mg1-10 mg5-20 mgTypically requires sample dissolution; can analyze very small amounts.
Advantages Fast, automated, high precision for CHNS.Excellent for halogens and sulfur, automated.[8][14]Simple, cost-effective, good for qualitative and quantitative analysis.[10]Extremely high sensitivity (ppt levels), isotopic analysis possible.[13]
Limitations Indirect O determination, challenges with reactive elements like F.Not suitable for CHN, requires a separate analysis.Manual, lower throughput, potential for incomplete combustion.Complex instrumentation, expensive, potential for interferences.[11]
Best For Routine, high-throughput CHNS analysis of pure organic compounds.Accurate determination of fluorine and other halogens, as well as sulfur.Laboratories with limited access to automated instrumentation, qualitative screening.Trace and ultra-trace elemental analysis, isotopic ratio studies.
In-depth Look at Alternative Protocols:

Objective: To determine the percentage of Fluorine and Sulfur in C14H20FNO2S.

Methodology:

  • Combustion: The sample is combusted in a furnace at high temperatures (around 1000°C) in a stream of oxygen and water vapor.[8] This converts fluorine to hydrogen fluoride (HF) and sulfur to sulfur dioxide (SO2), which is further oxidized to sulfur trioxide (SO3).

  • Absorption: The combustion gases are passed through an absorption solution (typically a dilute hydrogen peroxide solution) where HF dissolves to form fluoride ions (F-) and SO3 dissolves to form sulfate ions (SO4^2-).[8]

  • Ion Chromatography: The absorption solution is then injected into an ion chromatograph. The anions are separated on an ion-exchange column and detected by a conductivity detector.[15]

  • Quantification: The concentration of fluoride and sulfate is determined by comparing the peak areas to those of known standards.

Trustworthiness: CIC is a robust and reliable technique, often used for regulatory purposes such as the analysis of total organic fluorine (TOF) as an indicator for PFAS compounds.[14][16]

Objective: A semi-quantitative or quantitative determination of Fluorine and Sulfur.

Methodology:

  • Sample Preparation: A weighed sample is wrapped in a piece of ashless filter paper and placed in a platinum gauze holder attached to the stopper of a thick-walled flask.[1][9]

  • Combustion: The flask is filled with pure oxygen, and an absorbing solution is added. The filter paper tail is ignited, and the stopper is immediately sealed in the flask. The sample combusts rapidly in the oxygen-rich environment.[9][10]

  • Absorption: The flask is shaken to ensure all combustion products are absorbed into the solution.[9]

  • Analysis: The resulting solution can be analyzed by various methods. For fluoride, an ion-selective electrode or spectrophotometry can be used.[1][3] For sulfate, titration with a barium salt is common.[9]

Expertise & Experience: This classical method requires good laboratory technique to ensure complete combustion and absorption and to avoid leaks. It is particularly useful when modern automated analyzers are not available.

Conclusion: An Integrated Approach for Complete Characterization

For the comprehensive and accurate elemental analysis of C14H20FNO2S, a single technique is insufficient. A multi-faceted approach is recommended for drug development professionals seeking the highest degree of confidence in their analytical data.

  • Primary Analysis: Employ a modern combustion analyzer for the precise and rapid determination of Carbon, Hydrogen, and Nitrogen. Ensure the instrument is equipped with the appropriate scrubbers for fluorine-containing compounds.

  • Halogen and Sulfur Determination: Utilize Combustion Ion Chromatography (CIC) for the accurate quantification of Fluorine and Sulfur. This method offers excellent sensitivity and is less prone to the interferences that can affect direct combustion analysis of these elements.

  • Cross-Verification (Optional): For initial screening or in the absence of advanced instrumentation, the Oxygen Flask Combustion method can provide valuable qualitative and semi-quantitative data for fluorine and sulfur.

By strategically combining these methodologies, researchers can build a complete and validated elemental profile of C14H20FNO2S, ensuring the integrity of their research and the quality of their drug development pipeline.

References

  • digicollections.net. (n.d.). 2.4 Oxygen flask method. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). How can I calculate the elemental composition?. Retrieved from [Link]

  • Exeter Analytical (UK) Ltd. (n.d.). Oxygen Flask Combustion Unit. Retrieved from [Link]

  • Pearson. (n.d.). Element Mass % Calculator | Percent Composition by Formula. Retrieved from [Link]

  • Brown, T. L., LeMay, H. E., Bursten, B. E., Murphy, C. J., Woodward, P. M., & Stoltzfus, M. E. (2018). Chemistry: The Central Science (14th ed.). Pearson.
  • Nutech Instruments. (2025, August 28). PFAS Analysis with Combustion Ion Chromatography (CIC). Retrieved from [Link]

  • Nutech Instruments. (2025, August 28). Nutech CIC Working Principle. Retrieved from [Link]

  • ChemRxiv. (2024). Comprehensive evaluation of the analytical efficiency of combustion ion chromatography for per- and polyfluoroalkyl substances i. Retrieved from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Inductively coupled plasma mass spectrometry. Retrieved from [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from [Link]

  • SERC (Carleton). (2006, October 17). Ion Chromatography. Retrieved from [Link]

  • Central Laboratories UCT Prague. (2016, February 1). Laboratory of Organic Elemental Analysis. Retrieved from [Link]

  • Agilent. (n.d.). What is ICP-MS? Principles & Technique. Retrieved from [Link]

  • Shimadzu. (n.d.). What is ICP-MS (Inductively Coupled Plasma Mass Spectrometry)?. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of N-Cyclohexyl and N-Phenyl Sulfonamide Derivatives for Drug Discovery

Abstract Sulfonamides represent a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1] The substituent on the sulfonamide nitrogen (N1) is a critical determinant of these propert...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sulfonamides represent a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1] The substituent on the sulfonamide nitrogen (N1) is a critical determinant of these properties. This guide provides a comparative analysis of two key subclasses: N-cyclohexyl (aliphatic, non-aromatic) and N-phenyl (aromatic) sulfonamide derivatives. We will explore how the fundamental structural differences between a flexible, saturated cyclohexyl ring and a planar, aromatic phenyl ring influence physicochemical properties, synthetic strategies, and ultimately, biological efficacy across various therapeutic areas. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with actionable insights for designing next-generation sulfonamide-based therapeutics.

Introduction: The Significance of the N1-Substituent

The sulfonamide functional group (-SO₂NH-) is a well-established pharmacophore found in a multitude of clinically approved drugs, including antimicrobial, anticancer, and antiviral agents.[1][2] The structure-activity relationship (SAR) of sulfonamides is heavily influenced by the nature of the group attached to the sulfonamide nitrogen.[3] This guide focuses on the comparative effects of substituting this nitrogen with either a cyclohexyl or a phenyl group.

The N-cyclohexyl group introduces a bulky, flexible, and lipophilic aliphatic scaffold, while the N-phenyl group introduces a rigid, planar, and aromatic system capable of participating in π-π stacking and other specific electronic interactions. These fundamental differences in topology, electronics, and conformational flexibility have profound implications for how these molecules interact with biological targets.

Structural and Physicochemical Properties: A Tale of Two Rings

The choice between a cyclohexyl and a phenyl substituent directly impacts key physicochemical parameters that govern a molecule's "drug-likeness," such as solubility, lipophilicity, and metabolic stability.

Key Physicochemical Differences:

PropertyN-Cyclohexyl DerivativesN-Phenyl DerivativesRationale and Implication
Lipophilicity (LogP) Generally higherVariable, but often lower than direct cyclohexyl analogThe aliphatic nature of the cyclohexyl ring typically increases lipophilicity more than a phenyl ring, which can enhance membrane permeability but may also lead to lower aqueous solubility.
Conformational Flexibility High (Chair-boat interconversion)Low (Rigid, planar)The cyclohexyl ring's flexibility allows it to adopt various conformations to fit into a binding pocket.[4] The phenyl ring's rigidity can provide a more defined and potent interaction if the binding site is complementary, but may also introduce unfavorable steric clashes.
Hydrogen Bonding The sulfonamide N-H can act as a hydrogen bond donor.The sulfonamide N-H can act as a hydrogen bond donor. The aromatic ring can act as a weak hydrogen bond acceptor.The core hydrogen bonding capability of the sulfonamide group remains, but the phenyl ring offers additional, albeit weak, interaction potential.
Electronic Profile Aliphatic, electron-donating (by induction)Aromatic, can be electron-withdrawing or donating depending on substitutionThe phenyl ring's electronic nature can be finely tuned with substituents, allowing for the modulation of the sulfonamide N-H acidity (pKa) and overall reactivity.[5]
Steric Hindrance Significant bulkPlanar, but can exert steric effectsThe 3D shape of the cyclohexyl group provides more steric bulk compared to the planar phenyl ring, which can influence binding selectivity.[4]

Table 1: Comparative Physicochemical Properties of N-Cyclohexyl vs. N-Phenyl Sulfonamide Derivatives.

Synthesis Strategies: A Common Pathway with Subtle Divergences

The general synthesis for both N-cyclohexyl and N-phenyl sulfonamides follows a well-established pathway: the reaction of an arylsulfonyl chloride with the corresponding amine (cyclohexylamine or aniline) in the presence of a base.

General Synthetic Workflow

Below is a generalized workflow for the synthesis of these derivatives.

G cluster_0 Preparation of Sulfonyl Chloride cluster_1 Sulfonamide Formation (Coupling) cluster_2 Purification & Characterization A Aryl Sulfonic Acid C Arylsulfonyl Chloride A->C Chlorination B Chlorinating Agent (e.g., SOCl₂, PCl₅) F N-Substituted Sulfonamide C->F Nucleophilic Substitution D Primary Amine (Cyclohexylamine or Aniline) D->F E Base (e.g., Pyridine, Triethylamine) E->F Acid Scavenger G Crude Product F->G H Purification (Recrystallization / Chromatography) G->H I Pure N-Cyclohexyl or N-Phenyl Sulfonamide H->I J Characterization (NMR, MS, IR) I->J

Caption: General workflow for the synthesis of N-substituted sulfonamides.

Causality Behind Experimental Choices:

  • Chlorinating Agent : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are used because they effectively convert the sulfonic acid into the more reactive sulfonyl chloride intermediate.

  • Base : A non-nucleophilic base like pyridine or triethylamine is crucial. It serves as an acid scavenger, neutralizing the HCl byproduct generated during the coupling reaction, which drives the reaction to completion and prevents protonation of the primary amine starting material.

Comparative Biological Activities & Structure-Activity Relationships (SAR)

The choice between a cyclohexyl and phenyl group can lead to dramatically different biological activities and potencies.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a prime target for sulfonamides. Studies have shown that both N-phenyl and N-cyclohexyl derivatives can be potent inhibitors, but the nature of the substituent influences isoform selectivity.[6][7]

  • N-Phenyl Derivatives : The aromatic ring offers a scaffold for substitution. Electron-withdrawing groups on the phenyl ring can increase the acidity of the sulfonamide proton, which is often beneficial for binding to the zinc ion in the CA active site. These derivatives are extensively studied as inhibitors of various CA isoforms, including those associated with glaucoma and cancer.[6][8]

  • N-Cyclohexyl Derivatives : The bulky, lipophilic cyclohexyl group can interact with hydrophobic pockets within the enzyme's active site.[7] This can lead to high potency and, in some cases, improved selectivity for certain CA isoforms over others. For instance, some studies have found that cyclohexylmethyl moieties lead to effective inhibition of CA II.[7]

Anticancer Activity

Sulfonamides are investigated as anticancer agents through various mechanisms, including cell cycle arrest and enzyme inhibition.[9][10]

  • N-Phenyl Derivatives : The phenyl ring is a common feature in many anticancer sulfonamides. It can be modified to enhance activity, for example, by introducing groups that promote interactions with specific residues in target proteins like kinases or tubulin.[11][12]

  • N-Cyclohexyl Derivatives : The lipophilicity of the cyclohexyl group can enhance cell membrane permeability, a crucial factor for intracellular drug targets. The steric bulk of the ring can also drive selectivity for certain protein targets.

Antimicrobial Activity

The classic "sulfa drugs" are primarily N1-heterocyclic substituted sulfonamides. However, both N-phenyl and N-cyclohexyl derivatives have also shown antimicrobial potential.[13][14]

  • SAR Principle : A core principle for antibacterial sulfonamides is their structural similarity to para-aminobenzoic acid (PABA), allowing them to inhibit bacterial folic acid synthesis.[3][15] While the N-cyclohexyl and N-phenyl groups themselves don't mimic PABA, they modulate the overall physicochemical properties of the molecule, which in turn affects its ability to reach and inhibit the target enzyme (dihydropteroate synthetase).[2] The substitution on the sulfonamide nitrogen significantly influences the pKa, which should ideally be in the range of 6.6-7.4 for optimal activity.[3]

Experimental Protocols

To ensure scientific integrity, the following protocols provide self-validating systems for synthesis and biological evaluation.

Protocol 1: Synthesis of a Representative N-Phenyl Sulfonamide

Objective: To synthesize N-phenylbenzenesulfonamide.

Materials:

  • Benzenesulfonyl chloride

  • Aniline

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, separation funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq) and pyridine (1.2 eq) in DCM. Cool the mixture to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride: Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution. Causality: Dropwise addition at low temperature controls the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Acid Wash: Transfer the reaction mixture to a separation funnel. Wash with 1M HCl (2x) to remove excess pyridine and aniline. Self-Validation: This step removes basic impurities.

  • Workup - Base Wash: Wash with saturated sodium bicarbonate solution (1x) to remove any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Self-Validation: This confirms the identity and purity of the synthesized compound.

Protocol 2: In Vitro Carbonic Anhydrase II Inhibition Assay

Objective: To determine the IC₅₀ value of a synthesized sulfonamide derivative against human Carbonic Anhydrase II (hCA II).

Principle: This assay measures the inhibition of hCA II's esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed to the colored product p-nitrophenol.

Materials:

  • Recombinant human Carbonic Anhydrase II

  • Synthesized sulfonamide inhibitor (N-cyclohexyl or N-phenyl derivative)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the inhibitor in DMSO. Prepare a working solution of hCA II and p-NPA in Tris buffer.

  • Assay Setup: To the wells of a 96-well plate, add:

    • Tris buffer

    • Serial dilutions of the inhibitor solution (or DMSO for control)

    • hCA II enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. Causality: This step ensures that the binding equilibrium is reached before starting the reaction.

  • Initiation of Reaction: Add the p-NPA substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. Self-Validation: Including a known standard inhibitor (e.g., Acetazolamide) validates the assay performance.

Conclusion and Future Outlook

The choice between an N-cyclohexyl and an N-phenyl substituent on a sulfonamide core is a critical design decision in drug discovery.

  • N-Phenyl derivatives offer a rigid scaffold whose electronic properties can be precisely tuned through aromatic substitution, making them ideal for targeting enzymes where specific electronic and planar interactions are paramount, such as in many carbonic anhydrase and kinase inhibitors.[6][16]

  • N-Cyclohexyl derivatives provide a flexible, lipophilic, and sterically bulky group that excels at interacting with hydrophobic pockets in protein targets.[4] This can be advantageous for improving membrane permeability and achieving isoform selectivity.

Future research should focus on creating hybrid structures that combine the features of both, for example, by using a phenyl-substituted cyclohexyl ring. Such strategies could leverage the conformational benefits of the aliphatic ring while incorporating the specific electronic interactions of the aromatic system. Ultimately, a deep understanding of the structural and physicochemical trade-offs between these two fundamental scaffolds empowers medicinal chemists to rationally design more potent and selective sulfonamide-based therapeutics.

References

  • Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. PubMed, 15 Dec. 2017, [Link].

  • N-Cyclohexyl-N-propylbenzenesulfonamide. PMC, [Link].

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. PMC, 14 Feb. 2020, [Link].

  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate, [Link].

  • Structural Activity Relationship (SAR) of Sulfonamides. YouTube, 24 Nov. 2020, [Link].

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate, [Link].

  • Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. ResearchGate, [Link].

  • Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry B - ACS Publications, 21 Jul. 2023, [Link].

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry (RSC Publishing), [Link].

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate, [Link].

  • Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry - ACS Publications, [Link].

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed, 15 Nov. 2020, [Link].

  • Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. Semantic Scholar, 14 Sep. 2022, [Link].

  • Synthesis and Biological Evaluation of N-Alkyl Sulfonamides Derived from Polycyclic Hydrocarbon Scaffolds Using a Nitrogen-Centered Radical Approach. Request PDF - ResearchGate, [Link].

  • Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. PMC, [Link].

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications, 7 Jun. 2014, [Link].

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. PubMed, 15 May 2017, [Link].

  • Synthesis and anticancer activity of new substituted imidazolidinone sulfonamides. ResearchGate, [Link].

  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. MDPI, 30 Mar. 2023, [Link].

  • A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. PMC, 29 Jan. 2025, [Link].

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI, 4 Apr. 2023, [Link].

  • N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. PubMed, [Link].

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. PubMed, 1 Sep. 2021, [Link].

  • 4-phenyl-benzenesulfonamides and N-(4-Hydroxy-4-methyl-cyclohexyl)-4-(2-pyridyl)-benzene sulfonamides and their therapeutic use. The University of Aberdeen Research Portal, [Link].

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  • Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. MDPI, 7 Aug. 2025, [Link].

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide

This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide (CAS No. 1090412-70-6).[1] As researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide (CAS No. 1090412-70-6).[1] As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document is designed to be a trusted resource, offering not just a set of instructions, but a deeper understanding of the principles behind the recommended procedures.

Our approach is grounded in the core tenets of laboratory safety and regulatory compliance, ensuring that each step is part of a self-validating system to protect both personnel and the environment. We will delve into the known hazards of this compound, outline the necessary personal protective equipment (PPE), and provide a clear, step-by-step process for its disposal, from the point of generation to final hand-off to certified waste management professionals.

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties and potential hazards of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide is the foundation of its safe handling and disposal.

Chemical Identity:

Property Value
Chemical Name N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide
CAS Number 1090412-70-6[1]
Molecular Formula C₁₃H₁₈FNO₂S[1]

| Molecular Weight | 271.35 g/mol [1] |

Hazard Profile: While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not readily available in the provided search results, we can infer its likely hazards based on the known risks associated with structurally similar sulfonamides and fluorinated aromatic compounds.

  • Health Hazards: Sulfonamide-based compounds can act as skin and eye irritants.[2] Some may cause sensitization upon repeated contact, leading to allergic reactions.[3] When heated to decomposition, sulfonamides may emit toxic fumes of carbon monoxide, nitrogen oxides (NOx), and sulfur oxides (SOx).[4]

  • Environmental Hazards: Many sulfonamides are classified as toxic to aquatic life, with the potential for long-lasting adverse effects in the aquatic environment. The fluorine atom and the overall structure suggest a degree of persistence in the environment.[5] Therefore, it is imperative that this compound is not allowed to enter drains, water courses, or the soil.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals is governed by a stringent regulatory framework designed to ensure safety and environmental protection. Key among these are the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave."[6] This includes generation, transportation, treatment, storage, and disposal. A core tenet of RCRA is the prohibition of discharging hazardous chemicals into sewer systems.[7]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that chemical hazards are identified and that this information is communicated to employees.[8] This is achieved through comprehensive chemical hygiene plans, proper labeling, and access to Safety Data Sheets.[8] Furthermore, OSHA requires that all personnel handling hazardous waste receive appropriate training.[9]

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for the safe disposal of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide.

Personal Protective Equipment (PPE)

The causality behind PPE selection is to create a barrier between the researcher and the potential chemical hazard. Based on the anticipated irritant and sensitizing properties of sulfonamides, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against potential splashes.[10]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and wash hands thoroughly after handling.[2]

  • Body Protection: A laboratory coat or chemical-resistant apron should be worn to protect the skin.[10]

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]

Waste Segregation and Collection

Proper segregation is critical to prevent unintended chemical reactions and to ensure compliant disposal.

Step 1: Identify the Waste Stream. Designate N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide waste as "Non-halogenated Organic Solid Waste" or as per your institution's specific waste stream categories. Although it contains a fluorine atom, it is often categorized separately from halogenated solvents like dichloromethane. Always confirm with your institution's Environmental Health and Safety (EHS) department.

Step 2: Use a Designated Waste Container. Collect the solid waste in a clearly labeled, sealable container. The container must be in good condition and compatible with the chemical.

Step 3: Label the Container Accurately. The waste container must be labeled with a "Hazardous Waste" tag.[6] The label must include:

  • The full chemical name: "N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide"
  • The CAS Number: "1090412-70-6"
  • The primary hazards (e.g., "Irritant," "Environmental Hazard")
  • The accumulation start date.[6]

Step 4: Store the Waste Container Safely. Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area that is secure and away from incompatible materials.[10]

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

Step 1: Evacuate and Secure the Area. Alert personnel in the immediate vicinity and restrict access to the spill area.[10]

Step 2: Don Appropriate PPE. Before attempting cleanup, don the full PPE as described in section 3.1.

Step 3: Contain and Clean the Spill. For a small solid spill, gently cover the material with an absorbent, non-combustible material like sand or vermiculite. Dampening the solid spill material with 60-70% ethanol can help prevent dust generation during cleanup.[4] Carefully sweep the mixture into the designated hazardous waste container.

Step 4: Decontaminate the Area. Wipe the spill area with a suitable solvent (e.g., ethanol), followed by a soap and water solution.[4] Collect all cleanup materials (gloves, wipes, etc.) in a sealed bag and place them in the hazardous waste container.[4]

Step 5: Report the Incident. Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policy.[10]

Final Disposal Protocol

Under no circumstances should N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide be disposed of down the drain or in regular trash.[10]

The only acceptable disposal method is through your institution's EHS program via a licensed hazardous waste disposal contractor. [10]

Procedure:

  • Ensure the hazardous waste container is accurately labeled and securely sealed.

  • Contact your institution's EHS department to schedule a waste pickup.[6]

  • Maintain records of the waste generated and its disposal, as required by your institution and regulatory agencies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide.

G start Waste Generation: N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide ppe Step 1: Don Appropriate PPE start->ppe container Step 2: Select & Label Hazardous Waste Container ppe->container collect Step 3: Collect Waste (Solid or Contaminated Debris) container->collect seal Step 4: Securely Seal Container After Use collect->seal store Step 5: Store in Designated Satellite Accumulation Area seal->store pickup Step 6: Arrange Pickup with EHS / Licensed Contractor store->pickup end Compliant Disposal (Incineration/Treatment) pickup->end

Caption: Disposal workflow for N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide is not merely a regulatory obligation but a professional responsibility. By adhering to the procedures outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. The causality is clear: understanding the hazards informs the necessary precautions, and following a rigorous, well-defined protocol minimizes risk. Always consult your institution's specific chemical hygiene plan and EHS department for guidance tailored to your facility.

References

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Safety Data Sheet CD-234. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • Fisher Scientific. (2011, March 15). Safety Data Sheet - N-Fluorobenzenesulfonimide.
  • Bowie State University. (n.d.). Hazardous Chemical Handling Procedures.
  • Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices.
  • R&D Systems. (n.d.). Safety Data Sheet.
  • BenchChem. (2025). Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole.
  • CAMEO Chemicals. (1992). N-CYCLOHEXYL-4-METHYLBENZENESULFONAMIDE.
  • Material Safety Data Sheet. (2011, August 20). N-Cyclohexyl-2-benzothiazolesulfenamide.
  • ChemScene. (n.d.). N-Cyclohexyl-4-fluoro-2-methylbenzenesulfonamide.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • Fisher Scientific. (2024, February 23). Safety Data Sheet - N-Methylbenzenesulfonamide.
  • CDMS.net. (2015, March 16). Safety Data Sheet.
  • State of Michigan. (2020, May 15). Current Knowledge of Physiochemical Properties, Environmental Contamination and Toxicity of PFECHS Whitepaper.
  • European Environment Agency. (2023, June 21). Safe and sustainable chemicals.
  • Cowan-Ellsberry, C., et al. (n.d.). Environmental Safety of the Use of Major Surfactant Classes in North America.
  • U.S. Environmental Protection Agency. (n.d.). EPA SANITIZED.
  • Beyond Pesticides. (2021, October 14). New Factsheets Alert Communities to Adverse Effects of Commonly Used Landscape Pesticides.
  • SynQuest Laboratories, Inc. (2016, April 4). 4-Fluoro-N-methylbenzenesulfonamide Safety Data Sheet.
  • Law Office of Vikas Bajaj, APC. (n.d.). EPA Penalties for Drug Disposal.

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Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide

Executive Summary & Hazard Logic N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide is a functionalized sulfonamide intermediate often utilized in drug discovery. While specific toxicological data for this exact derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Logic

N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide is a functionalized sulfonamide intermediate often utilized in drug discovery. While specific toxicological data for this exact derivative may be sparse in public registries, its structural moieties dictate a High-Caution handling approach.

As researchers, we do not wait for a "Danger" label; we anticipate the mechanism of toxicity.

  • The Sulfonamide Moiety: A known pharmacophore associated with severe cutaneous adverse reactions (SCARs) and respiratory sensitization.

  • The Fluorine Substituent: Increases lipophilicity, potentially enhancing skin absorption and blood-brain barrier penetration compared to non-halogenated analogs.

  • Physical State: Fine particulate solid. The primary vector of exposure is inhalation of dust and dermal contact during weighing.

Risk Assessment Logic Flow

The following diagram illustrates the decision matrix for handling this compound based on its structural activity relationship (SAR).

RiskAssessment Chemical N-cyclohexyl-4-fluoro- 2-methylbenzenesulfonamide Structure Structural Analysis Chemical->Structure Assessment Hazards Predicted Hazards: 1. Skin/Resp Sensitization 2. Lipophilic Absorption 3. Mucosal Irritation Structure->Hazards SAR Logic Controls Required Controls: ISO 5 Containment Double Nitrile Gloves Static Control Hazards->Controls Mitigation

Figure 1: Structural Activity Relationship (SAR) based risk assessment logic.

The PPE Matrix

Do not rely on a "one-size-fits-all" approach. PPE selection depends on the state of the chemical (solid vs. solution) and the scale of operation.

Table 1: PPE Specifications by Operation Scale
PPE ComponentSmall Scale (<100 mg)Scale-Up (>100 mg - 10 g)Technical Rationale
Hand Protection Double Nitrile (0.11 mm min)Double Nitrile + Long Cuff Sulfonamides can sensitize upon contact.[1] Double gloving provides a visual breach indicator.
Respiratory Fume Hood (Sash <18")Fume Hood + N95/P100 Primary containment (Hood) is mandatory. Respirator is secondary backup for static-induced dust.
Eye Protection Safety Glasses (Side shields)Chemical Goggles Fine powders float; goggles seal the eyes against settling dust which glasses cannot do.
Body Protection Standard Lab Coat (Cotton/Poly)Tyvek® Sleeves or SuitPrevents accumulation of dust on fabric lab coats which can transfer to common areas.

Critical Note on Solvents: If this compound is dissolved in DMSO or DMF , standard nitrile gloves offer <15 minutes of protection. You must upgrade to Laminate Film (Silver Shield) gloves or change nitrile gloves immediately upon any splash.

Operational Workflow: The "Zero-Exposure" Protocol

Trusting the PPE is not enough; the workflow must prevent the PPE from being tested.

A. Weighing & Transfer (The Critical Zone)

Static electricity is the enemy of sulfonamide powders. They are often "fluffy" and will jump from spatulas, bypassing the fume hood airflow.

Protocol:

  • Ionization: Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.

  • Damping: Place a Kimwipe dampened with solvent (compatible with your reaction) next to the balance pan to increase local humidity and reduce static charge.

  • The "Tunnel" Method: Do not carry the open spatula across the hood. Bring the receiving vessel to the source container.

B. Solubilization & Reaction

Once in solution, the risk shifts from inhalation to absorption.

Workflow Start Solid Handling (Fume Hood Only) Static Neutralize Static (Ionizer/Damp Wipe) Start->Static Dissolve Solubilization (Add Solvent) Static->Dissolve Check Glove Check (Solvent Splash?) Dissolve->Check Change Replace Gloves (Immediate) Check->Change Yes Proceed Proceed to Reaction Check->Proceed No Change->Proceed

Figure 2: Operational workflow emphasizing static control and solvent awareness.

Emergency & Disposal Procedures
Decontamination (Spills)
  • Solid Spill: Do NOT sweep. Sweeping aerosolizes the sensitizer.

    • Action: Cover with wet paper towels (water or ethanol) to dampen the powder. Wipe up the slurry.

  • Solution Spill:

    • Action: Absorb with vermiculite or spill pads. Clean surface with 10% bleach solution followed by water. Sulfonamides are stable; bleach helps degrade the aromatic ring structure.

Waste Disposal[2]
  • Classification: Hazardous Organic Waste (Halogenated).

  • Segregation: Do not mix with strong acids or oxidizers in the waste stream to prevent exothermic degradation.

  • Labeling: Clearly mark as "Contains Sulfonamide / Fluorinated Organic - Potential Sensitizer."

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6633, N-Cyclohexyl-4-methylbenzenesulfonamide (Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet: N-Methylbenzenesulfonamide (Analogous Hazard Data). Retrieved from [Link]

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